LY294002 hydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
2-morpholin-4-yl-8-phenylchromen-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3.ClH/c21-17-13-18(20-9-11-22-12-10-20)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14;/h1-8,13H,9-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZQSRICUOWBLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474691 | |
| Record name | 2-Morpholin-4-yl-8-phenylchromen-4-one;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934389-88-5 | |
| Record name | 2-Morpholin-4-yl-8-phenylchromen-4-one;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
LY294002 Hydrochloride: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY294002 hydrochloride is a potent and cell-permeable small molecule inhibitor widely utilized in biomedical research to investigate the roles of the phosphoinositide 3-kinase (PI3K) signaling pathway. As one of the first synthetic molecules developed to target PI3K, it has been instrumental in elucidating the pathway's function in a multitude of cellular processes, including proliferation, survival, apoptosis, and autophagy.[1][2][3] Its stability and reversible, ATP-competitive mode of action have made it a cornerstone tool in cancer biology, neuroscience, and metabolic research.[4] This guide provides a comprehensive overview of its core mechanism of action, off-target effects, and detailed experimental protocols for its application.
Primary Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
The primary mechanism of action of LY294002 is the inhibition of the PI3K/Akt/mTOR intracellular signaling pathway, which is a critical regulator of the cell cycle, growth, and survival.[5][6]
The PI3K/Akt/mTOR Signaling Cascade:
-
Activation: The pathway is typically activated by growth factors or hormones binding to receptor tyrosine kinases (RTKs) on the cell surface.[7] This leads to the recruitment and activation of PI3K.
-
PIP3 Production: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6][8]
-
Akt Recruitment and Activation: PIP3 acts as a docking site on the plasma membrane for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B, PKB) and phosphoinositide-dependent kinase 1 (PDK1).[6]
-
Full Akt Activation: For full activation, Akt requires phosphorylation at two key sites: threonine 308 (Thr308) by PDK1 and serine 473 (Ser473) by the mammalian target of rapamycin complex 2 (mTORC2).[6]
-
Downstream Effects: Once activated, Akt proceeds to phosphorylate a wide array of downstream targets, leading to:
-
Promotion of Cell Survival: By inhibiting pro-apoptotic proteins like Bad and activating anti-apoptotic factors like NF-κB.[1][8]
-
Stimulation of Cell Proliferation and Growth: Through the activation of mTOR complex 1 (mTORC1), which in turn phosphorylates S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) to promote protein synthesis.[7][9]
-
Regulation of Metabolism: By influencing glucose uptake and glycogen synthesis.[9]
-
Inhibition by LY294002:
LY294002 functions as a competitive inhibitor at the ATP-binding site within the catalytic domain of PI3K.[4][10] By occupying this site, it prevents the phosphorylation of PIP2 to PIP3, effectively halting the signaling cascade at its inception. This blockade leads to the reduced phosphorylation and activation of Akt, which can be readily observed experimentally.[11] Consequently, the downstream effects of Akt signaling are suppressed, resulting in the inhibition of cell proliferation, induction of apoptosis, and modulation of autophagy.[2][4]
Quantitative Data: Kinase Inhibitory Profile
LY294002 is recognized as a broad-spectrum inhibitor of Class I PI3Ks. However, it is not entirely selective and demonstrates inhibitory activity against other related and unrelated kinases.[2][12]
| Target Kinase | IC50 Value (µM) |
| PI3K Isoforms | |
| PI3Kα (p110α) | 0.5[2][3][13][14] |
| PI3Kβ (p110β) | 0.97[2][3][13][14] |
| PI3Kδ (p110δ) | 0.57[2][3][13][14] |
| PI3Kγ (p110γ) | 3.8 - 6.60[15] |
| Key Off-Targets | |
| Casein Kinase 2 (CK2) | 0.098[2][3][13][14][15] |
| DNA-dependent Protein Kinase (DNA-PK) | 1.4 - 6.0[2][13][14][15] |
| Mammalian Target of Rapamycin (mTOR) | 2.5[2] |
| Pim-1 | Inhibited[2][12] |
| Polo-like kinase 1 (PLK1) | Inhibited |
| Bromodomain proteins (BRD2, BRD3, BRD4) | Inhibited at ≥10 µM[4][16] |
Off-Target Effects and Considerations
The non-selectivity of LY294002 is a critical consideration for researchers. At concentrations commonly used to inhibit PI3K, it can also potently inhibit other kinases such as CK2, DNA-PK, and mTOR.[2][12] These off-target activities can contribute to the observed cellular effects, potentially confounding the interpretation of results attributed solely to PI3K inhibition.[12] For instance, the inhibition of DNA-PK can impact DNA repair processes, while CK2 inhibition can affect a wide range of cellular signaling pathways.[12] Furthermore, at higher concentrations (≥10 µM), LY294002 has been shown to inhibit BET bromodomain proteins, which can influence epigenetic regulation.[4] Researchers should consider using lower effective doses, validating findings with more selective inhibitors or genetic approaches, and including appropriate controls to account for these potential off-target effects.[4]
Signaling Pathway and Experimental Visualizations
References
- 1. The Role of the LY294002 - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. luteinizing-hormone-releasing-hormone-human-acetate-salt.com [luteinizing-hormone-releasing-hormone-human-acetate-salt.com]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. proteopedia.org [proteopedia.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. LY294002 | Cell Signaling Technology [cellsignal.com]
- 12. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. caymanchem.com [caymanchem.com]
- 16. LY294002 - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to LY294002 and LY294002 Hydrochloride for Researchers
An In-depth Examination of Two Forms of a Potent PI3K Inhibitor
For researchers and drug development professionals investigating the phosphatidylinositol 3-kinase (PI3K) signaling pathway, LY294002 has long been a cornerstone pharmacological tool. This potent and reversible inhibitor has been instrumental in elucidating the multifaceted roles of PI3K in cellular processes ranging from proliferation and survival to metabolism and motility. However, a practical consideration often arises in the laboratory: the choice between LY294002 and its hydrochloride salt, LY294002 hydrochloride. This technical guide provides a detailed comparison of these two forms, offering insights into their chemical and physical properties, biological activity, and practical handling in experimental settings, thereby enabling researchers to make informed decisions for their specific research needs.
Core Differences: A Matter of Solubility and Handling
The primary distinction between LY294002 and this compound lies in their formulation and, consequently, their solubility. LY294002 is the free base form of the molecule, while this compound is its salt, formed by the addition of hydrogen chloride. This seemingly minor chemical modification has significant practical implications for researchers.
This compound is notably more soluble in aqueous solutions compared to its free base counterpart. This enhanced water solubility can simplify the preparation of stock solutions and their dilution in aqueous buffers and cell culture media, potentially reducing the reliance on organic solvents like dimethyl sulfoxide (DMSO) at high concentrations. While both forms are readily soluble in DMSO and ethanol, the improved aqueous solubility of the hydrochloride salt can be advantageous in sensitive experimental systems where high concentrations of organic solvents may be undesirable.[1][2][3]
From a biological activity standpoint, both LY294002 and this compound are expected to exhibit identical inhibitory profiles. Once dissolved in a physiological buffer or cell culture medium, the hydrochloride salt dissociates, leaving the active LY294002 molecule to interact with its target kinases.
Physicochemical and Biological Properties
To facilitate a clear comparison, the key physicochemical and biological properties of LY294002 and this compound are summarized in the tables below.
Table 1: Physicochemical Properties
| Property | LY294002 | This compound |
| Chemical Formula | C₁₉H₁₇NO₃[4] | C₁₉H₁₇NO₃ • HCl[1] |
| Molecular Weight | 307.3 g/mol [4] | 343.8 g/mol [1] |
| CAS Number | 154447-36-6[4] | 934389-88-5[1] |
| Appearance | Crystalline solid[5] | Solid |
| Solubility in Water | Insoluble[6] | Slightly soluble[1] |
| Solubility in DMSO | ≥15.37 mg/mL[6] | Soluble, up to 25 mM |
| Solubility in Ethanol | ≥13.55 mg/mL[6] | Soluble |
| Storage | Store at -20°C[5][7] | Store at room temperature or -20°C |
| Stability | Stable for ≥4 years at -20°C as a solid.[5] Once in solution, use within 3 months.[7][8] | Stable as a solid. Stock solutions in DMSO can be stored at -80°C for up to a year.[3] |
Table 2: Biological Activity (IC₅₀ Values)
| Target | LY294002 IC₅₀ | This compound IC₅₀ |
| PI3Kα | 0.5 µM[9][10] | 0.5 µM[11] |
| PI3Kβ | 0.97 µM[9][10] | 0.97 µM[11] |
| PI3Kδ | 0.57 µM[9][10] | 0.57 µM[11] |
| PI3Kγ | - | 6.60 µM[12] |
| CK2 | 98 nM[9][10] | 98 nM[11] |
| DNA-PK | 1.4 µM[10] | - |
| mTOR | - | Inhibits[12] |
Note: The biological activity of both forms is attributed to the LY294002 molecule. The IC₅₀ values are often reported for "LY294002" generically in the literature, and it is understood that the hydrochloride salt will have the same activity once in solution.
Signaling Pathway and Experimental Workflow
LY294002 exerts its biological effects by inhibiting the PI3K/Akt/mTOR signaling pathway. A simplified representation of this pathway and the point of inhibition by LY294002 is depicted below.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of LY294002.
A typical experimental workflow to assess the efficacy of LY294002 or its hydrochloride salt in a cell-based assay is outlined below.
Caption: A general experimental workflow for cell-based assays using LY294002.
Experimental Protocols
Below are detailed methodologies for key experiments frequently performed with LY294002 and its hydrochloride salt.
Preparation of Stock Solutions
For LY294002 (Free Base):
-
Solvent Selection: Use anhydrous DMSO for preparing high-concentration stock solutions (e.g., 10-50 mM).[7][8]
-
Dissolution: To prepare a 10 mM stock solution, dissolve 3.07 mg of LY294002 in 1 mL of DMSO. To aid dissolution, warm the solution to room temperature and use sonication if necessary.[6]
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to 3 months or -80°C for longer-term storage.[7][8]
For this compound:
-
Solvent Selection: Anhydrous DMSO is the recommended solvent for high-concentration stock solutions.
-
Dissolution: To prepare a 10 mM stock solution, dissolve 3.44 mg of this compound in 1 mL of DMSO.
-
Storage: Store aliquots at -20°C or -80°C. Published data suggests stability for at least one year at -80°C in solvent.[3]
Note: When preparing working solutions for cell culture, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6] For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice. Aqueous solutions are not recommended for long-term storage and should be prepared fresh.[5]
In Vitro PI3K Kinase Assay (HTRF-Based)
This protocol is adapted for a Homogeneous Time-Resolved Fluorescence (HTRF) assay format.
-
Reagent Preparation:
-
Prepare a 4x reaction buffer containing MgCl₂ and DTT.
-
Prepare a 4x ATP solution in the reaction buffer. The final ATP concentration should ideally be at its Km for the specific PI3K isoform being tested.
-
Prepare a 1.38x PIP2 substrate solution in the reaction buffer.
-
Prepare the PI3K enzyme solution in the reaction buffer.
-
Prepare a serial dilution of LY294002 or this compound in 100% DMSO at 40x the final desired concentration.[13]
-
-
Assay Procedure (384-well plate):
-
Add 0.5 µL of the 40x inhibitor solution or DMSO (for controls) to the appropriate wells.[13]
-
Add 14.5 µL of the PI3K enzyme/lipid working solution to the wells containing the inhibitor and the positive control wells. Add 14.5 µL of the lipid working solution without the enzyme to the negative control wells.[13]
-
Initiate the reaction by adding 5 µL of the 4x ATP solution to all wells.[13]
-
Incubate the plate at room temperature for 30-60 minutes.[13]
-
-
Detection:
-
Data Analysis:
-
Calculate the HTRF ratio and determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Western Blot Analysis of Phospho-Akt (Ser473)
This protocol outlines the steps to assess the inhibition of PI3K signaling by measuring the phosphorylation of its downstream target, Akt.
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of LY294002 or this compound for the desired duration (e.g., 1-24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.[14]
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[14]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with occasional vortexing.[14]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[14]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and add Laemmli sample buffer.
-
Denature the samples by boiling at 95-100°C for 5 minutes.[15]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.[15]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature.[16]
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C with gentle agitation.[14][16]
-
Wash the membrane three times with TBST for 5-10 minutes each.[14][16]
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14][16]
-
Wash the membrane again three times with TBST.
-
-
Signal Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Akt.
-
Quantify the band intensities using densitometry software and normalize the phospho-Akt signal to the total Akt signal.[14]
-
Conclusion
The choice between LY294002 and this compound is primarily a practical one, centered on solubility and ease of handling. For researchers requiring aqueous-based solutions or wishing to minimize the use of organic solvents, this compound offers a convenient alternative to the free base. Biologically, both compounds deliver the same active molecule and can be used interchangeably in most experimental settings, provided that the molecular weight is accounted for when preparing stock solutions. By understanding the subtle yet important differences between these two forms and adhering to rigorous experimental protocols, researchers can continue to effectively utilize this potent PI3K inhibitor to advance our understanding of cellular signaling in health and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Encapsulation of PI3K Inhibitor LY294002 within Polymer Nanoparticles Using Ion Pairing Flash Nanoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. stemcell.com [stemcell.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. luteinizing-hormone-releasing-hormone-human-acetate-salt.com [luteinizing-hormone-releasing-hormone-human-acetate-salt.com]
- 7. LY294002 | Cell Signaling Technology [cellsignal.com]
- 8. LY294002 (#9901) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. rndsystems.com [rndsystems.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. benchchem.com [benchchem.com]
- 15. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ccrod.cancer.gov [ccrod.cancer.gov]
An In-depth Technical Guide to LY294002 Hydrochloride: A Core Tool for PI3K Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of LY294002 hydrochloride, a pivotal small molecule inhibitor used in the study of the phosphoinositide 3-kinase (PI3K) signaling pathway. This document details its mechanism of action, specificity, and cellular effects, and provides practical experimental protocols for its application in research settings.
Core Concepts: The PI3K Pathway and LY294002
The PI3K/Akt/mTOR signaling cascade is a critical pathway that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of various diseases, particularly cancer, making it a key therapeutic target.
LY294002 is a potent, cell-permeant, and reversible inhibitor of PI3K.[1] It functions as an ATP-competitive inhibitor, binding to the kinase domain of the PI3K enzyme.[2][3] Unlike some other PI3K inhibitors such as wortmannin, which is irreversible, LY294002's reversible nature allows for more controlled studies of pathway dynamics.[1]
Mechanism of Action and Specificity
LY294002 was one of the first synthetic molecules developed to inhibit PI3K.[4] Its primary mechanism involves blocking the phosphorylation of phosphatidylinositol (3,4)-diphosphate to form phosphatidylinositol (3,4,5)-triphosphate (PIP3).[3] This action prevents the recruitment and subsequent activation of downstream effectors like Akt (also known as Protein Kinase B or PKB), thereby inhibiting the entire signaling cascade.[3][4]
While widely used as a PI3K inhibitor, it is crucial for researchers to recognize that LY294002 is not entirely specific. It exhibits inhibitory activity against other PI3K-related kinases and unrelated proteins.[4][5] This broad-spectrum activity includes the inhibition of mTOR, DNA-dependent protein kinase (DNA-PK), casein kinase 2 (CK2), and Pim-1.[4][5][6] Therefore, careful experimental design and interpretation are necessary to attribute observed effects specifically to PI3K inhibition.
Quantitative Data: Inhibitory Concentrations
The potency of LY294002 varies across different kinase isoforms. The following table summarizes the half-maximal inhibitory concentrations (IC50) for key targets.
| Target Kinase | IC50 Value | Reference(s) |
| PI3Kα | 0.5 µM | [4][6][7] |
| PI3Kδ | 0.57 µM | [4][6][7] |
| PI3Kβ | 0.97 µM | [4][6][7] |
| General PI3K | 1.4 µM | [8][9] |
| DNA-PK | 1.4 µM | [4][6][7] |
| mTOR | 2.5 µM | [4] |
| CK2 | 98 nM | [4][6][7] |
Note: IC50 values can vary depending on the assay conditions, such as ATP concentration.
Cellular Effects of PI3K Inhibition by LY294002
By blocking the PI3K/Akt pathway, LY294002 induces several significant cellular responses:
-
Inhibition of Cell Proliferation: It causes cell cycle arrest, typically at the G1 phase, leading to a halt in proliferation in various cancer cell lines.[4]
-
Induction of Apoptosis: Inactivation of the pro-survival Akt pathway leads to programmed cell death.[2][4] This is often observed through the activation of caspases and cleavage of PARP.
-
Autophagy Modulation: LY294002 has been shown to block the formation of autophagosomes, a key step in the autophagy process.[4]
-
In Vivo Antitumor Activity: In preclinical models, administration of LY294002 can suppress tumor growth and reduce tumor burden.[4][10]
Experimental Protocols
Preparation and Storage of this compound
-
Solubility: this compound is soluble in DMSO (e.g., ≥15.37 mg/mL) and ethanol.[9][11] It is sparingly soluble in aqueous buffers.
-
Stock Solution Preparation: For cell-based assays, prepare a concentrated stock solution (e.g., 10-20 mM) in sterile DMSO.[11]
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or below to avoid repeated freeze-thaw cycles.[11]
In Vitro Kinase Assay (Radiometric)
This protocol provides a general framework for assessing the inhibitory effect of LY294002 on PI3K activity.
-
Reaction Setup: In a microcentrifuge tube, combine the purified recombinant PI3K enzyme with a kinase reaction buffer (containing MgCl2 and ATP).
-
Inhibitor Addition: Add varying concentrations of LY294002 (or DMSO as a vehicle control) to the reaction tubes.
-
Initiate Reaction: Start the kinase reaction by adding the lipid substrate (e.g., phosphatidylinositol) and [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at room temperature (e.g., 24°C) for a defined period (e.g., 1 hour).[4][5][7]
-
Termination: Stop the reaction by adding a termination solution, such as PBS.[4][5][7]
-
Detection: Separate the radiolabeled lipid product from the unincorporated [γ-³²P]ATP using thin-layer chromatography (TLC) or another appropriate method.
-
Quantification: Quantify the amount of radiolabeled product using a phosphorimager or scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each LY294002 concentration relative to the control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[4][7]
Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[7][12]
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of LY294002 (e.g., 0-75 µM).[10] Include a DMSO-only control, ensuring the final DMSO concentration is consistent across all wells (typically <0.5%).[10]
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[10][12]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.[10][12]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm (with a reference wavelength of ~630 nm) using a microplate reader.[12]
-
Data Analysis: Normalize the absorbance values to the control wells to determine the percentage of cell viability.
Western Blotting for Akt Phosphorylation
This protocol is used to directly assess the inhibition of the PI3K pathway by measuring the phosphorylation status of its key downstream target, Akt.
-
Cell Treatment: Plate cells and treat with LY294002 for the desired time (a short treatment of 1-2 hours is often sufficient to see changes in phosphorylation).[9] It is common to serum-starve cells and then stimulate with a growth factor (e.g., EGF or insulin) in the presence or absence of the inhibitor.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473 or p-Akt Thr308) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: To normalize the data, the membrane can be stripped and reprobed with an antibody against total Akt and a loading control (e.g., GAPDH or β-actin).
Conclusion
This compound remains a fundamental research tool for interrogating the PI3K signaling pathway. Its reversible, ATP-competitive mechanism of action allows for the effective study of the downstream consequences of PI3K inhibition. However, researchers must remain cognizant of its off-target effects and design experiments with appropriate controls to ensure accurate interpretation of results. The protocols and data presented in this guide offer a solid foundation for the effective application of LY294002 in dissecting the complex roles of PI3K signaling in health and disease.
References
- 1. LY294002 - Wikipedia [en.wikipedia.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 8. stemcell.com [stemcell.com]
- 9. LY294002 | Cell Signaling Technology [cellsignal.com]
- 10. Phosphatidylinositol 3-kinase inhibitor(LY294002) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. luteinizing-hormone-releasing-hormone-human-acetate-salt.com [luteinizing-hormone-releasing-hormone-human-acetate-salt.com]
- 12. The Role of the LY294002 - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Landmark PI3K Inhibitor: A Technical Guide to the Discovery and Development of LY294002
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide charts the discovery and development of LY294002, a pivotal small molecule inhibitor of phosphoinositide 3-kinases (PI3Ks). From its rational design based on a natural product scaffold to its characterization as a potent, ATP-competitive inhibitor, this document provides a comprehensive overview of the foundational studies that established LY294002 as an indispensable tool in cell signaling research and a progenitor for a new class of therapeutic agents.
Discovery: A Synthetic Quest for Specificity
The journey to LY294002 began with the study of natural flavonoids, specifically quercetin, which exhibited inhibitory activity against PI3K. However, quercetin's broad-spectrum activity against various kinases limited its utility as a specific research tool. This prompted the rational design and synthesis of a more selective inhibitor. LY294002, a synthetic chromone derivative, emerged from these efforts as a potent and more selective inhibitor of PI3K compared to its natural product predecessor.[1][2] The key structural modification involved the replacement of the dihydroxyphenyl group at the 2-position of the chromone ring in quercetin with a morpholine moiety, conferring greater specificity for PI3K.[1]
Mechanism of Action: Competitive Inhibition at the ATP-Binding Site
LY294002 exerts its inhibitory effect through competitive binding with adenosine triphosphate (ATP) at the catalytic site of the PI3K enzyme.[1] This mode of action prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of the PI3K signaling pathway. The consequence of this inhibition is the downstream inactivation of key signaling proteins, most notably Akt (also known as Protein Kinase B or PKB), which plays a central role in cell survival, proliferation, and growth.[3]
Quantitative Inhibition Profile
LY294002 has been extensively characterized for its inhibitory activity against various PI3K isoforms and a panel of other protein kinases. The following table summarizes its reported IC50 and Ki values, providing a quantitative measure of its potency and selectivity.
| Target | Assay Type | IC50 (µM) | Ki (µM) | Reference(s) |
| PI3Kα | Cell-free assay | 0.5 | - | [3][4] |
| PI3Kβ | Cell-free assay | 0.97 | - | [3][4] |
| PI3Kδ | Cell-free assay | 0.57 | - | [3][4] |
| PI3K (bovine) | Function assay | 10 | - | [3] |
| PI3K (HeLa cells) | Binding affinity | - | 6 | [3] |
| DNA-PK | Cell-free assay | 1.4 | - | [4] |
| mTOR | Function assay | 2.5 | - | [3] |
| Casein Kinase 2 (CK2) | Cell-free assay | 0.098 | - | [3][4] |
Experimental Protocols
The characterization of LY294002 relied on a variety of in vitro and cellular assays. Below are detailed methodologies for two key experiments.
PI3K Enzyme Inhibition Assay (Radiometric)
This assay directly measures the enzymatic activity of PI3K and its inhibition by LY294002.
Materials:
-
Purified, recombinant PI3K enzyme
-
LY294002
-
Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager
Procedure:
-
Prepare serial dilutions of LY294002 in the kinase reaction buffer.
-
In a microcentrifuge tube, combine the purified PI3K enzyme, PIP2 substrate, and the desired concentration of LY294002 or vehicle control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding a solution of 1 M HCl.
-
Extract the lipids from the reaction mixture.
-
Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.
-
Dry the TLC plate and expose it to a phosphorimager screen to visualize the radiolabeled PIP3 product.
-
Quantify the amount of PIP3 produced in the presence of different concentrations of LY294002 to determine the IC50 value.[3][5]
Cell Viability Assay (MTT Assay)
This assay assesses the effect of LY294002 on the proliferation and viability of cultured cells.
Materials:
-
Complete cell culture medium
-
LY294002
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)[6]
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 2 x 10⁴ cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of LY294002 or a vehicle control and incubate for a specific duration (e.g., 48 hours).[6]
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control to determine the effect of LY294002 on cell proliferation.[6]
Visualizing the Impact of LY294002
The PI3K/Akt Signaling Pathway
The following diagram illustrates the central role of PI3K in the signaling cascade and the point of intervention for LY294002.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of LY294002.
Experimental Workflow: PI3K Inhibition Assay
The logical flow of a typical in vitro PI3K inhibition assay is depicted below.
Caption: Workflow for a radiometric PI3K enzyme inhibition assay.
Developmental Logic: From Quercetin to LY294002
This diagram illustrates the logical progression from the initial lead compound to the development of LY294002.
Caption: The logical development pathway from quercetin to LY294002.
Structure-Activity Relationship (SAR) and Analogs
The development of LY294002 spurred further investigation into the structure-activity relationships of chromone-based PI3K inhibitors. Studies revealed that slight modifications to the LY294002 scaffold could significantly impact its inhibitory activity. For instance, an analog of LY294002, PI828, was synthesized and immobilized on sepharose beads to identify its protein targets.[5][8][9] Another analog, LY303511, with a single atom substitution in the morpholine ring, was found to be inactive as a PI3K inhibitor, highlighting the critical role of this moiety for its activity.[1][10] This analog, however, proved useful as a negative control in studies to delineate PI3K-dependent and -independent effects of LY294002.[1]
In Vitro and In Vivo Efficacy
LY294002 has demonstrated significant anti-proliferative and pro-apoptotic effects in a wide range of cancer cell lines. For example, in human colon cancer cells, it induced growth inhibition and apoptosis, which was associated with decreased phosphorylation of Akt.[11] In ovarian cancer cell lines, LY294002 treatment led to a reduction in cell number and induced apoptosis.[3]
In vivo studies have corroborated these findings. In a mouse xenograft model of ovarian carcinoma, administration of LY294002 resulted in a significant reduction in tumor burden and ascites formation.[3] Similarly, in a colon cancer xenograft model, LY294002 suppressed tumor growth.[11] These preclinical studies underscored the potential of PI3K inhibition as a therapeutic strategy for cancer.
Conclusion
The discovery and development of LY294002 represent a landmark achievement in the field of signal transduction and drug discovery. Its rational design, potent and selective inhibition of PI3K, and well-characterized mechanism of action have made it an invaluable tool for dissecting the complexities of the PI3K/Akt signaling pathway. While its off-target effects have been noted, the foundational research on LY294002 has paved the way for the development of a new generation of more specific and clinically relevant PI3K inhibitors, some of which are now approved for the treatment of various cancers. This technical guide serves as a testament to the enduring impact of LY294002 on our understanding of cellular signaling and its translation into therapeutic innovation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. stemcell.com [stemcell.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of the LY294002 - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the specificity of the PI3K family inhibitor LY294002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The commonly used PI3-kinase probe LY294002 is an inhibitor of BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Target Specificity and Off-Target Effects of LY294002 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY294002 hydrochloride is a synthetic, cell-permeable morpholino-based compound that has been extensively utilized in biomedical research as a potent inhibitor of phosphoinositide 3-kinases (PI3Ks).[1] It functions as a reversible, ATP-competitive inhibitor, making it a valuable tool for dissecting the complex roles of the PI3K/Akt/mTOR signaling pathway in cellular processes such as proliferation, survival, apoptosis, and autophagy.[1][2] However, despite its widespread use as a "specific" PI3K inhibitor, a growing body of evidence reveals that LY294002 possesses a broader inhibitory profile, acting on numerous other protein and lipid kinases, as well as structurally unrelated proteins.[3][4][5]
This technical guide provides an in-depth analysis of the target specificity and off-target effects of LY294002. It is designed to equip researchers with the necessary information to design rigorous experiments and accurately interpret data generated using this compound. We will present quantitative data on its on- and off-target interactions, detail the experimental protocols used to determine this specificity, and provide visual diagrams of key pathways and workflows to facilitate a comprehensive understanding.
Primary Target Profile: Phosphoinositide 3-Kinases (PI3Ks)
The primary targets of LY294002 are the Class I PI3Ks, which are heterodimeric enzymes that phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). This action triggers the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt, which in turn regulates a cascade of proteins involved in cell growth and survival, including the mammalian target of rapamycin (mTOR).[6][7] LY294002 competitively binds to the ATP-binding site of the p110 catalytic subunit of PI3K.[2][8]
dot digraph "PI3K_Akt_mTOR_Pathway" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; PI3K [label="PI3K\n(p85/p110)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; PIP2 [label="PIP2", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; PIP3 [label="PIP3", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; PDK1 [label="PDK1", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; Akt [label="Akt", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; mTORC1 [label="mTORC1", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; CellPro [label="Cell Growth &\nProliferation", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF", color="#34A853"]; Apoptosis [label="Inhibition of\nApoptosis", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF", color="#34A853"]; LY294002 [label="LY294002", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF", color="#EA4335"];
// Edges RTK -> PI3K [label="Activation", color="#5F6368"]; PI3K -> PIP3 [label="Phosphorylation", color="#4285F4"]; PIP2 -> PI3K [style=dashed, arrowhead=none, color="#4285F4"]; PIP3 -> PDK1 [label="Recruitment &\nActivation", color="#4285F4"]; PIP3 -> Akt [label="Recruitment", color="#4285F4"]; PDK1 -> Akt [label="Phosphorylation", color="#4285F4"]; Akt -> mTORC1 [label="Activation", color="#4285F4"]; mTORC1 -> CellPro [color="#4285F4"]; Akt -> Apoptosis [label="Inhibition", color="#4285F4"]; LY294002 -> PI3K [label="Inhibition", color="#EA4335", style=bold, arrowhead=tee];
// Invisible edges for alignment {rank=same; PDK1; Akt} }
Figure 1. PI3K/Akt/mTOR signaling pathway with LY294002 inhibition point.
The inhibitory potency of LY294002 varies across the different Class I PI3K isoforms, as summarized in the table below.
| Target | IC50 Value (µM) | Notes |
| PI3Kα (p110α) | 0.5 - 1.4 | A frequently mutated oncogene in human cancers.[6][9][10][11] |
| PI3Kβ (p110β) | 0.55 - 0.97 | Involved in glucose metabolism and thrombosis.[6][9][10][11][12] |
| PI3Kδ (p110δ) | 0.33 - 0.57 | Primarily expressed in leukocytes; key role in immunity.[6][9][10][11][12] |
| PI3Kγ (p110γ) | 3.8 - 6.6 | G-protein coupled receptor (GPCR) activated; role in inflammation.[12] |
| Table 1: On-Target Inhibitory Activity of LY294002 against Class I PI3K Isoforms. |
Off-Target Effects and Broader Specificity
A critical consideration for researchers using LY294002 is its significant number of off-target interactions. The compound is known to inhibit several other kinases, some with potencies greater than or comparable to its primary PI3K targets. This lack of selectivity means that cellular effects observed following LY294002 treatment may not be solely attributable to PI3K inhibition.[3][4]
dot digraph "On_Off_Target_Effects" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];
// Nodes LY294002 [label="LY294002 Treatment", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#EA4335"]; OnTarget [label="On-Target Effect:\nPI3K Inhibition", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"]; OffTarget [label="Off-Target Effects:\n(CK2, mTOR, DNA-PK, etc.)", fillcolor="#FBBC05", fontcolor="#202124", color="#FBBC05"]; Cellular [label="Observed Cellular Phenotype\n(e.g., Apoptosis, Growth Arrest)", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];
// Edges LY294002 -> OnTarget [color="#5F6368"]; LY294002 -> OffTarget [color="#5F6368"]; OnTarget -> Cellular [color="#5F6368"]; OffTarget -> Cellular [color="#5F6368"]; }
Figure 2. Cellular effects of LY294002 are a composite of on- and off-target activities.
Key off-targets include members of the PI3K-related kinase (PIKK) family, such as mTOR and DNA-dependent protein kinase (DNA-PK), as well as unrelated kinases like Casein Kinase 2 (CK2).[3][9][10] Chemical proteomic studies have further expanded the list of interacting proteins to include bromodomain-containing proteins (BETs) and metabolic enzymes.[1][3]
| Off-Target | IC50 Value (µM) | Notes |
| CK2 (Casein Kinase 2) | 0.098 | More potent inhibition than for any PI3K isoform.[9][10][11][12] |
| DNA-PK | 1.4 - 6.0 | A PI3K-related kinase involved in DNA damage repair.[9][10][11][12] |
| mTOR | ~2.5 | A key downstream effector of PI3K/Akt signaling.[9] |
| Pim-1 Kinase | Reported | A serine/threonine kinase involved in cell survival and proliferation.[3][9] |
| GSK3β | Reported | A downstream target of Akt signaling.[3][12] |
| PLK1 (Polo-like kinase 1) | Reported | A key regulator of mitosis.[13] |
| BRD2, BRD3, BRD4 (BETs) | Reported | Bromodomain and extraterminal domain proteins (epigenetic readers).[1][2] |
| ALDH2 (Aldehyde Dehydrogenase 2) | Binding detected | A metabolic enzyme identified in affinity pull-down studies.[3] |
Table 2: Major Off-Target Inhibitory Activities and Interactions of LY294002.
Furthermore, PI3K-independent effects have been reported, such as the inhibition of Ca²+ signaling and the transcription factor NF-κB, although the direct molecular targets responsible for these effects are not fully defined.[3][12]
Experimental Protocols
The characterization of an inhibitor's specificity relies on a combination of in vitro biochemical assays and cell-based methodologies. Below are detailed protocols for key experiments used to assess the on- and off-target effects of LY294002.
In Vitro PI3K Inhibition Assay (Radiometric)
This assay directly measures the enzymatic activity of purified PI3K and its inhibition by LY294002.
Methodology:
-
Enzyme Source: Purified, recombinant PI3K isoforms (e.g., p110α/p85α) are used.[3]
-
Substrate: Phosphatidylinositol (PI) or Phosphatidylinositol-4,5-bisphosphate (PIP2) is prepared in lipid vesicles.
-
Reaction Buffer: A typical buffer contains Tris-HCl, MgCl₂, DTT, and ATP.
-
Inhibitor Preparation: A stock solution of this compound is prepared in DMSO and serially diluted to the desired concentrations.
-
Kinase Reaction:
-
The recombinant PI3K enzyme is pre-incubated with varying concentrations of LY294002 or vehicle (DMSO) in the reaction buffer for 10-15 minutes at room temperature.[3][9]
-
The reaction is initiated by adding the lipid substrate and [γ-³²P]ATP.[14]
-
The reaction proceeds for a defined period (e.g., 20-60 minutes) at room temperature or 30°C and is then terminated.[3]
-
-
Product Separation: The radiolabeled lipid product (³²P-PIP3) is separated from unincorporated [γ-³²P]ATP using thin-layer chromatography (TLC).
-
Detection and Analysis: The TLC plate is exposed to a phosphor screen, and the radioactivity of the product spots is quantified. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[3]
dot digraph "Kinase_Assay_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];
// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; prep [label="Prepare Reagents:\nEnzyme, Substrate,\n[γ-³²P]ATP, LY294002 dilutions", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; preinc [label="Pre-incubate Enzyme\nwith LY294002 or Vehicle", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; initiate [label="Initiate Reaction:\nAdd Substrate & [γ-³²P]ATP", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"]; incubate [label="Incubate (e.g., 60 min, RT)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; stop [label="Terminate Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#EA4335"]; separate [label="Separate Product via TLC", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; quantify [label="Quantify Radioactivity", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; analyze [label="Calculate IC50 Value", fillcolor="#34A853", fontcolor="#FFFFFF", color="#34A853"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];
// Edges start -> prep [color="#5F6368"]; prep -> preinc [color="#5F6368"]; preinc -> initiate [color="#5F6368"]; initiate -> incubate [color="#5F6368"]; incubate -> stop [color="#5F6368"]; stop -> separate [color="#5F6368"]; separate -> quantify [color="#5F6368"]; quantify -> analyze [color="#5F6368"]; analyze -> end [color="#5F6368"]; }
Figure 3. General workflow for an in vitro radiometric kinase inhibition assay.
Chemical Proteomics for Target Identification
This unbiased approach is used to identify the complete spectrum of proteins that physically interact with LY294002 within a cell.
Methodology:
-
Matrix Preparation: An analog of LY294002 (e.g., PI828) is synthesized with a linker and covalently immobilized onto a solid support, such as epoxy-activated Sepharose beads.[3][4] Control beads are prepared by blocking the Sepharose with ethanolamine.[14]
-
Cell Lysis: Large-scale cell cultures (e.g., HeLa or WEHI231 cells) are harvested and lysed in a buffer containing detergents and protease/phosphatase inhibitors to create a total cellular extract.[3][14]
-
Affinity Purification (Pull-down):
-
The cell lysate is incubated with the LY294002-analog beads and control beads for several hours to allow for protein binding.[3]
-
For competition experiments, a separate aliquot of lysate is pre-incubated with a high concentration of free LY294002 before adding the beads. This helps distinguish specific binders from non-specific ones.[3][14]
-
-
Washing: The beads are washed extensively with high-salt buffers to remove non-specifically bound proteins.[3]
-
Elution: Specifically bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer (e.g., Laemmli buffer).[3][14]
-
Protein Separation and Identification:
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify the proteins that were specifically bound to the LY294002 analog matrix.
Cell Viability / Proliferation Assay (WST-1 or MTT)
This assay measures the functional consequence of LY294002 treatment on the overall health and proliferative capacity of cultured cells.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., DLD-1, LoVo) are seeded into 96-well microtiter plates at a predetermined density (e.g., 1.0 x 10⁵ cells/well) and allowed to adhere overnight.[9][15]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of LY294002 or vehicle control (DMSO). Cells are typically treated for 24 to 72 hours.[9][15]
-
Assay Procedure (WST-1 Example):
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450 nm.[9]
-
Analysis: The absorbance values are corrected for background, and cell viability is expressed as a percentage relative to the vehicle-treated control cells. This data can be used to determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Recommendations
This compound is a powerful and historically significant inhibitor of the PI3K pathway. Its utility in elucidating the fundamental roles of PI3K signaling is undeniable. However, the data clearly demonstrate that LY294002 is not a selective inhibitor.[3][4] Its potent inhibition of other kinases, particularly CK2, and its interaction with a range of other proteins, complicates the interpretation of experimental results.[9][10][12]
For researchers, scientists, and drug development professionals, the following best practices are recommended when using LY294002:
-
Acknowledge its Polyspecificity: Be aware that observed cellular effects may result from the inhibition of targets other than PI3K.
-
Use the Lowest Effective Concentration: Titrate LY294002 to determine the minimal concentration required to inhibit PI3K (e.g., by monitoring Akt phosphorylation) to minimize off-target effects.[2]
-
Validate with Orthogonal Approaches: Confirm key findings using more selective, next-generation PI3K inhibitors or genetic techniques such as siRNA or CRISPR-mediated knockout of the target protein.[2][7]
-
Include Proper Controls: In every experiment, use vehicle controls and, where possible, a structurally unrelated PI3K inhibitor (like wortmannin) to help differentiate on-target from off-target effects.[8]
By understanding its complete target profile and employing rigorous experimental design, researchers can continue to leverage LY294002 as a valuable pharmacological tool while avoiding the pitfalls of misinterpreting its complex biological activities.
References
- 1. LY294002 - Wikipedia [en.wikipedia.org]
- 2. luteinizing-hormone-releasing-hormone-human-acetate-salt.com [luteinizing-hormone-releasing-hormone-human-acetate-salt.com]
- 3. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the specificity of the PI3K family inhibitor LY294002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. bca-protein.com [bca-protein.com]
- 7. Inhibition of phosphatidylinositol 3-kinase-Akt signaling blocks growth, promotes apoptosis, and enhances sensitivity of small cell lung cancer cells to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 12. caymanchem.com [caymanchem.com]
- 13. [PDF] Polo-like kinase (PLK) inhibitors in preclinical and early clinical development in oncology. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | LY294002 Is a Promising Inhibitor to Overcome Sorafenib Resistance in FLT3-ITD Mutant AML Cells by Interfering With PI3K/Akt Signaling Pathway [frontiersin.org]
- 16. Cell viability assay [bio-protocol.org]
An In-depth Technical Guide to the Chemical Properties and Stability of LY294002 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of LY294002 hydrochloride, a potent and widely used inhibitor of phosphoinositide 3-kinases (PI3Ks). The information presented herein is intended to support researchers, scientists, and drug development professionals in the effective use, handling, and analysis of this compound.
Chemical Properties
This compound, with the systematic name 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one hydrochloride, is a synthetic small molecule that acts as a competitive and reversible inhibitor of PI3K.[1] Its fundamental chemical and physical properties are summarized in the tables below.
General Chemical Information
| Property | Value | Reference(s) |
| Systematic Name | 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one hydrochloride | [2] |
| Synonyms | LY294002 HCl, NSC 697286 | [3] |
| CAS Number | 934389-88-5 | [2] |
| Molecular Formula | C₁₉H₁₇NO₃ · HCl | [2] |
| Molecular Weight | 343.8 g/mol | [2] |
| Purity | ≥98% (HPLC) | [3][4] |
Physicochemical Properties
| Property | Value | Reference(s) |
| Melting Point | 182-184°C (for the free base, LY294002) | [5] |
| pKa (Predicted) | Strongest Acidic: 15.95; Strongest Basic: -2.8 | |
| Appearance | White to off-white solid | [3] |
| UV/Vis. λmax | 223, 302 nm | [5] |
Solubility
| Solvent | Solubility | Reference(s) |
| DMSO | Soluble (e.g., to 25 mM) | [2][4] |
| Ethanol | Soluble (e.g., to 5 mM) | [6] |
| Acetonitrile | Slightly soluble | [2] |
| Water | Slightly soluble | [2] |
Stability and Storage
Proper handling and storage of this compound are critical to maintain its integrity and activity.
Storage Recommendations
| Form | Storage Temperature | Duration | Reference(s) | |---|---|---| | Solid (Lyophilized) | -20°C, desiccated | ≥ 4 years |[5][6] | | In Solution (e.g., in DMSO) | -20°C | Up to 3 months to prevent loss of potency. Aliquot to avoid multiple freeze/thaw cycles. |[6] |
Stability Profile
LY294002 is known to be more stable in solution than wortmannin, another commonly used PI3K inhibitor.[1] However, for optimal results, it is recommended to use freshly prepared solutions. Aqueous solutions are not recommended for storage for more than one day.[5]
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. While specific degradation pathways for this compound are not extensively detailed in the public domain, a general approach to such studies is outlined in the experimental protocols section.
Signaling Pathway and Mechanism of Action
LY294002 primarily targets the PI3K/Akt signaling pathway, which is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream [label="Downstream\nEffectors", fillcolor="#F1F3F4", fontcolor="#202124"]; CellProcesses [label="Cell Growth,\nSurvival,\nProliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; LY294002 [label="LY294002", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activation", color="#4285F4"]; PI3K -> PIP3 [label="Phosphorylation\nof PIP2", color="#4285F4"]; PIP2 -> PI3K [style=invis]; PIP3 -> PDK1 [label="Recruitment &\nActivation", color="#4285F4"]; PIP3 -> Akt [label="Recruitment", color="#4285F4"]; PDK1 -> Akt [label="Phosphorylation\n(Thr308)", color="#4285F4"]; mTORC2 -> Akt [label="Phosphorylation\n(Ser473)", color="#4285F4"]; Akt -> Downstream [label="Phosphorylation", color="#4285F4"]; Downstream -> CellProcesses [label="Regulation", color="#4285F4"]; LY294002 -> PI3K [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; } END_DOT Caption: PI3K/Akt Signaling Pathway Inhibition by LY294002.
LY294002 acts on the ATP-binding site of the p110 catalytic subunit of PI3K, thereby inhibiting its kinase activity.[1] This prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical second messenger. The subsequent reduction in PIP3 levels leads to decreased recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). The inactivation of Akt, in turn, affects a multitude of downstream targets involved in cell survival and proliferation.[7]
It is important to note that while LY294002 is a potent PI3K inhibitor, it is not entirely selective and has been shown to inhibit other kinases, such as casein kinase 2 (CK2), DNA-dependent protein kinase (DNA-PK), and mammalian target of rapamycin (mTOR), particularly at higher concentrations.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the characterization and application of this compound.
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex or sonicate briefly until the compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Weigh [label="Weigh LY294002\nHydrochloride", fillcolor="#FFFFFF", fontcolor="#202124"]; AddDMSO [label="Add Anhydrous\nDMSO", fillcolor="#FFFFFF", fontcolor="#202124"]; Dissolve [label="Vortex/Sonicate to\nCompletely Dissolve", fillcolor="#FFFFFF", fontcolor="#202124"]; Aliquot [label="Aliquot into Sterile Tubes", fillcolor="#FFFFFF", fontcolor="#202124"]; Store [label="Store at -20°C", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Weigh [color="#4285F4"]; Weigh -> AddDMSO [color="#4285F4"]; AddDMSO -> Dissolve [color="#4285F4"]; Dissolve -> Aliquot [color="#4285F4"]; Aliquot -> Store [color="#4285F4"]; Store -> End [color="#4285F4"]; } END_DOT Caption: Workflow for Preparing this compound Stock Solution.
Assessment of Akt Phosphorylation by Western Blot
Objective: To determine the inhibitory effect of LY294002 on the PI3K/Akt pathway by measuring the phosphorylation status of Akt.
Materials:
-
Cell culture medium and supplements
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473 or Thr308) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with desired concentrations of this compound (or vehicle control) for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt and total Akt overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize the phospho-Akt signal to the total Akt signal.[3][6][9]
Stability-Indicating HPLC Method (General Protocol)
Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating LY294002 from its potential degradation products, thus indicating its stability.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers (e.g., phosphate, acetate)
-
Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
Procedure:
-
Forced Degradation Study:
-
Acid/Base Hydrolysis: Treat this compound solution with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid powder and solution to dry heat.
-
Photodegradation: Expose the solid powder and solution to UV and visible light.
-
-
Method Development:
-
Select an appropriate stationary phase (e.g., C18 column).
-
Optimize the mobile phase composition (e.g., a gradient of acetonitrile and a buffered aqueous phase) to achieve separation of the parent compound from all degradation products.
-
Optimize other chromatographic parameters such as flow rate, column temperature, and injection volume.
-
Select a suitable UV detection wavelength (e.g., one of the λmax values).
-
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
// Nodes Start [label="LY294002 HCl\nSample", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Stress [label="Forced Degradation\n(Acid, Base, Heat, Light, Oxidation)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; HPLC [label="Stability-Indicating\nHPLC Analysis", fillcolor="#FFFFFF", fontcolor="#202124"]; PeakPurity [label="Assess Peak Purity\nof Parent Compound", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Stable [label="Stable", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Degraded [label="Degraded", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Identify [label="Identify Degradation\nProducts", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Stress [color="#4285F4"]; Stress -> HPLC [color="#4285F4"]; HPLC -> PeakPurity [color="#4285F4"]; PeakPurity -> Stable [label="Pure", color="#34A853"]; PeakPurity -> Degraded [label="Impure", color="#EA4335"]; Degraded -> Identify [color="#4285F4"]; } END_DOT Caption: Logical Workflow for Assessing the Stability of this compound.
Conclusion
This technical guide provides essential information on the chemical properties, stability, and mechanism of action of this compound. The provided data and protocols are intended to serve as a valuable resource for researchers in their efforts to utilize this important PI3K inhibitor effectively and reproducibly. Adherence to the recommended storage and handling procedures will ensure the integrity of the compound and the reliability of experimental outcomes.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. selleck.co.jp [selleck.co.jp]
- 8. benchchem.com [benchchem.com]
- 9. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
LY294002 Hydrochloride: A Technical Guide to its Effects on Cell Proliferation and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY294002 hydrochloride is a potent and specific, cell-permeable inhibitor of phosphoinositide 3-kinases (PI3Ks). Its ability to block the PI3K/Akt signaling pathway has made it an invaluable tool in cancer research. This document provides a comprehensive technical overview of LY294002's effects on cell proliferation and apoptosis, including its mechanism of action, quantitative data from various cell lines, detailed experimental protocols, and visual representations of the key pathways and workflows.
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
LY294002 competitively binds to the ATP-binding site of the p110 catalytic subunit of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockage inhibits the activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation.[1][2] By inhibiting this pathway, LY294002 effectively counteracts these pro-survival signals, leading to cell cycle arrest and the induction of apoptosis.[1][3] Specifically, the inactivation of Akt leads to the dephosphorylation and activation of pro-apoptotic proteins such as Bad, and the inhibition of anti-apoptotic proteins like Bcl-2.[2][4] This shift in the balance between pro- and anti-apoptotic factors ultimately triggers the caspase cascade, leading to programmed cell death.[4][5]
Quantitative Effects on Cell Proliferation and Apoptosis
The efficacy of LY294002 varies across different cell types and is dependent on the concentration and duration of exposure. The following tables summarize key quantitative data from published studies.
Table 1: IC50 Values for LY294002 in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PI3Kα | - | 0.5 | [1][3] |
| PI3Kβ | - | 0.97 | [1][3] |
| PI3Kδ | - | 0.57 | [1][3] |
| DNA-PK | - | 1.4 | [1] |
| CK2 | - | 0.098 | [1][3] |
| K562 | Leukemia | 1.433 (48h) | [6] |
| MCF-7 | Breast Cancer | ~10 (48h) | [7] |
| MCF-7/A02 | Doxorubicin-resistant Breast Cancer | ~73.8 (48h) | [7] |
| Cal51 | Breast Cancer | ~2 (48h) | [7] |
| CALDOX | Doxorubicin-resistant Breast Cancer | ~4.36 (48h) | [7] |
Table 2: Effects of LY294002 on Cell Proliferation and Apoptosis
| Cell Line | Concentration (µM) | Incubation Time (h) | Effect on Proliferation | Apoptosis Induction | Reference |
| CNE-2Z | Dose-dependent | 24, 48 | Remarkable decrease | Significant increase | [1][5] |
| SCC-25 | 5 | 48 | Decrease in viability | - | [2] |
| MCF-7/A02 | 10 | 48 | - | Significant increase in Annexin V-positive cells | [7] |
| CALDOX | 2 | 48 | - | Significant increase in Annexin V-positive cells | [7] |
| HCT-116 | 40 | 24 | - | Increase from 7.05% to 13.36% | [8] |
| LoVo | Not specified | Not specified | Growth inhibition | Rapid induction | [9] |
| DLD-1 | Not specified | Not specified | Growth inhibition | No rapid induction | [9] |
Detailed Experimental Protocols
The following are standard protocols for assessing the effects of LY294002 on cell proliferation and apoptosis.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10⁴ cells/well and culture for 12-24 hours.[10]
-
Treatment: Treat cells with varying concentrations of LY294002 (e.g., 0.5 µM to 50 µM) and a vehicle control (DMSO, not exceeding 0.1%).[11] Incubate for the desired time period (e.g., 24, 48, or 72 hours).[10][12]
-
MTT Addition: Add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Solubilization: Remove the culture medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]
-
Calculation: Calculate the cell inhibitory rate as: [(A490 control - A490 sample) / (A490 control - A490 blank)] x 100%.[10]
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Collection: Collect both adherent and floating cells after treatment with LY294002. Approximately 5x10⁵ to 1x10⁶ cells per sample are required.[13]
-
Washing: Wash the cells once with cold 1X PBS.[13]
-
Staining: Resuspend the cell pellet in 100 µl of 1X Binding Buffer containing Annexin V-FITC and Propidium Iodide (PI).[13]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]
-
Dilution: Add 400 µl of 1X Binding Buffer to each sample.[13]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Protein Expression and Phosphorylation
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/Akt pathway and apoptosis cascade.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt (Ser473), total Akt, cleaved Caspase-3, PARP, β-actin) overnight at 4°C.[14][15][16]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.[16]
Downstream Cellular Consequences of LY294002 Treatment
The inhibition of the PI3K/Akt pathway by LY294002 initiates a cascade of events that culminate in decreased cell proliferation and increased apoptosis.
Conclusion
This compound is a critical research tool for investigating the role of the PI3K/Akt signaling pathway in cell proliferation and apoptosis. Its ability to induce cell cycle arrest and promote programmed cell death in a wide range of cancer cell lines underscores the therapeutic potential of targeting this pathway. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret experiments involving this potent PI3K inhibitor. It is important to note that LY294002 can have off-target effects at higher concentrations, and findings should be validated with other specific inhibitors or genetic approaches where possible.[11][17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Role of the LY294002 - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. PI3K/AKT inhibition induces caspase-dependent apoptosis in HTLV-1 transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatidylinositol 3-kinase inhibitor(LY294002) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. Actinomycin V Induces Apoptosis Associated with Mitochondrial and PI3K/AKT Pathways in Human CRC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The in vitro and in vivo effects of 2-(4-morpholinyl)-8-phenyl-chromone (LY294002), a specific inhibitor of phosphatidylinositol 3'-kinase, in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell viability assay [bio-protocol.org]
- 11. luteinizing-hormone-releasing-hormone-human-acetate-salt.com [luteinizing-hormone-releasing-hormone-human-acetate-salt.com]
- 12. researchgate.net [researchgate.net]
- 13. Apoptosis Protocols | USF Health [health.usf.edu]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Cetrorelix promotes cell apoptosis via the PI3K–AKT–FOXO1 pathway in epithelial ovarian cancer [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of LY294002 Hydrochloride in the Induction of Autophagy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY294002 hydrochloride is a potent and specific, cell-permeable, and reversible inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2][3] It has become an invaluable tool in cell biology and cancer research for dissecting the PI3K/Akt/mTOR signaling pathway, a critical regulator of numerous cellular processes including proliferation, survival, and apoptosis.[1][4] Notably, LY294002 is widely recognized as a robust inducer of autophagy, the catabolic process involving the degradation of cellular components via lysosomes.[1][5] This guide provides an in-depth technical overview of the mechanisms by which LY294002 induces autophagy, presents quantitative data on its application, details key experimental protocols, and illustrates the core signaling pathways involved.
Core Mechanism: Inhibition of the PI3K/Akt/mTOR Pathway
The primary mechanism by which LY294002 induces autophagy is through its inhibition of the canonical PI3K/Akt/mTOR signaling pathway, a central negative regulator of the autophagic process.[4][5][6]
-
PI3K Inhibition : LY294002 competitively binds to the ATP-binding site of the catalytic subunits of class I PI3Ks (p110α, p110β, and p110δ), preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2]
-
Downregulation of Akt : The reduction in PIP3 levels prevents the recruitment and subsequent phosphorylation (activation) of the serine/threonine kinase Akt (also known as Protein Kinase B) at residues Thr308 and Ser473.[1][7][8]
-
Inactivation of mTORC1 : Dephosphorylated, inactive Akt can no longer phosphorylate and inhibit the tuberous sclerosis complex (TSC1/TSC2), a GTPase-activating protein for the small GTPase Rheb. This leads to an accumulation of the inactive, GDP-bound form of Rheb, which in turn results in the inactivation of the mammalian target of rapamycin complex 1 (mTORC1).[6]
-
Initiation of Autophagy : mTORC1 is a master negative regulator of autophagy.[5] Its inactivation relieves the inhibitory phosphorylation of the Unc-51 like autophagy activating kinase 1 (ULK1) complex (containing ULK1, Atg13, and FIP200). The de-repressed ULK1 complex then translocates to the phagophore assembly site to initiate the formation of the autophagosome.[5]
Additionally, LY294002 can inhibit the class III PI3K, Vps34, which is directly involved in the nucleation of the autophagosomal membrane.[5] However, its primary role in autophagy induction is attributed to the inhibition of the class I PI3K/Akt/mTOR pathway.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of LY294002.
Quantitative Data on LY294002-Induced Autophagy
The effective concentration and treatment duration of LY294002 can vary significantly depending on the cell line and experimental conditions.
| Cell Line / Model | Concentration | Duration | Key Observations | Citation(s) |
| Human Glioma (MOGGCCM) | 10 µM | 24 hours | Autophagy reached 44.61% with no necrotic effect. | [9] |
| Human Glioma (T98G) | 10 µM | 24 hours | Induced 20.26% autophagy alongside 36% apoptosis. | [9] |
| Laryngeal Squamous Cell Carcinoma (Hep-2) | 7.5 µM | 72 hours | Used to assess PI3K/Akt/mTOR pathway inhibition and autophagy. | [10] |
| Laryngeal Squamous Cell Carcinoma (AMC-HN-8) | 6 µM | 72 hours | Used to assess PI3K/Akt/mTOR pathway inhibition and autophagy. | [10] |
| Naked Mole-Rat Skin Fibroblasts | 20 µM | 12-24 hours | Increased LC3-II levels and the LC3-II/LC3-I ratio. | [8] |
| Gastric Cancer (SGC7901) | Not specified | Not specified | Increased expression of LC3 and MDC-labeled vesicles. | [11] |
| Chick Embryo Lenses (E12) | Not specified | 24 hours | Induced autophagy-specific proteins and premature organelle elimination. | [12] |
| Cutaneous Melanoma Cell Lines | Not specified | Not specified | Enhanced temozolomide-induced cytotoxicity by inhibiting autophagy. | [13] |
Note on Off-Target Effects : At concentrations exceeding 10 µM, LY294002 may exhibit off-target effects, including the inhibition of other kinases like DNA-PK and CK2, as well as BET bromodomain proteins.[1][2] Therefore, it is crucial to perform dose-response experiments to determine the minimal effective concentration.[2]
Experimental Protocols for Assessing LY294002-Induced Autophagy
Western Blotting for LC3 Conversion
The conversion of the cytosolic form of microtubule-associated protein 1 light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy. Western blotting is the most common method for detecting this conversion.
Methodology:
-
Cell Treatment: Plate cells at an appropriate density. Treat with the desired concentration of LY294002 for the specified duration. Include a vehicle control (e.g., DMSO).[9] To assess autophagic flux, a parallel set of cells should be co-treated with LY294002 and a lysosomal inhibitor like Bafilomycin A1 (e.g., 200 nM for the last 2 hours of treatment).[14]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10][15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay or similar method to ensure equal protein loading.[14][15]
-
SDS-PAGE: Load 10-30 µg of protein per lane onto a 15% polyacrylamide gel to effectively separate LC3-I (approx. 16-18 kDa) and LC3-II (approx. 14-16 kDa).[14][15]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15][16]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[15][16]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3 (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.[15][16]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[15]
-
Detection: Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a gel imaging system.[16][17]
-
Analysis: Quantify the band intensities for LC3-II and a loading control (e.g., GAPDH or β-actin). The LC3-II/LC3-I ratio or the ratio of LC3-II to the loading control is calculated to determine the level of autophagy.[18][19]
Caption: Standard workflow for Western blot analysis of LC3 conversion.
Fluorescence Microscopy for Autophagosome Visualization
This method allows for the direct visualization of autophagosomes within the cell, often appearing as distinct puncta.
Methodology:
-
Cell Preparation: Cells can be transiently transfected with a plasmid encoding GFP-LC3 or a tandem mRFP-GFP-LC3 construct. The latter is particularly useful for monitoring autophagic flux, as the GFP signal is quenched in the acidic environment of the autolysosome, while the mRFP signal persists.[20] Alternatively, cells can be stained with fluorescent dyes that accumulate in acidic vesicular organelles (AVOs), such as acridine orange or monodansylcadaverine (MDC).[9][21]
-
Treatment: Treat the prepared cells with LY294002 as described for Western blotting.
-
Fixation and Staining (if applicable): If not using live-cell imaging with fluorescent proteins, fix the cells (e.g., with 4% paraformaldehyde). For AVO staining, incubate cells with acridine orange or MDC solution.
-
Imaging: Acquire images using a fluorescence or confocal microscope.[20]
-
Analysis: Quantify the number of fluorescent puncta per cell. An increase in the number of puncta in LY294002-treated cells compared to controls indicates the induction of autophagy.
Caption: General workflow for visualizing autophagosomes via fluorescence microscopy.
Interplay between Autophagy and Apoptosis
LY294002 is known to induce both autophagy and apoptosis, often in a dose- and cell-type-dependent manner.[1][9][11] Inhibition of the PI3K/Akt pathway not only removes the suppression of autophagy but also de-represses pro-apoptotic factors, leading to programmed cell death. For instance, in T98G glioma cells, 10 µM LY294002 predominantly induced apoptosis (36%) accompanied by a smaller autophagic response (20.26%).[9] In contrast, the same concentration in MOGGCCM glioma cells resulted mainly in autophagy (44.61%).[9] This dual functionality underscores the central role of the PI3K/Akt pathway in cell fate decisions.
Caption: Logical relationship between PI3K inhibition, autophagy, and apoptosis.
Conclusion
This compound is a cornerstone chemical tool for inducing autophagy in a controlled experimental setting. Its well-characterized mechanism of action via the inhibition of the PI3K/Akt/mTOR signaling pathway provides a reliable method for studying the autophagic process. Researchers utilizing LY294002 should carefully consider cell-type specificity, optimal dosing, and the potential for off-target effects and concurrent apoptosis induction. By employing rigorous experimental protocols, such as Western blotting for LC3 conversion and fluorescence microscopy, investigators can effectively leverage LY294002 to elucidate the complex roles of autophagy in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. luteinizing-hormone-releasing-hormone-human-acetate-salt.com [luteinizing-hormone-releasing-hormone-human-acetate-salt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The role of autophagy regulated by the PI3K/AKT/mTOR pathway and innate lymphoid cells in eosinophilic chronic sinusitis with nasal polyps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Regulation of autophagy by mTOR-dependent and mTOR-independent pathways: autophagy dysfunction in neurodegenerative diseases and therapeutic application of autophagy enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of PI3K/AKT/mTOR Signalling Pathway Activates Autophagy and Suppresses Peritoneal Fibrosis in the Process of Peritoneal Dialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. H2O2 treatment or serum deprivation induces autophagy and apoptosis in naked mole-rat skin fibroblasts by inhibiting the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LY294002 and sorafenib as inhibitors of intracellular survival pathways in the elimination of human glioma cells by programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual inhibition of autophagy and PI3K/mTOR pathway as a potential therapeutic strategy against laryngeal squamous cell carcinoma - Huang - Translational Cancer Research [tcr.amegroups.org]
- 11. Class I phosphatidylinositol 3-kinase inhibitor LY294002 activates autophagy and induces apoptosis through p53 pathway in gastric cancer cell line SGC7901 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Autophagy inhibitors chloroquine and LY294002 enhance temozolomide cytotoxicity on cutaneous melanoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Frontiers | Inhibition of PI3K/AKT/mTOR Signalling Pathway Activates Autophagy and Suppresses Peritoneal Fibrosis in the Process of Peritoneal Dialysis [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. tjyybjb.ac.cn [tjyybjb.ac.cn]
In Vivo Efficacy of LY294002 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo efficacy of LY294002 hydrochloride, a potent inhibitor of phosphoinositide 3-kinases (PI3Ks), in various animal models. LY294002 has been extensively studied for its anti-cancer and anti-inflammatory properties, primarily through its modulation of the critical PI3K/Akt signaling pathway.[1][2] This document summarizes key quantitative data from preclinical studies, details experimental methodologies, and provides visual representations of the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: The PI3K/Akt Signaling Pathway
LY294002 is a synthetic, cell-permeable, and reversible inhibitor of all class I PI3K isoforms (p110α, p110β, and p110δ) with IC50 values in the submicromolar range.[3] It competitively binds to the ATP-binding site of the PI3K enzyme, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] This inhibition blocks the activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B or PKB).[5] The PI3K/Akt pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Its aberrant activation is a hallmark of many cancers and inflammatory diseases.[6] By inhibiting this pathway, LY294002 can induce apoptosis, inhibit cell proliferation, and reduce inflammatory responses.[2][7][8]
References
- 1. Phosphatidylinositol 3-kinase inhibitor(LY294002) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K inhibitors LY294002 and IC87114 reduce inflammation in carrageenan-induced paw oedema and down-regulate inflammatory gene expression in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bca-protein.com [bca-protein.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The in vitro and in vivo effects of 2-(4-morpholinyl)-8-phenyl-chromone (LY294002), a specific inhibitor of phosphatidylinositol 3'-kinase, in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LY 294002 hydrochloride | PI 3-kinase | Tocris Bioscience [tocris.com]
Methodological & Application
Application Notes and Protocols for LY294002 Hydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY294002 hydrochloride is a potent and reversible inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2][3] As a cornerstone tool in cell biology and cancer research, it competitively binds to the ATP-binding site of the PI3K enzyme, effectively blocking the PI3K/Akt/mTOR signaling pathway.[1][2][3] This pathway is a central regulator of numerous cellular processes, including cell proliferation, survival, apoptosis, and autophagy.[2][4][5] Consequently, LY294002 is widely used to investigate the roles of PI3K signaling in various physiological and pathological conditions, particularly in oncology.[1][3][5] Compared to other PI3K inhibitors like wortmannin, LY294002 offers greater stability in solution and its inhibitory effects are reversible.[3][6]
While LY294002 is a powerful inhibitor of class I PI3Ks, it is important to note its off-target effects. It has been shown to inhibit other kinases such as mTOR, DNA-dependent protein kinase (DNA-PK), and casein kinase 2 (CK2).[4][7][8]
Mechanism of Action
This compound is a cell-permeable morpholino-based compound that acts as a competitive inhibitor of the ATP-binding site of the p110 catalytic subunit of PI3K.[2][9] Inhibition of PI3K prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins with pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B or PKB). By preventing the formation of PIP3, LY294002 blocks the recruitment of Akt to the cell membrane and its subsequent phosphorylation and activation.[2] The inactivation of Akt leads to downstream effects on cell cycle progression, apoptosis, and cell survival.[4][6]
Data Presentation
Inhibitory Concentrations (IC₅₀) of LY294002
| Target Kinase | IC₅₀ | Notes |
| PI3Kα | 0.5 µM | Cell-free assay.[4][6][8] |
| PI3Kβ | 0.97 µM | Cell-free assay.[4][6][8] |
| PI3Kδ | 0.57 µM | Cell-free assay.[4][6][8] |
| PI3Kγ | 6.60 µM | |
| DNA-PK | 1.4 µM | Competitive inhibitor.[4][7][8] |
| mTOR | ~2.5 µM | In HeLa cells.[4] |
| Casein Kinase 2 (CK2) | 98 nM | Cell-free assay.[4][7][8] |
Working Concentrations and Incubation Times in Cell Culture
| Cell Line | Concentration Range | Incubation Time | Observed Effect |
| Various Cancer Cells | 1-10 µM | 24-48 hours | Dose-response studies.[3] |
| Pancreatic Cancer Cells (AsPC-1, BxPC-3, PANC-1) | 5-45 µM | 24 hours | Inhibition of cell growth.[7] |
| Colon Cancer Cells | up to 50 µM | up to 48 hours | Growth inhibition and apoptosis.[6] |
| LNCaP Prostate Cancer Cells | > 5 µM | Not specified | Effective blockade of Akt phosphorylation.[2] |
| SCC-25 Oral Squamous Carcinoma Cells | 0.1-100 µM | 48 hours | Reduction in cell viability.[5] |
| Cardiomyocytes (neonatal rat) | 20 µM | 60 minutes pre-treatment | Inhibition of signaling pathways.[9] |
| Mouse Embryonic Stem Cells (mESCs) | Not specified | Not specified | Suppression of proliferation.[10][11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound is soluble in DMSO and ethanol.[12] A concentrated stock solution in DMSO is recommended for most cell-based assays to minimize the effects of the solvent on the cells.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution, reconstitute 1.5 mg of this compound in 488 µl of DMSO.[12] For a 50 mM stock, reconstitute 1.5 mg in 98 µl of DMSO.[12]
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or brief sonication can aid in solubilization.[3]
-
For cell culture applications, filter-sterilize the stock solution if necessary.[3]
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C. Once in solution, it is recommended to use it within 3 months to prevent loss of potency.[12]
Protocol 2: General Cell Treatment with LY294002
The optimal concentration and incubation time for LY294002 will vary depending on the cell type and the specific experimental goals. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions.
Materials:
-
Cultured cells in appropriate multi-well plates
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
Procedure:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
The following day, prepare the desired final concentrations of LY294002 by diluting the stock solution directly into fresh, pre-warmed complete cell culture medium.
-
Ensure the final concentration of DMSO in the medium is consistent across all treatment groups, including a vehicle control (DMSO alone), and does not exceed a level toxic to the cells (typically <0.5%).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of LY294002 or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
For experiments involving stimulation, it is often recommended to pre-treat the cells with LY294002 for one hour prior to and for the duration of the stimulation.[12]
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is adapted from a method used to assess the effect of LY294002 on SCC-25 cell viability.[5]
Materials:
-
Cells treated with LY294002 in a 96-well plate (from Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/ml in normal media)
-
Solubilization solution (e.g., 0.04 M HCl in isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Following the treatment period with LY294002, add MTT solution to each well (e.g., 10 µl for a 100 µl well volume).
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
After the incubation, add the solubilization solution to each well (e.g., 50 µl) to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 4: Western Blot for Phosphorylated Akt (p-Akt)
This protocol allows for the assessment of PI3K pathway inhibition by measuring the phosphorylation status of its key downstream target, Akt.
Materials:
-
Cells treated with LY294002 (from Protocol 2)
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt Ser473, anti-total Akt, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells once with ice-cold PBS.
-
Add cell lysis buffer to the plate, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.
-
Determine the protein concentration of the supernatant using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (e.g., overnight at 4°C).
-
Wash the membrane with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total Akt and a loading control.
Troubleshooting and Optimization
-
Solubility Issues: If LY294002 precipitates in the culture medium, ensure the stock solution is fully dissolved in DMSO before dilution and that the final DMSO concentration is low.[3]
-
Off-Target Effects: Be aware that at higher concentrations, LY294002 can have effects independent of PI3K inhibition.[2][9] Consider using a structurally different PI3K inhibitor or genetic approaches (e.g., siRNA) to confirm findings.
-
Cell-Type Specificity: The sensitivity to LY294002 can vary significantly between cell lines. It is crucial to determine the optimal concentration for each cell type through dose-response experiments. In some resistant cell lines, LY294002 has been observed to paradoxically enhance Akt phosphorylation.[1]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. luteinizing-hormone-releasing-hormone-human-acetate-salt.com [luteinizing-hormone-releasing-hormone-human-acetate-salt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The Role of the LY294002 - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LY-294002 hydrochloride | PI3K | TargetMol [targetmol.com]
- 7. LY294002 (SF 1101) | PI3K inhibitor | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. LY294002 Inhibits Glucocorticoid Induced COX-2 Gene Expression in Cardiomyocytes through a Phosphatidylinositol 3 Kinase Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. rndsystems.com [rndsystems.com]
- 12. LY294002 | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Preparation of LY294002 Hydrochloride Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
LY294002 hydrochloride is a potent and specific, cell-permeable inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2][3] It acts on the ATP-binding site of the enzyme, thereby blocking the PI3K/Akt signaling pathway, which is crucial in regulating cell proliferation, survival, and apoptosis.[3][4][5] Due to its stability and reliability, LY294002 is a widely used tool in cancer research and other studies investigating cellular signaling. This document provides detailed protocols for the dissolution and preparation of this compound stock solutions for in vitro experiments.
Physicochemical Properties
Proper preparation of a stock solution requires an understanding of the compound's fundamental properties.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₇NO₃・HCl | |
| Molecular Weight | 343.81 g/mol | |
| Appearance | Crystalline solid | [6] |
| Purity | ≥98% or ≥99% | [1] |
Note: The batch-specific molecular weight may vary and should be consulted from the vial label or the Certificate of Analysis.
Solubility
The solubility of this compound is critical for preparing a homogenous stock solution. The compound is readily soluble in organic solvents but has poor aqueous solubility.
| Solvent | Solubility | Notes |
| DMSO | ≥ 25 mM | Soluble to at least 25 mM. Some suppliers report higher solubilities up to 50 mg/mL (145.43 mM), sometimes recommending sonication to aid dissolution.[7] |
| Ethanol | ~5 mM | Sonication is recommended to facilitate dissolution.[7] |
| Water / PBS | Very low | The solubility in PBS (pH 7.2) is approximately 0.05 µg/ml.[6] It is not recommended to dissolve the compound directly in aqueous buffers. |
Experimental Protocols
4.1. Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator
4.2. Preparation of a 10 mM Stock Solution in DMSO
This protocol is adapted from established laboratory procedures.[8]
-
Pre-warm DMSO: Allow the anhydrous DMSO to come to room temperature before opening to prevent moisture absorption.
-
Weigh this compound: Accurately weigh out a specific amount of this compound powder. For example, to prepare 1 ml of a 10 mM stock solution, you would need 0.34381 mg. A more practical approach is to use a larger, more easily weighable amount, such as 1.5 mg.
-
Calculate Solvent Volume: Based on the amount of this compound weighed, calculate the required volume of DMSO using the following formula:
Volume (µl) = (Mass (mg) / 343.81 ( g/mol )) * (1 / 10 (mmol/L)) * 1,000,000 (µl/L)
For 1.5 mg of this compound, the required volume of DMSO is 436.3 µl.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate for a few minutes to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
4.3. Storage and Stability
-
Solid Form: Store the lyophilized powder at -20°C for long-term stability (up to 3 years).[7][9]
-
Stock Solution: Store the DMSO stock solution in aliquots at -20°C or -80°C. For optimal results, use the solution within 1-3 months when stored at -20°C.[8][9][10] For longer-term storage (up to 1 year), -80°C is recommended.[7][9][10] Avoid multiple freeze-thaw cycles.[8]
Signaling Pathway and Experimental Workflow
5.1. PI3K/Akt Signaling Pathway Inhibition by LY294002
LY294002 inhibits the PI3K enzyme, which is a critical upstream regulator of the Akt signaling pathway. This pathway is activated by various growth factors and cytokines, leading to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival and proliferation while inhibiting apoptosis. By blocking PI3K, LY294002 prevents the activation of Akt and its downstream effects.
Caption: PI3K/Akt signaling pathway and the inhibitory action of LY294002.
5.2. Experimental Workflow for Stock Solution Preparation
The following diagram outlines the logical steps for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
- 1. stemcell.com [stemcell.com]
- 2. LY 294002 hydrochloride | PI 3-kinase | Tocris Bioscience [tocris.com]
- 3. The Role of the LY294002 - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | LY294002 Is a Promising Inhibitor to Overcome Sorafenib Resistance in FLT3-ITD Mutant AML Cells by Interfering With PI3K/Akt Signaling Pathway [frontiersin.org]
- 5. LY294002 Is a Promising Inhibitor to Overcome Sorafenib Resistance in FLT3-ITD Mutant AML Cells by Interfering With PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. LY-294002 hydrochloride | PI3K | TargetMol [targetmol.com]
- 8. LY294002 | Cell Signaling Technology [cellsignal.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols for LY294002 Hydrochloride in In Vitro Assays
Introduction
LY294002 hydrochloride is a potent and well-characterized inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2][3] It acts as an ATP-competitive inhibitor, targeting the catalytic subunit of PI3K and effectively blocking the PI3K/Akt signaling pathway.[4] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and apoptosis.[5][6] Dysregulation of the PI3K/Akt pathway is a common feature in various cancers, making it a key target for therapeutic intervention.[5] LY294002 is widely used in in vitro studies to investigate the role of the PI3K/Akt pathway in cellular functions and to assess the potential of PI3K inhibition as a cancer therapy.[6] While it is a powerful research tool, it is important to note that LY294002 can also inhibit other kinases, such as mTOR, DNA-PK, and casein kinase 2 (CK2), particularly at higher concentrations.[7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the optimal use of this compound in various in vitro assays.
Data Presentation: Quantitative Summary
The optimal working concentration of LY294002 can vary significantly depending on the cell type, assay duration, and the specific research question. The following tables summarize the effective concentrations for inhibiting PI3K and for use in common in vitro assays.
Table 1: Inhibitory Concentrations (IC₅₀) of LY294002 Against Various Kinases
| Kinase Target | IC₅₀ Value | Reference(s) |
| PI3Kα | 0.5 µM | [7] |
| PI3Kβ | 0.97 µM | [7] |
| PI3Kδ | 0.57 µM | [7] |
| PI3Kγ | 6.60 µM | [2] |
| DNA-PK | 1.4 µM | [7] |
| mTOR | 2.5 µM | [7] |
| Casein Kinase 2 (CK2) | 98 nM | [7] |
Table 2: Recommended Working Concentrations for In Vitro Assays
| Assay Type | Cell Line Example(s) | Concentration Range | Incubation Time | Reference(s) |
| Western Blotting (p-Akt inhibition) | SCC-25, CHO-IR | 5 µM | 5 min - 48 hours | [9] |
| Cell Viability / Proliferation (MTT, WST-1) | SCC-25, CNE-2Z | 5 - 75 µM | 24 - 72 hours | [5][6] |
| Apoptosis Assays (Flow Cytometry, TUNEL) | CNE-2Z, SGC-7901 | 10 - 75 µM | 24 - 48 hours | [6][10] |
| Kinase Assays (Radiometric, ELISA) | Purified enzymes, Cell lysates | 0.1 - 10 µM | 1 hour | [7][8] |
| Autophagy Inhibition | Rat hepatocytes | Not specified | Not specified |
Experimental Protocols
1. Preparation of this compound Stock Solution
This compound is soluble in DMSO and ethanol.[11][12] It is recommended to prepare a concentrated stock solution, which can then be diluted to the final working concentration in the cell culture medium.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
To prepare a 10 mM stock solution, dissolve 1.5 mg of this compound in 488 µl of DMSO.[12]
-
For a 50 mM stock solution, dissolve 1.5 mg in 98 µl of DMSO.[12]
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used if necessary.[13]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The stock solution is stable for at least 3 months when stored properly.[12]
-
Important Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.[13]
2. Western Blotting for Phospho-Akt (Ser473) Inhibition
This protocol is designed to assess the inhibitory effect of LY294002 on the PI3K pathway by measuring the phosphorylation of its downstream target, Akt.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
LY294002 stock solution
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of LY294002 (e.g., 1, 5, 10 µM) for the specified duration (e.g., 1, 6, 24 hours). Include a vehicle control (DMSO).
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells with 100-200 µl of ice-cold lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Akt (Ser473) antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Akt antibody as a loading control.
-
3. Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
LY294002 stock solution
-
96-well plates
-
MTT solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.[6]
-
Treat the cells with a range of LY294002 concentrations (e.g., 0, 5, 10, 25, 50, 75 µM) in triplicate for 24, 48, or 72 hours.[6]
-
After the incubation period, add 10 µl of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µl of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Mandatory Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of LY294002.
Caption: A general experimental workflow for in vitro studies using LY294002.
References
- 1. stemcell.com [stemcell.com]
- 2. LY 294002 hydrochloride | PI 3-kinase | Tocris Bioscience [tocris.com]
- 3. ubpbio.com [ubpbio.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Role of the LY294002 - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphatidylinositol 3-kinase inhibitor(LY294002) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 10. caymanchem.com [caymanchem.com]
- 11. LY294002 | Cell Signaling Technology [cellsignal.com]
- 12. LY294002 (#9901) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 13. luteinizing-hormone-releasing-hormone-human-acetate-salt.com [luteinizing-hormone-releasing-hormone-human-acetate-salt.com]
Probing the PI3K Pathway: Using LY294002 Hydrochloride in Western Blot Analysis
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in diseases like cancer makes it a prime therapeutic target.[1] LY294002 hydrochloride is a potent and well-characterized inhibitor of PI3K, making it an invaluable tool for studying this pathway.[3][4][5] This document provides detailed application notes and protocols for utilizing LY294002 in Western blot analysis to investigate the PI3K/Akt signaling cascade.
Introduction to this compound
LY294002 is a small molecule inhibitor that acts on the ATP-binding site of the PI3K enzyme, thereby blocking its kinase activity.[6] It is more stable in solution than other inhibitors like Wortmannin.[7] While it is a powerful tool, it is important to note that LY294002 can exhibit off-target effects and may inhibit other kinases such as mTOR, DNA-PK, and CK2 at higher concentrations.[4][7][8] Therefore, careful dose-response experiments are crucial for its effective and specific use.
The PI3K/Akt Signaling Pathway
Activation of the PI3K pathway is typically initiated by growth factors or other extracellular stimuli, leading to the recruitment and activation of PI3K at the cell membrane. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[9] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[9] The activation of Akt triggers a cascade of phosphorylation events that regulate the function of numerous downstream proteins involved in key cellular processes.[1][9]
Caption: The PI3K/Akt signaling pathway and the inhibitory action of LY294002.
Data Presentation: Expected Effects of LY294002 on the PI3K Pathway
The following table summarizes key protein targets within the PI3K pathway and the expected outcome on their phosphorylation status following treatment with LY294002, as detectable by Western blot.
| Target Protein | Phosphorylation Site(s) | Role in Pathway | Expected Change with LY294002 |
| Akt (PKB) | Thr308 | Partial activation | Decrease |
| Ser473 | Full activation[1] | Decrease | |
| mTOR | Ser2448 | Activation of mTORC1 complex[1] | Decrease |
| S6 Ribosomal Protein | Ser235/236 | Downstream effector of mTORC1 | Decrease |
| GSK-3β | Ser9 | Inhibition of GSK-3β activity | Decrease |
| FOXO1/FOXO3a | Thr24/Thr32 | Inhibition of FOXO activity | Decrease |
Note: A decrease in the phosphorylation of inhibitory sites, such as on GSK-3β and FOXO, implies an increase in their activity.
Experimental Protocols
The following protocols provide a general framework for using LY294002 in Western blot analysis. Optimization of conditions such as cell type, LY294002 concentration, and incubation times may be necessary.
Logical Workflow for Probing the PI3K Pathway
Caption: Logical workflow for investigating PI3K pathway inhibition by LY294002.
Preparation of LY294002 Stock Solution
-
Reconstitution: To prepare a 10 mM stock solution, reconstitute 1.5 mg of this compound (Molecular Weight: 307.34 g/mol ) in 488 µL of DMSO. For a 50 mM stock, reconstitute 1.5 mg in 98 µL of DMSO.[10]
-
Storage: Store the stock solution in aliquots at -20°C to avoid multiple freeze-thaw cycles.[10] The solution should be used within 3 months to ensure potency.[10]
Cell Culture and Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
Serum Starvation (Optional): To reduce basal PI3K pathway activity, serum-starve the cells for 4-18 hours in a low-serum or serum-free medium prior to stimulation or inhibition.
-
LY294002 Treatment:
-
Dilute the LY294002 stock solution to the desired final concentration in the cell culture medium.
-
Typical working concentrations range from 10 µM to 50 µM.[3][11][12] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your cell line and experimental conditions.
-
Incubate the cells with LY294002 for a predetermined period. A common incubation time is 1 hour prior to and during stimulation.[3][10] However, longer incubation times (e.g., 24 hours) have also been reported.[12]
-
-
Stimulation (Optional): If investigating the inhibitory effect of LY294002 on an activated pathway, treat cells with an appropriate agonist (e.g., growth factors like IGF-1 or PDGF) for a short period (e.g., 15-30 minutes) following pre-incubation with LY294002.
-
Control Groups: Include the following controls:
-
Untreated cells (negative control).
-
Vehicle-treated cells (e.g., DMSO) to control for solvent effects.
-
Agonist-only treated cells (positive control for pathway activation).
-
Western Blot Protocol
Caption: General workflow for Western blot analysis.
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.[11]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[2]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of your target proteins (e.g., anti-phospho-Akt (Ser473), anti-total Akt). Dilute the antibodies in blocking buffer according to the manufacturer's recommendations and incubate overnight at 4°C with gentle agitation.[2]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[2]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species for 1 hour at room temperature.[2]
-
Washing: Repeat the washing step as described in step 8.
-
Signal Detection: Detect the chemiluminescent signal using an enhanced chemiluminescence (ECL) substrate and an imaging system or X-ray film.[1][2]
-
Stripping and Re-probing: To detect multiple proteins on the same blot, the membrane can be stripped of the primary and secondary antibodies and then re-probed with a different set of antibodies. It is crucial to first probe for the phospho-protein and then for the total protein. A loading control (e.g., β-actin or GAPDH) should also be probed to ensure equal protein loading.[11]
Quantitative Data Analysis
Densitometry analysis of the Western blot bands should be performed using appropriate software. The signal from the phosphorylated protein should be normalized to the signal of the corresponding total protein to account for any differences in protein expression. The data can then be presented as a fold change relative to the control group.[1]
Example Data Table:
| Treatment | p-Akt (Ser473) / Total Akt (Fold Change) | p-S6 (Ser235/236) / Total S6 (Fold Change) |
| Control (Untreated) | 1.00 | 1.00 |
| Activator (e.g., IGF-1) | 3.5 ± 0.4 | 4.2 ± 0.5 |
| LY294002 (25 µM) | 0.2 ± 0.05 | 0.4 ± 0.09 |
| Activator + LY294002 | 0.5 ± 0.08 | 0.7 ± 0.12 |
Data are presented as mean ± standard deviation from at least three independent experiments. A decrease in the ratio of phosphorylated protein to total protein indicates inhibition of the pathway.[1]
Conclusion
This compound is a valuable pharmacological tool for investigating the PI3K/Akt signaling pathway. By following the detailed protocols outlined in these application notes, researchers can effectively utilize Western blot analysis to elucidate the role of this critical pathway in their specific experimental models and to assess the efficacy of potential therapeutic agents targeting this cascade. Careful experimental design, including appropriate controls and dose-response analyses, is essential for obtaining reliable and interpretable results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. LY294002 | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. stemcell.com [stemcell.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. LY294002 (#9901) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 11. Phosphatidylinositol 3-kinase inhibitor(LY294002) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LY294002 Hydrochloride in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of LY294002 hydrochloride in mouse models, with a focus on administration routes, dosage, and experimental protocols. LY294002 is a potent and well-characterized inhibitor of phosphoinositide 3-kinases (PI3Ks), key components of the PI3K/Akt/mTOR signaling pathway that is frequently dysregulated in various diseases, including cancer.[1][2]
Data Presentation: Dosage and Administration Summary
The following table summarizes various reported dosages and administration schedules for this compound in different mouse models. Intraperitoneal (i.p.) injection is the most commonly reported route of administration.
| Mouse Model | Administration Route | Dosage | Dosing Schedule | Reference |
| Nasopharyngeal Carcinoma Xenograft | Intraperitoneal (i.p.) | 10, 25, 50, 75 mg/kg | Twice weekly for 4 weeks | [1] |
| Ovarian Cancer Xenograft | Intraperitoneal (i.p.) | 100 mg/kg | Daily for 3 weeks | [2] |
| Pancreatic Cancer Xenograft | Intraperitoneal (i.p.) | 25 mg/kg | Twice weekly for 3 weeks | [3] |
| CNTNAP2-deficient (autism model) | Intraperitoneal (i.p.) | 25 mg/kg | Daily for 2 consecutive days | [4] |
| Oxygen-Induced Retinopathy | Intraperitoneal (i.p.) | Not specified | Daily from P6 to P9 | [5] |
Signaling Pathway
LY294002 primarily targets the PI3K/Akt/mTOR signaling pathway. The following diagram illustrates the canonical pathway and the point of inhibition by LY294002.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol describes the preparation of a common vehicle formulation for in vivo administration of LY294002. Due to its poor water solubility, a co-solvent system is required.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare Stock Solution:
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Gentle warming and sonication may be required to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Vehicle Formulation (for a final concentration of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline): [6][7][8]
-
For a 1 mL final volume, combine the following in a sterile tube in the specified order, ensuring thorough mixing after each addition:
-
400 µL of PEG300
-
100 µL of the LY294002 stock solution in DMSO.
-
50 µL of Tween-80.
-
450 µL of sterile saline.
-
-
Vortex the solution until it is clear and homogenous. A uniform suspension is also acceptable for intraperitoneal administration.[7]
-
It is recommended to prepare the working solution fresh for each day of injection.
-
Note on Vehicle Safety: For mice that are weak or immunocompromised, consider reducing the DMSO concentration to 2% and adjusting the saline accordingly (e.g., 2% DMSO, 40% PEG300, 5% Tween-80, 53% saline).[7] Always include a vehicle-only control group in your experiments to account for any effects of the solvent mixture.
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
This protocol outlines the standard procedure for administering the prepared LY294002 solution via intraperitoneal injection.
Materials:
-
Prepared LY294002 solution
-
Sterile 1 mL syringes with 26-27 gauge needles
-
70% ethanol for disinfection
-
Appropriate animal restraint device
Procedure:
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen.
-
-
Injection Site:
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
-
Administration:
-
Disinfect the injection site with a 70% ethanol swab.
-
Tilt the mouse's head downwards at a slight angle.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (e.g., blood or urine) is drawn into the syringe. If fluid is present, withdraw the needle and reinject at a different site with a fresh needle.
-
Slowly inject the solution. The maximum recommended injection volume is typically 10 mL/kg of body weight.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate signs of distress.
-
Regularly monitor the mice for the duration of the study, including body weight, tumor size (if applicable), and overall health. In some studies, no significant difference in body weight was observed between control and LY294002-treated groups.[1]
-
Experimental Workflow for a Xenograft Mouse Model
The following diagram outlines a typical experimental workflow for evaluating the efficacy of LY294002 in a cancer xenograft mouse model.
Efficacy and Toxicity Monitoring
Efficacy Assessment:
-
Tumor Growth: In xenograft models, tumor volume should be measured regularly (e.g., twice a week) using calipers. The formula (Length x Width²) / 2 is commonly used to estimate tumor volume. Efficacy is determined by the reduction in tumor burden in the treated group compared to the control group.[1]
-
Immunohistochemistry (IHC): At the end of the study, excised tumors can be analyzed by IHC for markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3, TUNEL assay) to assess the biological effects of LY294002 at the cellular level.[1]
-
Western Blotting: Tumor lysates can be analyzed by Western blot to confirm the inhibition of the PI3K/Akt pathway by assessing the phosphorylation status of Akt and downstream targets.
Toxicity Monitoring:
-
Body Weight: Monitor the body weight of the mice regularly (e.g., twice a week). Significant weight loss can be an indicator of toxicity.
-
Clinical Observations: Observe the mice daily for any signs of distress, such as changes in posture, activity, or grooming habits.
-
Dose-Dependent Effects: It is crucial to perform dose-response studies to determine the optimal therapeutic dose with acceptable toxicity. High doses of LY294002 (e.g., 100 mg/kg daily) have been reported to cause side effects such as weight loss and skin changes in some studies.
References
- 1. Phosphatidylinositol 3-kinase inhibitor(LY294002) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bca-protein.com [bca-protein.com]
- 3. Modulating effect of the PI3-kinase inhibitor LY294002 on cisplatin in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of LY294002 in retinal neovascularization via down-regulation the PI3K/AKT-VEGF pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application of LY294002 Hydrochloride in Cancer Research Cell Lines: Application Notes and Protocols
Introduction
LY294002 hydrochloride is a potent and cell-permeable inhibitor of phosphoinositide 3-kinases (PI3Ks).[1] As a synthetic molecule derived from the flavonoid quercetin, it acts as a competitive inhibitor of the ATP-binding site on the p110 catalytic subunit of PI3K.[2][3] The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and apoptosis.[4][5] Its constitutive activation is a common feature in many types of cancer, making it a prime target for therapeutic intervention.[6] LY294002 has been extensively utilized in cancer research to investigate the role of the PI3K/Akt pathway in tumorigenesis and to evaluate its potential as an anticancer agent.[4] It has been shown to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in a variety of cancer cell lines.[4][7]
Mechanism of Action
LY294002 exerts its primary effect by inhibiting the activity of Class I PI3Ks (α, β, δ).[8] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B, PKB) and phosphoinositide-dependent kinase-1 (PDK1), to the cell membrane.[6] This co-localization facilitates the phosphorylation and subsequent activation of Akt by PDK1 and other kinases like mTORC2.
Once activated, Akt phosphorylates a multitude of downstream substrates, promoting cell survival by inhibiting pro-apoptotic proteins (e.g., BAD) and activating anti-apoptotic factors (e.g., NF-κB).[2][5] It also promotes cell proliferation and growth by activating pathways involving mTOR and by phosphorylating cell cycle regulators that lead to progression through the G1/S checkpoint.[7]
By blocking PI3K, LY294002 prevents the activation of Akt, leading to the dephosphorylation of its downstream targets.[4] This results in the inhibition of survival signals, induction of apoptosis, and arrest of the cell cycle, typically at the G1 phase.[4][7] It is important to note that LY294002 is not entirely specific to PI3K and has been shown to inhibit other kinases at higher concentrations, including mTOR, DNA-dependent protein kinase (DNA-PK), and Casein Kinase 2 (CK2).[7]
Data Presentation
Table 1: IC50 Values of LY294002 in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[9] IC50 values for LY294002 can vary depending on the cell line and the duration of the assay.[9]
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PI3Kα (cell-free) | - | 0.5 | [7][8] |
| PI3Kβ (cell-free) | - | 0.97 | [7][8] |
| PI3Kδ (cell-free) | - | 0.57 | [7][8] |
| DNA-PK (cell-free) | - | 1.4 | [8] |
| mTOR (cell-free) | - | 2.5 | [7] |
| Detroit 562 | Pharyngeal Carcinoma | 12.1 | [8] |
| HCT116 | Colorectal Cancer | >20 | [10] |
| K562 | Leukemia | >20 | [10] |
| MCF-7 | Breast Cancer | ~10-20 | [11] |
| MCF-7/A02 (MDR) | Breast Cancer | ~50-60 | [11] |
| CALDOX (MDR) | Breast Cancer | ~2-5 | [11] |
Note: IC50 values are approximate and can vary based on experimental conditions such as cell density, assay duration, and detection method.
Table 2: Cellular Effects of LY294002 in Cancer Cell Lines
| Cell Line | Cancer Type | Cellular Effects Observed | Reference |
| Colon Cancer Lines | Colon Cancer | Growth inhibition, induction of apoptosis, decreased p-Akt (Ser473) | [7] |
| Ovarian Cancer Lines | Ovarian Cancer | Marked inhibition of cell proliferation | [7] |
| Melanoma Lines | Melanoma | Almost complete inhibition of proliferation, specific G1 arrest | [7] |
| MG-63 | Osteosarcoma | Partial inhibition of proliferation, specific G1 arrest | [7] |
| CNE-2Z | Nasopharyngeal Carcinoma | Inhibition of cell proliferation, induction of apoptosis via caspase-9 | [4] |
| MOGGCCM, T98G | Glioma | Reduced cell proliferation and invasiveness, induction of apoptosis | [12] |
| Gastric Cancer Lines | Gastric Cancer | Decreased cell proliferation, increased apoptosis, reduced LDH activity | [13] |
| DAOY | Medulloblastoma | Reduced cell proliferation and vitality | [14] |
| A549 | Lung Adenocarcinoma | Sensitizes cells to TRAIL-induced apoptosis | [15] |
Experimental Protocols
Preparation of LY294002 Stock Solution
Proper preparation and storage of LY294002 are critical for consistent experimental results.
-
Solubility: this compound is soluble in DMSO (e.g., ≥15.37 mg/mL or ~25 mM) and ethanol.[1][16] It is insoluble in water.[16]
-
Reconstitution: For a 10 mM stock solution, dissolve 1.5 mg in 436 µL of DMSO.[1] Warm the solution to room temperature and use sonication if necessary to ensure complete dissolution.[16]
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C for up to 3 months.[1] Avoid repeated freeze-thaw cycles.[1][16]
Cell Culture and Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) at a predetermined optimal density. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: The following day, remove the culture medium and replace it with fresh medium containing the desired concentrations of LY294002. Prepare dilutions from the DMSO stock solution immediately before use. Ensure the final concentration of DMSO in the culture medium is consistent across all wells, including the vehicle control (typically ≤ 0.5%).[4]
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding to endpoint analysis.[16]
Cell Viability Assay (MTT/WST-1 Protocol)
This protocol is used to assess the effect of LY294002 on cell proliferation and cytotoxicity.
-
Seeding: Seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well plate.[4]
-
Treatment: After overnight incubation, treat cells with a serial dilution of LY294002 (e.g., 0, 10, 25, 50, 75 µM) for 24 to 72 hours.[4] Include a vehicle-only (DMSO) control.
-
Reagent Addition: Add 10 µL of WST-1 reagent or 20 µL of MTT solution (5 mg/mL) to each well.[4][7]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement:
-
WST-1: Measure the absorbance at 450 nm using a microplate reader.[7]
-
MTT: Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm.
-
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining Protocol)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture: Seed cells in 6-well plates and treat with desired concentrations of LY294002 (e.g., 0, 10, 25, 50 µM) for 24 or 48 hours.[4]
-
Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine all cells and centrifuge.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution, following the manufacturer's kit instructions.[4][17]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.[4]
Western Blot Protocol for Akt Phosphorylation
This protocol allows for the detection of changes in the phosphorylation status of Akt and its downstream targets.
-
Cell Lysis: After treatment with LY294002, wash cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.[6]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH).[4][6]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
- 1. LY294002 | Cell Signaling Technology [cellsignal.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. stemcell.com [stemcell.com]
- 4. Phosphatidylinositol 3-kinase inhibitor(LY294002) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of the LY294002 - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. LY294002 and sorafenib as inhibitors of intracellular survival pathways in the elimination of human glioma cells by programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LY-294002 Shows Promise in Cancer Therapy as an Inhibitor of PKM2 and the Warburg Effect - LKT Labs [lktlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. luteinizing-hormone-releasing-hormone-human-acetate-salt.com [luteinizing-hormone-releasing-hormone-human-acetate-salt.com]
- 17. Frontiers | Cetrorelix promotes cell apoptosis via the PI3K–AKT–FOXO1 pathway in epithelial ovarian cancer [frontiersin.org]
Application Notes and Protocols: LY294002 Hydrochloride in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY294002 hydrochloride is a potent and specific, cell-permeable inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2][3] As a reversible inhibitor of PI3K, it offers greater stability and more controlled experimental applications compared to irreversible inhibitors like wortmannin.[2][4] LY294002 competitively blocks the ATP-binding site of the p110 catalytic subunit of Class I PI3Ks, thereby inhibiting the downstream PI3K/Akt/mTOR signaling pathway.[4] This pathway is a critical regulator of numerous cellular processes in the nervous system, including neuronal survival, growth, proliferation, synaptic plasticity, and neuroinflammation.[5][6][7] Consequently, this compound has become an invaluable tool in neuroscience research to investigate the roles of the PI3K/Akt pathway in both physiological and pathological conditions.
Mechanism of Action and Signaling Pathway
LY294002 primarily targets the PI3K/Akt signaling cascade.[4] Upon activation by various upstream signals such as growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, including Akt (also known as protein kinase B or PKB) and its upstream activator PDK1, to the plasma membrane.[7] This colocalization facilitates the phosphorylation and activation of Akt by PDK1 and mTORC2.[7]
Activated Akt then phosphorylates a multitude of downstream targets to regulate diverse cellular functions.[7] For instance, Akt promotes cell survival by inhibiting pro-apoptotic proteins like Bad and the FoxO family of transcription factors.[7] It also stimulates cell growth and proliferation through the activation of mTORC1 signaling.[7] In the context of neuroscience, the PI3K/Akt pathway is essential for neuronal development, differentiation, survival, and synaptic plasticity.[5][8] Dysregulation of this pathway has been implicated in various neurological disorders, including neurodegenerative diseases and neuroinflammatory conditions.[7][8][9][10]
Figure 1: Simplified PI3K/Akt Signaling Pathway and the inhibitory action of LY294002.
Applications in Neuroscience Research
This compound is widely used in various neuroscience research applications:
-
Neuronal Survival and Apoptosis: To investigate the role of the PI3K/Akt pathway in promoting neuronal survival and preventing apoptosis.[11] Studies have shown that inhibition of PI3K with LY294002 can induce apoptosis in nerve growth factor (NGF)-dependent sympathetic neurons.[11]
-
Neuroinflammation: To study the involvement of PI3K/Akt signaling in neuroinflammatory processes.[9] LY294002 has been shown to decrease the production of proinflammatory cytokines in the central nervous system.[9]
-
Synaptic Plasticity: To explore the role of the PI3K/Akt pathway in synaptic plasticity, the cellular basis of learning and memory.[12][13]
-
Neurodegenerative Diseases: As a tool to investigate the pathological mechanisms in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease, where PI3K/Akt signaling is often dysregulated.[10]
-
Neuronal Differentiation: To study the signaling pathways governing the differentiation of neural stem cells and progenitor cells.[14]
Quantitative Data Summary
| Parameter | Value | Cell/System Type | Reference |
| IC50 (PI3Kα) | 0.73 µM | Purified enzyme | [15] |
| IC50 (PI3Kβ) | 0.31 µM | Purified enzyme | [15] |
| IC50 (PI3Kδ) | 1.06 µM | Purified enzyme | [15] |
| IC50 (PI3Kγ) | 6.60 µM | Purified enzyme | [15] |
| IC50 (General PI3K) | 1.4 µM | Purified enzyme | [1][2][3] |
| Effective Concentration (in vitro) | 1 - 50 µM | Various neuronal and glial cell lines | [3][11][16][17][18] |
| Dosage (in vivo) | 8 - 100 mg/kg | Mice and Rats (intraperitoneal injection) | [4][19] |
Note: The optimal concentration and dosage of LY294002 can vary depending on the specific cell type, experimental conditions, and animal model. It is recommended to perform a dose-response curve to determine the optimal concentration for each specific application.
Experimental Protocols
In Vitro Protocol: Inhibition of PI3K/Akt Signaling in Neuronal Cell Culture
This protocol provides a general guideline for using LY294002 to inhibit the PI3K/Akt pathway in cultured neuronal cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cultured neuronal cells (e.g., SH-SY5Y, PC12, or primary neurons)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., antibodies for Western blotting, apoptosis assay kits)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of LY294002 (e.g., 10-20 mM) in sterile DMSO.[4] Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.[4]
-
Cell Seeding: Plate the neuronal cells at the desired density in appropriate culture vessels and allow them to adhere and grow for 24-48 hours.
-
Treatment Preparation: On the day of the experiment, thaw an aliquot of the LY294002 stock solution. Prepare working solutions by diluting the stock solution in a fresh culture medium to the desired final concentrations (typically ranging from 1 to 50 µM). Include a vehicle control (DMSO) at the same final concentration as in the LY294002-treated samples.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of LY294002 or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 24 hours). The optimal incubation time will depend on the specific experimental question. For inhibiting autophagosome formation, shorter pre-incubation times of around 30 minutes are often sufficient.[18]
-
Downstream Analysis: Following incubation, harvest the cells for downstream analysis.
-
Western Blotting: To confirm the inhibition of the PI3K/Akt pathway, analyze the phosphorylation status of Akt (at Ser473 and Thr308) and downstream targets like GSK-3β.
-
Apoptosis Assays: To assess the effect on cell viability, use assays such as MTT, Annexin V/PI staining, or caspase activity assays.[4]
-
Immunocytochemistry: To visualize changes in protein localization or cellular morphology.
-
Figure 2: General experimental workflow for in vitro use of LY294002.
In Vivo Protocol: Administration of LY294002 in a Mouse Model
This protocol provides a general guideline for the intraperitoneal (i.p.) administration of LY294002 in a mouse model.
Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline, PBS, or a solution containing DMSO and/or Tween 80)
-
Experimental mice
-
Sterile syringes and needles
Procedure:
-
Animal Handling and Acclimatization: All animal procedures should be performed in accordance with institutional guidelines and approved by the local animal care and use committee. Allow the animals to acclimatize to the housing conditions before the start of the experiment.
-
Drug Preparation: Prepare the LY294002 solution for injection. The solubility of LY294002 in aqueous solutions is limited. A common approach is to first dissolve it in a small amount of DMSO and then dilute it with sterile saline or PBS. The final concentration of DMSO should be kept low to minimize toxicity. A typical in vivo dosage ranges from 8 to 100 mg/kg.[4][19]
-
Administration: Administer the prepared LY294002 solution or vehicle control to the mice via intraperitoneal injection. The injection volume should be appropriate for the size of the animal.
-
Monitoring: Monitor the animals regularly for any signs of toxicity or adverse effects.
-
Tissue Collection and Analysis: At the end of the experimental period, euthanize the animals and collect the brain tissue or other tissues of interest for downstream analysis, such as Western blotting, immunohistochemistry, or behavioral tests.
Figure 3: General experimental workflow for in vivo administration of LY294002.
Considerations and Limitations
While LY294002 is a widely used and valuable research tool, it is important to be aware of its limitations:
-
Off-target effects: Although considered a specific PI3K inhibitor, at higher concentrations, LY294002 can inhibit other kinases, such as mTOR, casein kinase 2 (CK2), and bromodomain-containing proteins (BRDs).[2][4][20] It is crucial to use the lowest effective concentration to minimize off-target effects and to validate findings with other specific inhibitors or genetic approaches where possible.
-
Solubility: this compound has poor solubility in water, which can be a challenge for in vivo studies.[4] Careful formulation is required to ensure proper dissolution and bioavailability.
-
Toxicity: In some in vivo applications, dose-related and time-dependent adverse effects have been reported, limiting its clinical translation.[9]
Conclusion
This compound remains a cornerstone pharmacological tool for investigating the multifaceted roles of the PI3K/Akt signaling pathway in the nervous system. Its application has significantly contributed to our understanding of fundamental neurobiological processes and the pathophysiology of various neurological disorders. By following well-defined protocols and being mindful of its limitations, researchers can continue to leverage LY294002 to unravel the complexities of neuronal function and identify potential therapeutic targets for neurological diseases.
References
- 1. stemcell.com [stemcell.com]
- 2. LY294002 - Wikipedia [en.wikipedia.org]
- 3. LY294002 (PI3-K Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 4. luteinizing-hormone-releasing-hormone-human-acetate-salt.com [luteinizing-hormone-releasing-hormone-human-acetate-salt.com]
- 5. PI3K Signaling in Neurons: A Central Node for the Control of Multiple Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Brain Development and Akt Signaling: the Crossroads of Signaling Pathway and Neurodevelopmental Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Importance of Phosphoinositide 3-Kinase in Neuroinflammation [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Phosphatidylinositol 3-Kinase and Akt Protein Kinase Are Necessary and Sufficient for the Survival of Nerve Growth Factor-Dependent Sympathetic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synaptic plasticity and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. med.stanford.edu [med.stanford.edu]
- 14. Inhibitor of PI3K/Akt Signaling Pathway Small Molecule Promotes Motor Neuron Differentiation of Human Endometrial Stem Cells Cultured on Electrospun Biocomposite Polycaprolactone/Collagen Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rndsystems.com [rndsystems.com]
- 16. researchgate.net [researchgate.net]
- 17. LY294002 induces differentiation and inhibits invasion of glioblastoma cells by targeting GSK-3beta and MMP - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Inhibiting PI3K/Akt-Signaling Pathway Improves Neurobehavior Changes in Anti-NMDAR Encephalitis Mice by Ameliorating Blood–Brain Barrier Disruption and Neuronal Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Autophagy in Cells Using LY294002 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY294002 hydrochloride is a potent and specific cell-permeable inhibitor of phosphoinositide 3-kinase (PI3K).[1] The PI3K/Akt/mTOR signaling pathway is a critical negative regulator of autophagy, a fundamental cellular process for the degradation and recycling of cellular components.[2][3][4] By inhibiting PI3K, LY294002 effectively blocks this pathway, leading to the induction of autophagy.[5][6] These application notes provide detailed protocols for utilizing LY294002 to induce and monitor autophagy in mammalian cells, along with quantitative data from representative studies.
Mechanism of Action
LY294002 competitively inhibits the ATP-binding site of the catalytic subunit of PI3K, thereby preventing the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This disruption prevents the downstream activation of Akt and mammalian target of rapamycin (mTOR), a key repressor of the autophagy-initiating ULK1 complex.[3][4] Consequently, the inhibition of the PI3K/Akt/mTOR pathway by LY294002 relieves the suppression of the autophagic machinery, leading to the formation of autophagosomes and the initiation of the autophagic process.
Caption: Signaling pathway of LY294002-induced autophagy.
Data Presentation
The following tables summarize quantitative data on the effects of LY294002 on autophagy and apoptosis in different glioma cell lines.
Table 1: Effect of LY294002 Concentration on Autophagy and Apoptosis in MOGGCCM and T98G Cells (24-hour incubation)
| Cell Line | LY294002 Concentration (µM) | Autophagy (%) | Apoptosis (%) | Necrosis (%) |
| MOGGCCM | 5 | ~15 | ~5 | <1 |
| 10 | 44.61 | ~10 | 0 | |
| 15 | ~48 | ~12 | ~5 | |
| 30 | ~35 | ~18 | ~8 | |
| T98G | 5 | ~15 | ~20 | <1 |
| 10 | 20.26 | 36 | 0 | |
| 15 | ~18 | ~40 | ~2 | |
| 30 | ~15 | ~35 | ~5 | |
| Data is approximated from graphical representations in the source material.[7][8] |
Table 2: Time-Course of Autophagy and Apoptosis Induction by 10 µM LY294002
| Cell Line | Incubation Time (hours) | Autophagy (%) | Apoptosis (%) |
| MOGGCCM | 6 | ~25 | ~8 |
| 12 | ~35 | ~10 | |
| 24 | 44.61 | ~10 | |
| 48 | ~30 | ~15 | |
| T98G | 6 | ~18 | ~25 |
| 12 | ~20 | ~30 | |
| 24 | 20.26 | 36 | |
| 48 | ~15 | ~40 | |
| Data is approximated from graphical representations in the source material.[8] |
Experimental Protocols
Protocol 1: Induction of Autophagy with LY294002
This protocol describes the general procedure for treating cultured mammalian cells with LY294002 to induce autophagy.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Seed cells in appropriate culture vessels and grow to 70-80% confluency.
-
Prepare fresh culture medium containing the desired final concentration of LY294002. A typical starting concentration range is 10-50 µM.[9] It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the medium containing LY294002 to the cells. Include a vehicle control (DMSO) at the same final concentration as the LY294002-treated samples.
-
Incubate the cells for the desired period. Incubation times can range from 30 minutes to 48 hours, depending on the experimental goals.[9] A time-course experiment is recommended to determine the optimal incubation time.
-
After incubation, proceed with downstream analysis, such as Western blotting or fluorescence microscopy.
Caption: Experimental workflow for inducing autophagy with LY294002.
Protocol 2: Western Blot Analysis of Autophagy Markers (LC3 and p62/SQSTM1)
This protocol details the detection of key autophagy-related proteins by Western blot. An increase in the ratio of LC3-II to LC3-I and a decrease in p62 levels are indicative of autophagy induction.[10]
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15% for LC3, 10% for p62)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin or GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer.[10]
-
Protein Quantification: Determine protein concentration using a BCA assay.[10]
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95-100°C for 5-10 minutes.[10]
-
SDS-PAGE: Load 20-30 µg of protein per lane and run the gel.[10]
-
Protein Transfer: Transfer proteins to a PVDF membrane.[10]
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[10]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[10]
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[10]
-
Detection: Apply ECL substrate and capture the signal using an imaging system.[10]
-
Analysis: Quantify band intensities and calculate the LC3-II/LC3-I ratio and normalized p62 levels.[10]
Protocol 3: Fluorescence Microscopy of LC3 Puncta
This protocol describes the visualization of autophagosomes by staining for endogenous LC3. The formation of punctate structures (LC3 puncta) indicates the recruitment of LC3 to autophagosome membranes.[3][11]
Materials:
-
Cells grown on coverslips
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS or 50 µg/ml digitonin in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-LC3B
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on sterile coverslips and treat with LY294002 as described in Protocol 1.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.[12]
-
Washing: Wash three times with PBS.
-
Permeabilization: Incubate with permeabilization buffer for 10 minutes.[13]
-
Blocking: Block with blocking buffer for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with anti-LC3B antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.[12]
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.[12]
-
Washing: Wash three times with PBS.
-
Counterstaining: Incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.[12]
-
Imaging: Visualize and capture images using a fluorescence or confocal microscope. Quantify the number of LC3 puncta per cell.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. tandfonline.com [tandfonline.com]
- 6. Application and interpretation of current autophagy inhibitors and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LY294002 and sorafenib as inhibitors of intracellular survival pathways in the elimination of human glioma cells by programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. proteolysis.jp [proteolysis.jp]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing LY294002 Hydrochloride for the Study of Glucose Metabolism
Introduction
LY294002 hydrochloride is a potent and cell-permeable inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2] The PI3K/Akt signaling pathway is a critical regulator of glucose metabolism, primarily by promoting the translocation of glucose transporters (GLUTs) to the plasma membrane, which facilitates glucose uptake.[3][4] Dysregulation of this pathway is implicated in various diseases, including cancer and diabetes.[2][5] LY294002 serves as a vital chemical tool for researchers to investigate the roles of PI3K signaling in cellular processes, particularly in glucose uptake and utilization. By inhibiting PI3K, LY294002 effectively blocks the downstream activation of Akt, leading to reduced glucose transport into cells.[1][6] This document provides detailed application notes and protocols for utilizing this compound in the study of glucose metabolism.
Mechanism of Action
LY294002 is a morpholine derivative of quercetin that acts as a competitive inhibitor of the ATP-binding site of the PI3K catalytic subunit.[7] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a crucial second messenger that recruits and activates downstream proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[8] Activated Akt then phosphorylates a variety of substrates involved in cell survival, proliferation, and glucose metabolism. A key function of Akt in glucose metabolism is to promote the translocation of glucose transporters, such as GLUT1 and GLUT4, from intracellular vesicles to the cell surface, thereby increasing the rate of glucose uptake.[3] By blocking PI3K, LY294002 prevents the activation of Akt, which in turn inhibits GLUT translocation and reduces cellular glucose uptake.[5][6]
References
- 1. LY294002 | Cell Signaling Technology [cellsignal.com]
- 2. LY 294002, PI3-kinase inhibitor (CAS 154447-36-6) | Abcam [abcam.com]
- 3. The Role of the LY294002 - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Potential Therapeutic Roles for Inhibition of the PI3K/Akt/mTOR Pathway in the Pathophysiology of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of phosphatidylinositol-3-kinase in insulin receptor signaling: studies with inhibitor, LY294002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
Troubleshooting & Optimization
Technical Support Center: LY294002 Hydrochloride and Akt Phosphorylation
Welcome to the technical support center for researchers encountering unexpected results with LY294002 hydrochloride. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issue of LY294002 failing to inhibit Akt phosphorylation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for LY294002?
A1: LY294002 is a potent, cell-permeable, and reversible inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2][3] Its primary mechanism involves competing with ATP for the binding site on the catalytic subunit of PI3K.[1][4] By inhibiting PI3K, LY294002 prevents the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4][5][6] This blockage prevents the recruitment of the serine/threonine kinase Akt (also known as Protein Kinase B) to the cell membrane, thereby inhibiting its phosphorylation and activation by kinases like PDK1 and mTORC2.[6][7][8] The expected outcome of successful LY294002 treatment is a significant reduction in phosphorylated Akt (p-Akt).
Q2: I've treated my cells with LY294002, but I'm not seeing a decrease in Akt phosphorylation. What are the potential reasons?
A2: There are several potential reasons for this observation, ranging from experimental variables to complex biological phenomena:
-
Reagent Inactivity: The LY294002 may have degraded due to improper storage or handling, such as repeated freeze-thaw cycles.[2][9]
-
Suboptimal Experimental Conditions: The concentration of LY294002 may be too low, or the treatment duration too short, for your specific cell line and experimental setup. A pre-incubation time of at least one hour is often recommended.[2][9]
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to PI3K inhibitors. This can be due to a reliance on parallel survival pathways (e.g., MAPK/ERK) or the presence of downstream mutations in the PI3K/Akt pathway.[5][10][11]
-
Paradoxical Akt Activation: In specific cellular contexts, such as certain drug-resistant cancer cell lines, LY294002 has been observed to paradoxically increase Akt phosphorylation.[4][12] This effect, while counterintuitive, is a documented phenomenon.
-
PI3K-Independent Akt Activation: Your experimental model might have alternative, PI3K-independent mechanisms for activating Akt.[13]
-
Off-Target Effects: At higher concentrations (typically above 10 µM), LY294002 can inhibit other kinases, which may lead to complex feedback loops and unexpected signaling outcomes.[1][14][15]
Q3: Could my cell line be resistant to LY294002? How can I check this?
A3: Yes, cell line resistance is a significant factor. Resistance can be intrinsic, meaning the cells never relied heavily on the PI3K pathway, or acquired through prolonged exposure.[5][16] Mechanisms include:
-
Activation of Bypass Pathways: Cells can survive by upregulating parallel signaling cascades, such as the NOTCH pathway, which can uncouple cell proliferation from PI3K signaling.[16]
-
Downstream Mutations: Activating mutations in proteins downstream of PI3K, like in the AKT1 gene, can render the cells insensitive to upstream inhibition.[5]
-
Feedback Loop Activation: Inhibition of PI3K can sometimes trigger the upregulation of receptor tyrosine kinases (RTKs), leading to the reactivation of survival signaling.[11]
To investigate resistance, you can try co-treatment with inhibitors of parallel pathways (e.g., a MEK inhibitor) or use a structurally different PI3K inhibitor to see if the lack of effect is specific to the chemical structure of LY294002.[17]
Q4: What are the known off-target effects of LY294002?
A4: While widely used as a PI3K inhibitor, LY294002 is not entirely specific. It has been shown to inhibit other PI3K-related kinases like mTOR and DNA-dependent protein kinase (DNA-PK), as well as unrelated kinases such as Casein Kinase 2 (CK2) and Pim-1.[14][15][18] Some cellular effects of LY294002, such as the production of hydrogen peroxide, have been shown to be independent of its PI3K inhibitory activity.[19] These off-target activities are more pronounced at higher concentrations and can contribute to unexpected experimental results.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing why LY294002 may not be inhibiting Akt phosphorylation in your experiments.
| Problem | Potential Cause | Recommended Solution |
| No inhibition of p-Akt at any concentration | 1. Reagent Integrity | - Prepare a fresh stock solution of LY294002 from a lyophilized powder.[9] - Ensure the DMSO or ethanol used for dissolution is anhydrous and of high quality.[1] - Aliquot new stock solutions to avoid multiple freeze-thaw cycles.[9] |
| 2. Experimental Procedure | - Perform a dose-response experiment with a wide range of concentrations (e.g., 1 µM to 50 µM).[2] - Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the optimal treatment duration.[20] - Ensure your lysis buffer contains fresh phosphatase inhibitors to protect p-Akt from dephosphorylation.[20] | |
| 3. Low Basal p-Akt Levels | - If basal p-Akt levels are too low to detect a decrease, stimulate cells with a growth factor (e.g., IGF-1, EGF) after serum starvation to induce a robust p-Akt signal before adding the inhibitor.[20] | |
| Inhibition is inconsistent or weak | 1. Cell Culture Conditions | - Ensure cell density is consistent across experiments, as this can affect signaling pathways. - Use cells within a low passage number range to avoid phenotypic drift.[21] |
| 2. Western Blotting Technique | - Load a sufficient amount of total protein (30-50 µg) to reliably detect phospho-proteins.[20] - Titrate your primary antibodies for p-Akt and total Akt to find the optimal dilution. - Always normalize the p-Akt signal to the total Akt signal and a loading control (e.g., GAPDH, β-actin).[20] | |
| p-Akt levels increase after treatment | 1. Paradoxical Signaling | - This may be a genuine biological effect observed in certain cell types, particularly drug-resistant cancer cells.[4][12] - To confirm this is a PI3K-dependent effect, co-treat with a structurally different PI3K inhibitor like wortmannin or an Akt inhibitor (AKTi-1/2). If these rescue the phenotype, it confirms the paradoxical signaling is mediated through the PI3K/Akt axis.[4] |
| No effect on p-Akt, but other cellular effects are observed | 1. Off-Target Effects | - The observed phenotype might be due to LY294002 inhibiting other kinases.[14][15] - Use a lower concentration of LY294002 (≤10 µM) to minimize off-target effects.[1] - Validate the phenotype using a more specific PI3K inhibitor or through genetic approaches like siRNA knockdown of PI3K subunits. |
| 2. PI3K-Independent Akt Activation | - The signaling pathway in your cell model may be activating Akt through a non-canonical mechanism.[13] - Review the literature for known Akt activation pathways specific to your cell type and experimental context. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Akt (Ser473) and Total Akt
This protocol details the steps to assess the phosphorylation status of Akt following LY294002 treatment.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
If applicable, serum-starve the cells for 12-24 hours.
-
Pre-treat cells with the desired concentrations of LY294002 or vehicle control (DMSO) for 1-2 hours.
-
If required, stimulate cells with an appropriate growth factor for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride, PMSF).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a standard method such as the BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
Load 30-50 µg of total protein per lane onto an SDS-PAGE gel (e.g., 10% polyacrylamide).
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt, diluted in blocking buffer, overnight at 4°C with gentle agitation. (See table below for suggested dilutions).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescent (ECL) substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the p-Akt signal to total Akt.
-
| Antibody | Suggested Dilution | Blocking Buffer |
| Rabbit anti-phospho-Akt (Ser473) | 1:1000 | 5% BSA in TBST |
| Rabbit anti-total Akt | 1:1000 | 5% Non-fat milk in TBST |
| Mouse anti-GAPDH (Loading Control) | 1:5000 | 5% Non-fat milk in TBST |
| Anti-rabbit IgG, HRP-linked | 1:2000 | 5% Non-fat milk in TBST |
| Anti-mouse IgG, HRP-linked | 1:2000 | 5% Non-fat milk in TBST |
Note: Optimal antibody dilutions should be determined empirically for your specific experimental system.
Visualizations
Signaling Pathway Diagram
Caption: Canonical PI3K/Akt signaling pathway showing the inhibitory action of LY294002.
Troubleshooting Workflow Diagram
Caption: Logical workflow for troubleshooting the lack of Akt phosphorylation inhibition by LY294002.
References
- 1. luteinizing-hormone-releasing-hormone-human-acetate-salt.com [luteinizing-hormone-releasing-hormone-human-acetate-salt.com]
- 2. usbio.net [usbio.net]
- 3. stemcell.com [stemcell.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. benchchem.com [benchchem.com]
- 6. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LY294002 | Cell Signaling Technology [cellsignal.com]
- 10. Systematic functional characterization of resistance to PI3K inhibition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Protease-activated Receptor 4 causes Akt phosphorylation independently of PI3 kinase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. A chemical genetic screen reveals a resistance mechanism to PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. selleckchem.com [selleckchem.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Off-Target Effects of LY294002 Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected results or seeking to ensure the specificity of their experiments when using the PI3K inhibitor, LY294002 hydrochloride. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help dissect on-target PI3K/Akt pathway inhibition from off-target effects.
Troubleshooting Guide
This section addresses specific experimental issues that may arise from the non-selective nature of LY294002.
Question 1: My cells are undergoing apoptosis, but at a much higher rate than expected for PI3K inhibition alone. What could be the cause?
Answer: While inhibition of the pro-survival PI3K/Akt pathway can induce apoptosis, LY294002 can also trigger cell death through PI3K-independent mechanisms. One significant off-target effect is the induction of intracellular hydrogen peroxide (H₂O₂) production.[1] This increase in reactive oxygen species (ROS) can create a pro-apoptotic cellular environment.
To investigate this, you can:
-
Measure intracellular H₂O₂ levels: Use a fluorescent probe like DCFH-DA to quantify ROS production in LY294002-treated cells compared to controls.
-
Use an inactive analog: Treat cells with LY303511, a structurally similar compound that does not inhibit PI3K.[2] If LY303511 also induces H₂O₂ and apoptosis, it points to a PI3K-independent mechanism.
-
Test other PI3K inhibitors: Compare the effects of LY294002 with a structurally different PI3K inhibitor, such as wortmannin. Wortmannin does not typically induce H₂O₂ production.[1]
-
Overexpress catalase: Transfecting cells with a catalase-expressing vector can reduce intracellular H₂O₂ levels.[1] If this rescues the apoptotic phenotype, it confirms the role of H₂O₂.
Question 2: I'm observing changes in gene expression that are not typically associated with the PI3K/Akt pathway. How can I determine if this is an off-target effect?
Answer: LY294002 is known to affect transcription factors and other kinases that can modulate gene expression independently of PI3K. For instance, it has been shown to inhibit the p50 subunit of NF-κB in a PI3K-independent manner, which can alter the expression of cytokines like IL-10 and TNFα.[3] Additionally, LY294002 can inhibit Casein Kinase 2 (CK2), a serine/threonine kinase involved in regulating numerous transcription factors.[2][4]
To troubleshoot this:
-
Perform control experiments: As mentioned previously, using the inactive analog LY303511 and a different PI3K inhibitor like wortmannin can help differentiate between on-target and off-target effects on gene expression.
-
Analyze promoter regions: If you have identified specific genes with altered expression, analyze their promoter regions for binding sites of transcription factors known to be affected by off-target activities of LY294002 (e.g., NF-κB).
-
Use a more specific inhibitor: Consider using a more selective PI3K inhibitor to see if the same gene expression changes are observed.
Question 3: My experimental results with LY294002 are inconsistent, or in some cases, I see an unexpected activation of Akt.
Answer: While LY294002 is a known PI3K inhibitor, paradoxical effects on Akt phosphorylation have been observed in certain contexts, such as in gemcitabine-resistant pancreatic cancer cells.[5][6] In these cases, LY294002 was found to enhance Akt phosphorylation at Ser473.[5][6] This highlights the complex and sometimes cell-type-specific off-target effects of this compound.
To address this:
-
Thoroughly validate your system: Always perform dose-response and time-course experiments to characterize the effect of LY294002 on Akt phosphorylation (at both Thr308 and Ser473) in your specific cell line.
-
Use multiple inhibitors: Compare the effects of LY294002 with other PI3K inhibitors like wortmannin or more specific isoform-selective PI3K inhibitors to confirm that the observed effects are genuinely due to PI3K inhibition. In the case of paradoxical Akt activation, wortmannin did not produce the same effect.[5][6]
Frequently Asked Questions (FAQs)
What are the primary known off-target kinases for LY294002?
LY294002 is known to inhibit several other kinases, some of which are structurally related to PI3K (PI3K-related kinases or PIKKs) and others that are not. It is crucial to be aware of these when interpreting experimental data.
| Target Kinase | IC50 (µM) | Notes |
| PI3Kα | 0.5 | On-target |
| PI3Kβ | 0.97 | On-target |
| PI3Kδ | 0.57 | On-target |
| Casein Kinase 2 (CK2) | 0.098 | A highly pleiotropic serine/threonine kinase.[7] |
| mTOR (FRAP) | ~6 | A PIKK family member and a key regulator of cell growth.[4] |
| DNA-PK | ~1-5 | A PIKK family member involved in DNA repair.[2][4] |
| Pim-1 | ~1-10 | A serine/threonine kinase involved in cell survival and proliferation.[4][8] |
What is the recommended experimental control for LY294002?
The most recommended negative control is LY303511 . This compound is a close structural analog of LY294002 but is inactive against PI3K.[2] Any effects observed with LY303511 can be considered PI3K-independent. Additionally, using another PI3K inhibitor with a different chemical structure, such as wortmannin , can help to confirm that the observed effects are due to PI3K inhibition and not a specific off-target effect of LY294002.[1][3]
Are there more specific alternatives to LY294002?
Yes, numerous second and third-generation PI3K inhibitors with improved specificity have been developed. The choice of inhibitor will depend on the specific PI3K isoform(s) you are targeting. Some examples include:
-
GDC-0941: A potent inhibitor of Class I PI3Ks.
-
Idelalisib (CAL-101): A selective inhibitor of the p110δ isoform.
-
Alpelisib (BYL719): A selective inhibitor of the p110α isoform.
Key Experimental Protocols
Protocol 1: Western Blot Analysis of Akt Phosphorylation
This protocol is to assess the on-target effect of LY294002 on the PI3K/Akt signaling pathway.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. The next day, starve the cells in a serum-free medium for 4-6 hours. Pre-treat the cells with LY294002 at various concentrations (e.g., 1, 5, 10, 25 µM) for 1-2 hours. Stimulate the cells with a growth factor (e.g., insulin or EGF) for 10-15 minutes to activate the PI3K/Akt pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473 and Thr308) and total Akt overnight at 4°C. The following day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Measurement of Intracellular Hydrogen Peroxide (H₂O₂)
This protocol is to determine if LY294002 induces oxidative stress in a PI3K-independent manner.
-
Cell Treatment: Plate cells in a multi-well plate and treat them with LY294002, LY303511 (negative control), and wortmannin (PI3K inhibitor control) for the desired time.
-
DCFH-DA Staining: Remove the treatment medium and incubate the cells with 5-10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in a serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. An increase in fluorescence indicates an increase in intracellular H₂O₂.
Visualizing Signaling Pathways and Workflows
Canonical PI3K/Akt Signaling Pathway
Caption: Canonical PI3K/Akt signaling pathway initiated by receptor tyrosine kinase activation.
LY294002 On-Target and Off-Target Effects
Caption: Overview of LY294002's on-target inhibition of PI3K and its major off-target effects.
Troubleshooting Experimental Workflow
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. LY294002 Inhibits Glucocorticoid Induced COX-2 Gene Expression in Cardiomyocytes through a Phosphatidylinositol 3 Kinase Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The phosphatidylinositol 3-kinase (PI3K) inhibitor LY294002 modulates cytokine expression in macrophages via p50 nuclear factor κB inhibition, in a PI3K-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K inhibitor LY294002, as opposed to wortmannin, enhances AKT phosphorylation in gemcitabine-resistant pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. selleckchem.com [selleckchem.com]
- 8. LY294002 - Wikipedia [en.wikipedia.org]
Optimizing LY294002 Hydrochloride Incubation Time for Maximum Inhibition: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing LY294002 hydrochloride incubation time for achieving maximum inhibition of the PI3K/Akt signaling pathway in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound?
A1: The optimal concentration of LY294002 can vary significantly depending on the cell line and the specific experimental goals. However, a common starting range is 10-50 μM.[1][2] It is highly recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell type.
Q2: What is a typical incubation time to observe inhibition of Akt phosphorylation?
A2: Inhibition of Akt phosphorylation can be observed in as little as 30 minutes to 1 hour after treatment with LY294002.[1][3] For experiments assessing downstream effects such as apoptosis or changes in cell proliferation, longer incubation times of 24 to 72 hours are often necessary.[4][5] A time-course experiment is recommended to determine the optimal incubation period for your desired readout.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO and ethanol.[1] For cell-based assays, it is common to prepare a concentrated stock solution in DMSO (e.g., 10-50 mM).[1][4] Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[1][4] When preparing your working solution, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced toxicity.[4]
Q4: What are the known off-target effects of LY294002?
A4: While LY294002 is a potent PI3K inhibitor, it is known to have off-target effects, particularly at higher concentrations. It can inhibit other kinases such as mTOR, DNA-PK, CK2, and PIM1.[6][7][8] It is crucial to consider these potential off-target effects when interpreting your data.
Q5: Is LY294002 a reversible inhibitor?
A5: Yes, LY294002 is a reversible inhibitor of PI3K, which allows for more controlled experimental designs compared to irreversible inhibitors like wortmannin.[7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or no inhibition of p-Akt | Suboptimal inhibitor concentration. | Perform a dose-response experiment (e.g., 1, 5, 10, 25, 50 µM) to determine the optimal concentration for your cell line. |
| Insufficient incubation time. | Conduct a time-course experiment (e.g., 30 min, 1h, 2h, 6h, 24h) to identify the optimal time point for p-Akt inhibition. | |
| Degraded LY294002. | Use a fresh aliquot of LY294002 stock solution. Avoid multiple freeze-thaw cycles.[1][4] | |
| Low basal PI3K/Akt pathway activity. | If your cell line has low endogenous pathway activity, consider stimulating the pathway with a growth factor (e.g., IGF-1) prior to and during LY294002 treatment to create a larger window for observing inhibition.[9] | |
| Cell Toxicity/Death at Expected Effective Concentrations | High sensitivity of the cell line. | Reduce the concentration of LY294002 and/or shorten the incubation time. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is below 0.1%.[4] Run a vehicle control (DMSO only) to assess solvent toxicity. | |
| Variability Between Experiments | Inconsistent cell density or passage number. | Use cells at a consistent confluency and within a similar passage number range for all experiments. |
| Inconsistent inhibitor preparation. | Prepare fresh dilutions of LY294002 from a stock aliquot for each experiment. |
Experimental Protocols
Determining Optimal LY294002 Concentration and Incubation Time via Western Blot for p-Akt
This protocol provides a general framework. Specific antibody dilutions and incubation times may need to be optimized for your particular antibodies and cell line.
1. Cell Seeding and Treatment:
-
Seed your cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight.
-
For dose-response experiments, treat cells with a range of LY294002 concentrations (e.g., 0, 1, 5, 10, 25, 50 µM) for a fixed time (e.g., 1 hour).
-
For time-course experiments, treat cells with a fixed concentration of LY294002 (determined from your dose-response experiment) for various durations (e.g., 0, 15, 30, 60, 120 minutes).
-
Include a vehicle control (DMSO only) at the highest concentration used for the inhibitor.
2. Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.[10]
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[10][11]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[10]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[10]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Transfer the supernatant to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[10]
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
4. SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[10]
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody against phospho-Akt (e.g., Ser473 or Thr308) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.[9]
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Akt.[10]
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-Akt signal to the total Akt signal for each sample.[10]
-
Plot the normalized p-Akt levels against the LY294002 concentration or incubation time to determine the optimal conditions for inhibition.
Data Presentation
Table 1: Summary of LY294002 Concentrations and Incubation Times for Inhibition of Cell Proliferation and Induction of Apoptosis in Various Cell Lines
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| OVCAR-3 | 10 µM | 24 hours | Pronounced nuclear pyknosis and cytoplasmic shrinkage | [4] |
| Colon Cancer Cells | Not Specified | 0-48 hours | Growth inhibition and apoptosis | [6] |
| SCC-25 | 5 µM | 48 hours | Decreased cell viability and reduced Akt phosphorylation | [12] |
| Nasopharyngeal Carcinoma (CNE-2Z) | Not Specified | 48 hours | Significant induction of apoptosis | [5] |
| Small Cell Lung Cancer (H526) | 25 µM | 72 hours | Lethal to cells | [2] |
Table 2: IC50 Values of LY294002 for PI3K Isoforms
| PI3K Isoform | IC50 | Reference |
| PI3Kα | 0.5 µM | [6] |
| PI3Kβ | 0.97 µM | [6] |
| PI3Kδ | 0.57 µM | [6] |
| PI3Kγ | 6.60 µM | [8] |
Visualizations
Caption: PI3K/Akt Signaling Pathway and the Point of Inhibition by LY294002.
Caption: Experimental Workflow for Determining Optimal LY294002 Incubation Time.
References
- 1. LY294002 | Cell Signaling Technology [cellsignal.com]
- 2. LY294002 (PI3-K Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 5. Phosphatidylinositol 3-kinase inhibitor(LY294002) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. LY294002 - Wikipedia [en.wikipedia.org]
- 8. rndsystems.com [rndsystems.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of the LY294002 - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
Cell toxicity issues with high concentrations of LY294002 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell toxicity issues with high concentrations of LY294002 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of LY294002?
LY294002 is a potent and reversible inhibitor of phosphoinositide 3-kinases (PI3Ks).[1] It acts on the ATP-binding site of the PI3K enzyme, thereby inhibiting the PI3K/Akt signaling pathway.[2] This pathway is crucial for regulating cell proliferation, survival, and growth.[2] By inhibiting PI3K, LY294002 can lead to the dephosphorylation of Akt, inducing G1 arrest in the cell cycle and ultimately leading to apoptosis.[3]
Q2: Why am I observing high levels of cell death even at concentrations intended for PI3K inhibition?
While LY294002 is widely used as a PI3K inhibitor, it is not entirely selective.[1][4] At higher concentrations, it can inhibit other kinases and cellular proteins, leading to off-target effects and significant cytotoxicity.[4][5] It has been shown to inhibit mTOR, DNA-PK, casein kinase 2 (CK2), and Pim-1, among others.[4][5] These off-target inhibitions can contribute to the observed cell death, independent of the PI3K pathway.
Q3: At what concentration does LY294002 typically become toxic to cells?
The cytotoxic concentration of LY294002 can vary significantly depending on the cell line. While the IC50 for PI3K inhibition is in the low micromolar range (around 1.4 µM), concentrations above 10 µM are often associated with increased cytotoxicity.[1][4][6] It is crucial to determine the optimal concentration for your specific cell line and experimental goals.
Q4: Can LY294002 induce apoptosis through mechanisms other than PI3K inhibition?
Yes, research suggests that LY294002 can induce apoptosis through PI3K-independent pathways. One such mechanism involves the production of intracellular hydrogen peroxide (H₂O₂), which can sensitize tumor cells to apoptosis-inducing agents.[2] This effect was observed even with an inactive analog of LY294002, indicating a mechanism separate from PI3K inhibition.[2]
Troubleshooting Guide
Issue 1: Excessive Cell Death and Low Viability
Possible Cause 1: Concentration is too high.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a broad range of concentrations (e.g., 1 µM to 50 µM) and assess cell viability using an MTT or similar assay. The goal is to find a concentration that effectively inhibits PI3K without causing excessive, non-specific cytotoxicity.
Possible Cause 2: Off-target effects.
-
Recommendation: Be aware of the non-selective nature of LY294002.[1][4][5] If you suspect off-target effects are confounding your results, consider using a more specific PI3K inhibitor. Alternatively, you can try to rescue the phenotype by modulating downstream targets of the suspected off-target kinases.
Possible Cause 3: Solvent toxicity.
-
Recommendation: LY294002 is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Ensure that the final concentration of DMSO in your culture medium is kept low (typically below 0.5%) and that you include a vehicle control (cells treated with the same concentration of DMSO without LY294002) in your experiments.[3]
Issue 2: Inconsistent or Unexpected Results
Possible Cause 1: Instability of the compound.
-
Recommendation: While more stable than wortmannin, LY294002 solution stability should be considered.[1] Prepare fresh solutions for your experiments and avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C as recommended by the manufacturer.
Possible Cause 2: Cell line-specific sensitivity.
-
Recommendation: Different cell lines exhibit varying sensitivities to LY294002.[7] A concentration that is effective in one cell line may be toxic in another. It is essential to optimize the experimental conditions for each cell line you are working with.
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of LY294002 against Various Kinases
| Kinase | IC50 |
| PI3Kα | 0.5 µM[4] |
| PI3Kδ | 0.57 µM[4] |
| PI3Kβ | 0.97 µM[4] |
| DNA-PK | 1.4 µM[4] |
| CK2 | 98 nM[4] |
Table 2: Example Cytotoxicity of LY294002 in Different Cell Lines
| Cell Line | Assay | Concentration | Effect |
| Nasopharyngeal Carcinoma (CNE-2Z) | MTT | Dose-dependent | Decreased cell proliferation[3] |
| Melanoma | Proliferation Assay | Not specified | Almost complete inhibition of proliferation[4] |
| Osteosarcoma (MG-63) | Proliferation Assay | Not specified | Partial inhibition of proliferation[4] |
| Glioblastoma (LN229) & Astrocytoma (U251) | Proliferation Assay | Not specified | Reduced proliferation and invasiveness[8] |
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of LY294002 concentrations (e.g., 0, 1, 5, 10, 25, 50 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Assessing Apoptosis by Flow Cytometry (Annexin V/PI Staining)
This protocol allows for the quantification of apoptotic and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of LY294002 for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are live cells.
-
Visualizations
References
- 1. LY294002 - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phosphatidylinositol 3-kinase inhibitor(LY294002) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. Encapsulation of PI3K Inhibitor LY294002 within Polymer Nanoparticles Using Ion Pairing Flash Nanoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LY294002 and sorafenib as inhibitors of intracellular survival pathways in the elimination of human glioma cells by programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
LY294002 hydrochloride solubility problems in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with the solubility of LY294002 hydrochloride in aqueous media during research experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous media?
A1: LY294002 is a hydrophobic molecule, which inherently limits its solubility in water and aqueous buffers like PBS.[1][2] The hydrochloride salt form is intended to improve aqueous solubility, but it remains "slightly soluble" in water at best.[3] Direct dissolution in aqueous buffers can be challenging, often resulting in very low concentrations of approximately 0.05 µg/ml in PBS (pH 7.2).[4]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[5][6] It is also soluble in ethanol.[4][5] When using DMSO, it is advisable to use a fresh, anhydrous grade, as moisture-absorbing DMSO can reduce the solubility of the compound.[6][7]
Q3: How should I prepare working solutions in aqueous buffers from a DMSO stock?
A3: To prepare a working solution, you should first dissolve the this compound in DMSO to create a concentrated stock solution.[4] This stock solution can then be serially diluted into your aqueous buffer or cell culture medium to the final desired concentration.[4][5] It is crucial to add the DMSO stock to the aqueous solution and mix thoroughly to minimize the risk of precipitation.[4]
Q4: My this compound precipitated after I diluted the DMSO stock in my cell culture medium. What went wrong?
A4: Precipitation upon dilution into aqueous media is a common issue. This can happen for a few reasons:
-
Final Concentration is Too High: The final concentration of this compound in your aqueous medium may have exceeded its solubility limit.
-
Insufficient Mixing: Inadequate mixing upon dilution can lead to localized high concentrations of the compound, causing it to precipitate.
-
Residual DMSO Concentration: While DMSO aids in initial dissolution, a high final concentration of DMSO in your working solution can have physiological effects on cells.[4] However, a certain amount is necessary to maintain solubility. A common practice is to keep the final DMSO concentration below 0.5%.[8]
Q5: What is the stability of this compound solutions?
A5:
-
Solid Form: In its lyophilized or crystalline solid form, this compound is stable for years when stored at -20°C.[4][5] Some suppliers suggest room temperature storage for the solid.
-
DMSO Stock Solutions: When stored in DMSO at -20°C or -80°C, the stock solution is stable for at least one to three months.[5][6][9] It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[5]
-
Aqueous Working Solutions: Aqueous solutions of LY294002 are not stable and should ideally be prepared fresh on the day of use.[9] It is not recommended to store aqueous solutions for more than one day.[4]
Q6: Can I use heat or sonication to improve the solubility of this compound?
A6: Yes, gentle heating and/or sonication can be used to aid in the dissolution of this compound, particularly when preparing stock solutions in DMSO.[10][11][12] However, for aqueous solutions, this may only provide a temporary solution, and the compound might precipitate out as the solution cools.
Troubleshooting Guide
Problem 1: Precipitate Forms Immediately Upon Dilution in Aqueous Buffer
-
Possible Cause: The concentration of this compound in the aqueous buffer is too high, exceeding its solubility limit.
-
Troubleshooting Steps:
-
Lower the Final Concentration: Try preparing a more dilute working solution.
-
Increase the Final DMSO Concentration: While keeping it within a range that does not affect your experimental system (typically <0.5%), a slightly higher final DMSO concentration may help maintain solubility.
-
Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution of the DMSO stock into the aqueous buffer with vigorous mixing at each step.
-
Check the pH of the Buffer: While information on the effect of pH is limited, extreme pH values could affect the solubility. Ensure your buffer is at the desired physiological pH.
-
Problem 2: Precipitate Forms Over Time in the Incubator
-
Possible Cause: The compound is unstable in the aqueous environment of the cell culture medium at 37°C and is aggregating or precipitating over time.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare the working solution immediately before adding it to your cells.[9]
-
Reduce Incubation Time: If possible for your experiment, reduce the duration of the treatment.
-
Consider Serum in Media: Components in fetal bovine serum (FBS) or other serum supplements can sometimes interact with compounds. You could test the solubility in a serum-free medium as a control experiment to see if this is a contributing factor.
-
Problem 3: Inconsistent Experimental Results
-
Possible Cause: Inconsistent results can be due to variable amounts of soluble this compound in your experiments, likely due to precipitation.
-
Troubleshooting Steps:
-
Visually Inspect for Precipitate: Before adding the working solution to your cells or experiment, always visually inspect it for any precipitate. A cloudy or hazy solution indicates precipitation.
-
Centrifuge the Working Solution: If you suspect microprecipitates, you can centrifuge the working solution at high speed for a few minutes and use the supernatant. However, this means the actual concentration will be lower than intended.
-
Strictly Follow a Standardized Protocol: Ensure that the preparation of the working solution is done in a consistent manner for every experiment, including the same stock concentration, dilution factor, and mixing procedure.
-
Quantitative Data: Solubility of LY294002 and its Hydrochloride Salt
| Solvent | Compound Form | Maximum Concentration | Source(s) |
| DMSO | This compound | 11 mg/mL (31.99 mM) | [6] |
| DMSO | This compound | 12.5 mg/mL (36.36 mM) | [13] |
| DMSO | This compound | 25 mM | |
| DMSO | LY294002 | 36 mg/mL | [4] |
| DMSO | LY294002 | 80 mg/mL (260.29 mM) | [7] |
| Ethanol | LY294002 | 16.5 mg/mL | [4] |
| Ethanol | LY294002 | 15 mg/mL | [7] |
| Water | This compound | Insoluble / Slightly Soluble | [3][6] |
| PBS (pH 7.2) | LY294002 | ~0.05 µg/mL | [4] |
| 1:1 DMSO:PBS (pH 7.2) | LY294002 | ~0.5 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound
Materials:
-
This compound (MW: 343.81 g/mol )
-
Anhydrous DMSO[6]
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 3.44 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex the solution thoroughly until all the solid is dissolved. Gentle warming or sonication may be used if necessary to aid dissolution.[10]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[5]
-
Store the aliquots at -20°C or -80°C for up to 3 months.[5][6]
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile polypropylene tubes
Procedure:
-
Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.
-
Perform a serial dilution. For example, to make a 10 µM working solution from a 10 mM stock, you will need a 1:1000 dilution.
-
Add 999 µL of pre-warmed cell culture medium to a sterile tube.
-
Add 1 µL of the 10 mM DMSO stock solution to the medium. Crucially, add the DMSO stock to the medium, not the other way around, and mix immediately by vortexing or flicking the tube.
-
Ensure the final concentration of DMSO in the medium is not toxic to the cells (typically ≤ 0.5%). In this example, the final DMSO concentration is 0.1%.
-
Use the freshly prepared working solution immediately for your experiment.[9] Do not store the aqueous working solution.[4]
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of LY294002.
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. Encapsulation of PI3K Inhibitor LY294002 within Polymer Nanoparticles Using Ion Pairing Flash Nanoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. LY294002 | Cell Signaling Technology [cellsignal.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Phosphatidylinositol 3-kinase inhibitor(LY294002) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LY 294002 hydrochloride | PI3K Inhibitor | Hello Bio [hellobio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. LY-294002 hydrochloride | PI3K | TargetMol [targetmol.com]
- 12. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Inconsistent Results with LY294002 Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with LY294002 hydrochloride treatment.
Frequently Asked Questions (FAQs)
Q1: What is LY294002, and what is its primary mechanism of action?
LY294002 is a potent and reversible inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2] Its mechanism of action involves competing with ATP for the binding site on the PI3K enzyme, thereby preventing the phosphorylation of downstream targets.[3] This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, which is crucial for regulating cell proliferation, growth, survival, and apoptosis.[4][5][6][7] Dysregulation of this pathway is frequently observed in various cancers.[5][6][7][8]
Q2: I am observing variable inhibition of Akt phosphorylation (Ser473) even at the same concentration of LY294002. What could be the cause?
Several factors can contribute to this variability:
-
Cell Line Specificity: Different cell lines exhibit varying sensitivity to LY294002.[9] The basal level of PI3K/Akt pathway activation and the presence of mutations in pathway components can influence the inhibitor's efficacy.
-
Compound Stability and Handling: LY294002 is more stable in solution than wortmannin, another PI3K inhibitor.[10] However, it is susceptible to degradation with repeated freeze-thaw cycles.[11][12] It is recommended to aliquot stock solutions and use fresh dilutions for each experiment.[11][13]
-
Off-Target Effects: At higher concentrations (typically above 10 µM), LY294002 can inhibit other kinases, such as mTOR, DNA-PK, CK2, and Pim-1.[10][14][15] These off-target effects can lead to complex and sometimes contradictory results.[14] For instance, in some gemcitabine-resistant pancreatic cancer cells, LY294002 has been observed to paradoxically enhance Akt phosphorylation.[3]
-
Experimental Conditions: Factors like cell density, serum concentration in the media, and the duration of treatment can all impact the cellular response to LY294002.
Q3: What is the recommended working concentration and incubation time for LY294002?
The optimal concentration and incubation time are highly dependent on the cell line and the specific biological question.
-
Concentration: For inhibiting PI3K, concentrations typically range from 1 to 20 µM.[11][16] However, it's crucial to perform a dose-response curve to determine the minimal effective concentration for your specific cell line to minimize off-target effects.[11]
-
Incubation Time: For assessing the inhibition of Akt phosphorylation, a pre-incubation time of 30 minutes to 1 hour is often sufficient.[12][16] For long-term assays like cell viability or apoptosis, incubation times can range from 24 to 72 hours.[11]
Q4: My cell viability results are inconsistent. What should I check?
Inconsistent cell viability results can stem from several sources:
-
Solubility Issues: this compound is insoluble in water but soluble in DMSO and ethanol.[10][11] Ensure the compound is fully dissolved in the stock solution. Incomplete solubilization can lead to inaccurate final concentrations in your cell culture media.
-
Vehicle Control: Always include a DMSO-only control at the same final concentration used for the LY294002 treatment to account for any solvent-induced effects.[11]
-
PI3K-Independent Effects: LY294002 can induce the production of intracellular hydrogen peroxide (H₂O₂), which can contribute to apoptosis independently of PI3K inhibition.[17] This effect is not observed with another common PI3K inhibitor, wortmannin.[17]
-
Assay Method: The choice of viability assay (e.g., MTT, CellTiter-Glo) can influence the results.[18][19] Ensure the chosen assay is appropriate for your experimental conditions and that the readout is not affected by the inhibitor itself.
Troubleshooting Guides
Issue 1: Weak or No Inhibition of Downstream Targets (e.g., p-Akt)
| Potential Cause | Troubleshooting Step |
| Inactive Compound | Purchase a new batch of LY294002. Ensure proper storage of stock solutions (aliquoted at -20°C or -80°C).[12][13] |
| Insufficient Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line.[11] |
| Insufficient Incubation Time | For phosphorylation studies, a short pre-incubation (30-60 minutes) is usually sufficient.[12][16] For other endpoints, a time-course experiment may be necessary. |
| Low Basal Pathway Activity | Ensure your cell line has detectable basal PI3K/Akt pathway activity. If not, consider stimulating the pathway with a growth factor (e.g., EGF, IGF-1) before inhibitor treatment.[5][8] |
| Western Blotting Issues | Optimize your western blot protocol, including antibody concentrations, blocking conditions, and transfer efficiency.[20][21][22] Use a positive control lysate to validate your antibody and protocol.[21][22] |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stocks. |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating and allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for treatment groups, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. |
| Incomplete Solubilization | Ensure the LY294002 stock solution is completely dissolved before diluting into the culture medium.[11] |
Data Presentation
Table 1: IC₅₀ Values of LY294002 in Various Contexts
| Target | System/Cell Line | IC₅₀ (µM) | Reference |
| PI3Kα | Cell-free assay | 0.5 | [10] |
| PI3Kβ | Cell-free assay | 0.97 | [10] |
| PI3Kδ | Cell-free assay | 0.57 | [10] |
| PI3Kγ | - | 6.60 | |
| DNA-PK | Cell-free assay | 1.4 | [10] |
| mTOR | HeLa cells | 2.5 | [10] |
| CK2 | Cell-free assay | 0.098 | [10] |
| HCT116 (colorectal cancer) | Cell viability | Varies | [23] |
| K562 (leukemia) | Cell viability | Varies | [23] |
Note: IC₅₀ values can vary significantly depending on the assay conditions and cell line used.
Experimental Protocols
Protocol 1: Preparation of LY294002 Stock Solution
-
Reconstitution: this compound is soluble in DMSO.[10] To prepare a 10 mM stock solution, dissolve the appropriate amount of LY294002 powder in high-quality, anhydrous DMSO. For example, dissolve 3.44 mg of LY294002 HCl (MW: 343.81 g/mol ) in 1 mL of DMSO.
-
Solubilization: Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used if necessary.[11]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[11][12] Store the aliquots at -20°C or -80°C for long-term stability.[12][13]
Protocol 2: In Vitro Treatment and Western Blot Analysis for p-Akt Inhibition
-
Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency at the time of the experiment.
-
Serum Starvation (Optional): To reduce basal PI3K/Akt signaling, you may serum-starve the cells for 4-16 hours prior to treatment.
-
LY294002 Treatment: Dilute the LY294002 stock solution directly into the cell culture medium to the desired final concentration (e.g., 10 µM). Pre-treat the cells for 1 hour.[12]
-
Stimulation (Optional): If you are investigating the inhibition of growth factor-induced signaling, add the growth factor (e.g., 100 ng/mL EGF) for 15-30 minutes after the LY294002 pre-treatment.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[22]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[22]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[20]
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Mandatory Visualizations
References
- 1. LY294002 - Wikipedia [en.wikipedia.org]
- 2. Drugging the PI3 Kinome: From Chemical Tools to Drugs in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. cusabio.com [cusabio.com]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. The in vitro and in vivo effects of 2-(4-morpholinyl)-8-phenyl-chromone (LY294002), a specific inhibitor of phosphatidylinositol 3'-kinase, in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. luteinizing-hormone-releasing-hormone-human-acetate-salt.com [luteinizing-hormone-releasing-hormone-human-acetate-salt.com]
- 12. LY294002 | Cell Signaling Technology [cellsignal.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Cell viability assay [bio-protocol.org]
- 19. Frontiers | LY294002 Is a Promising Inhibitor to Overcome Sorafenib Resistance in FLT3-ITD Mutant AML Cells by Interfering With PI3K/Akt Signaling Pathway [frontiersin.org]
- 20. blog.addgene.org [blog.addgene.org]
- 21. bosterbio.com [bosterbio.com]
- 22. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 23. researchgate.net [researchgate.net]
How to confirm LY294002 hydrochloride is active in my experiment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers confirm the activity of LY294002 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and reversible inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2] It acts as an ATP-competitive inhibitor, targeting the ATP-binding site of the PI3K enzyme.[3] The primary mechanism of action is the inhibition of the PI3K/Akt signaling pathway, which is crucial for regulating cell proliferation, survival, and growth.[4][5][6] By inhibiting PI3K, LY294002 prevents the phosphorylation and activation of Akt (also known as Protein Kinase B or PKB), leading to the inhibition of downstream signaling events that promote cell survival and proliferation.[4][6][7]
Q2: Is LY294002 selective for PI3K?
A2: While widely used as a PI3K inhibitor, LY294002 is not entirely selective.[7][8] It has been shown to inhibit other kinases, including the mammalian target of rapamycin (mTOR), DNA-dependent protein kinase (DNA-PK), casein kinase 2 (CK2), and Pim-1 kinase.[7][8][9] This lack of specificity is an important consideration when interpreting experimental results, and researchers should be aware of potential off-target effects.[8]
Q3: What are the expected cellular effects of active this compound?
A3: Active this compound is expected to induce a range of cellular effects, primarily linked to the inhibition of the PI3K/Akt pathway. These include:
-
Inhibition of cell proliferation: By arresting the cell cycle, typically at the G1 phase.[5][7]
-
Induction of apoptosis: By downregulating anti-apoptotic signals and activating pro-apoptotic pathways.[4][5][7]
-
Inhibition of cell migration and invasion: The PI3K/Akt pathway is involved in cellular motility.[4]
-
Induction of autophagy: LY294002 has been shown to block autophagosome formation.[7]
Q4: How should I dissolve and store this compound?
A4: this compound is soluble in DMSO.[9] For stock solutions, it is recommended to dissolve the compound in fresh, anhydrous DMSO.[7] Stock solutions in DMSO can be stored at -20°C for at least one month.[1] It is advisable to prepare and use solutions on the same day if possible and to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] The compound has limited solubility in water and acetonitrile.[9]
Troubleshooting Guide
Issue: I am not observing the expected decrease in Akt phosphorylation after treating my cells with LY294002.
| Possible Cause | Troubleshooting Step |
| Inactive Compound | Ensure the compound has been stored correctly and has not expired. If in doubt, use a new vial of the compound. |
| Incorrect Concentration | Verify the calculations for your working concentration. Perform a dose-response experiment to determine the optimal concentration for your cell line. Effective concentrations typically range from 10 to 50 µM.[7] |
| Insufficient Incubation Time | The time required to observe an effect can vary between cell lines. A typical incubation time to see a reduction in Akt phosphorylation is 1-24 hours. Perform a time-course experiment to determine the optimal duration. |
| Cell Line Resistance | Some cell lines may be less sensitive to LY294002. This could be due to mutations in the PI3K/Akt pathway or the activation of compensatory signaling pathways. Consider using a different PI3K inhibitor or a combination of inhibitors. |
| Suboptimal Western Blot Protocol | Ensure your Western blot protocol is optimized for detecting phosphorylated proteins. Use appropriate phosphatase inhibitors in your lysis buffer and follow the antibody manufacturer's recommendations for blocking and antibody dilutions. |
| Unexpected Upregulation of p-Akt | In some specific contexts, particularly in certain resistant cancer cell lines, LY294002 has been observed to paradoxically increase Akt phosphorylation.[10] This may be a cell-type-specific response and warrants further investigation into the underlying resistance mechanisms.[10] |
Issue: I do not see a decrease in cell viability after LY294002 treatment.
| Possible Cause | Troubleshooting Step |
| Sub-effective Concentration | The concentration required to induce cell death may be higher than that needed to inhibit Akt phosphorylation. Perform a dose-response curve using a cell viability assay (e.g., MTT, WST-1) to determine the IC50 for your cell line.[7][11] |
| Short Incubation Time | Cell death often requires a longer incubation period than signaling inhibition. Extend the treatment duration to 48 or 72 hours.[7] |
| Cell Confluency | High cell confluency can sometimes reduce the effectiveness of cytotoxic compounds. Ensure you are seeding cells at an appropriate density for your viability assay. |
| Redundant Survival Pathways | The cells may rely on other survival pathways that are not dependent on PI3K/Akt signaling. |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| IC50 for PI3Kα | 0.5 µM | Cell-free assay | [7][12] |
| IC50 for PI3Kβ | 0.97 µM | Cell-free assay | [7][12] |
| IC50 for PI3Kδ | 0.57 µM | Cell-free assay | [7][12] |
| IC50 for mTOR | 2.5 µM | Cell-free assay | [7] |
| IC50 for DNA-PK | 1.4 µM | Cell-free assay | [7] |
| IC50 for CK2 | 98 nM | Cell-free assay | [7] |
| Typical in vitro concentration | 10 - 50 µM | Inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. | [7][9] |
| Typical in vivo dosage (mice) | 50 - 75 mg/kg | Inhibition of tumor growth in xenograft models. | [5] |
Experimental Protocols
Protocol 1: Western Blot for Akt Phosphorylation
This protocol describes how to assess the activity of LY294002 by measuring the phosphorylation status of Akt at Serine 473 (p-Akt Ser473).
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of LY294002 (e.g., 0, 10, 25, 50 µM) for the desired time (e.g., 1, 6, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C. A β-actin antibody should be used as a loading control.[13]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Cell Viability Assay (MTT)
This protocol outlines how to determine the effect of LY294002 on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of LY294002 concentrations (e.g., 0 to 100 µM) in triplicate. Include a vehicle control (DMSO).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of LY294002.
Caption: Experimental workflow to confirm LY294002 activity.
Caption: Troubleshooting decision tree for LY294002 experiments.
References
- 1. LY 294002 hydrochloride | PI3K Inhibitor | Hello Bio [hellobio.com]
- 2. LY294002 - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Role of the LY294002 - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatidylinositol 3-kinase inhibitor(LY294002) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Cell viability assay [bio-protocol.org]
- 12. LY-294002 hydrochloride | PI3K | TargetMol [targetmol.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to LY294002 Hydrochloride in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to LY294002 hydrochloride in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line has become resistant to LY294002. What are the common mechanisms of resistance?
A1: Resistance to PI3K inhibitors like LY294002 can arise through various mechanisms, primarily involving the reactivation of the PI3K/Akt/mTOR signaling pathway or activation of bypass pathways. Common mechanisms include:
-
Genetic Alterations:
-
Feedback Loop Activation:
-
Inhibition of the PI3K/Akt pathway can relieve negative feedback loops, leading to the upregulation and activation of receptor tyrosine kinases (RTKs) like EGFR, HER2, and insulin receptor (INSR).[1] This can reactivate the PI3K pathway or other pro-survival pathways like MAPK/ERK.
-
-
Activation of Bypass Pathways:
-
Increased signaling through parallel pathways, such as the MAPK/ERK pathway, can compensate for the inhibition of the PI3K/Akt pathway and promote cell survival and proliferation.
-
-
Upregulation of Efflux Pumps:
Q2: How can I confirm that my cell line has developed resistance to LY294002?
A2: Resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) of LY294002 in your cell line compared to the parental, sensitive cell line. This is typically determined using a cell viability assay such as the MTT or CellTiter-Glo assay. A fold-increase of 5-10 or higher in the IC50 value is generally considered indicative of resistance.
Q3: I suspect resistance in my cell line. What initial troubleshooting steps should I take?
A3:
-
Confirm Drug Potency: Ensure the this compound you are using is fresh and has been stored correctly to rule out degradation issues. Prepare fresh stock solutions.
-
Perform a Dose-Response Curve: Conduct a cell viability assay with a wide range of LY294002 concentrations on both your suspected resistant cells and the parental sensitive cells to determine and compare their IC50 values.
-
Analyze Key Signaling Pathways: Use Western blotting to examine the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways in both sensitive and resistant cells, with and without LY294002 treatment. Look for sustained phosphorylation of Akt or increased phosphorylation of ERK in the resistant cells.
Troubleshooting Guides
Problem 1: Decreased sensitivity to LY294002 observed in my cell line.
| Possible Cause | Suggested Solution |
| Development of acquired resistance. | Confirm resistance by comparing the IC50 value to the parental cell line (see Protocol 2). Proceed to investigate the mechanism of resistance (see Protocol 3). |
| Suboptimal experimental conditions. | Ensure consistent cell seeding density, drug concentration, and incubation times. Verify the activity of your LY294002 stock. |
| Cell line heterogeneity. | Perform single-cell cloning to isolate and characterize resistant populations. |
Problem 2: Unexpected or off-target effects observed with LY294002 treatment.
| Possible Cause | Suggested Solution |
| Inhibition of other kinases. | LY294002 is known to inhibit other kinases such as mTOR, DNA-PK, CK2, and Pim-1 at higher concentrations.[4] Use the lowest effective concentration of LY294002 and consider using more specific inhibitors for target validation. |
| PI3K-independent effects. | LY294002 has been reported to have effects on Ca2+ signaling and transcription factors like NF-κB that are independent of PI3K inhibition.[4] Compare results with other structurally different PI3K inhibitors. |
Quantitative Data Summary
Table 1: Example IC50 Values of LY294002 in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| L1210 (Mouse Leukemia) | ~0.01 | >3.0 | >300 |
| K562 (Human Leukemia) | Not specified | IC50 of various chemotherapeutics decreased with LY294002 co-treatment | Not applicable |
| SGC7901 (Human Gastric Cancer) | Not specified | IC50 of Adriamycin decreased with LY294002 co-treatment | Not applicable |
Data synthesized from multiple sources indicating a significant increase in IC50 is expected upon development of resistance.[5][6]
Table 2: Expected Changes in Protein Expression in LY294002-Resistant Cells.
| Protein | Expected Change in Resistant Cells (compared to sensitive cells) | Rationale |
| p-Akt (Ser473/Thr308) | Sustained or increased phosphorylation despite LY294002 treatment. | Indicates reactivation of the PI3K pathway. |
| Total Akt | No significant change expected. | Changes are typically at the level of phosphorylation. |
| p-ERK1/2 (Thr202/Tyr204) | Increased basal phosphorylation or induction upon LY294002 treatment. | Suggests activation of the MAPK bypass pathway. |
| Total ERK1/2 | No significant change expected. | |
| PTEN | Decreased or loss of expression. | Loss of this tumor suppressor leads to constitutive PI3K activation. |
| P-glycoprotein (P-gp) | Increased expression. | Indicates a potential role for drug efflux in resistance. |
Experimental Protocols
Protocol 1: Generation of a LY294002-Resistant Cancer Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Cell culture flasks and plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Methodology:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT) to determine the IC50 of LY294002 for the parental cell line.
-
Initial Exposure: Culture the parental cells in complete medium containing LY294002 at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).
-
Monitor and Passage: Monitor the cells for growth. Initially, a significant number of cells may die. When the surviving cells reach 70-80% confluency, passage them and re-seed in fresh medium containing the same concentration of LY294002.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, gradually increase the concentration of LY294002 in the culture medium. A 1.5 to 2-fold increase at each step is recommended.
-
Repeat Cycles: Repeat the process of monitoring, passaging, and dose escalation. This process can take several months.
-
Establish the Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of LY294002 (e.g., 5-10 times the initial IC50), the resistant cell line is established.
-
Characterize the Resistant Line: Confirm the resistance by determining the new IC50 of LY294002 and compare it to the parental line. Cryopreserve aliquots of the resistant cell line at various passages.
Protocol 2: Western Blot Analysis of PI3K/Akt and MAPK/ERK Pathways
This protocol details the procedure for analyzing the activation status of key signaling proteins in sensitive and resistant cell lines.
Materials:
-
Sensitive and LY294002-resistant cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-PTEN, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Seed both sensitive and resistant cells and allow them to attach overnight. Treat the cells with various concentrations of LY294002 (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize them to a loading control like β-actin. Compare the levels of phosphorylated and total proteins between sensitive and resistant cells.
Protocol 3: Combination Therapy to Overcome LY294002 Resistance
This protocol provides a framework for testing the efficacy of combining LY294002 with another targeted inhibitor to overcome resistance.
Materials:
-
LY294002-resistant cancer cell line
-
This compound
-
Second inhibitor (e.g., MEK inhibitor like trametinib, or an mTOR inhibitor)
-
Cell viability assay kit (e.g., MTT)
Methodology:
-
Single-Agent Dose-Response: Determine the IC50 values for LY294002 and the second inhibitor individually in the resistant cell line.
-
Combination Treatment:
-
Design a matrix of combination concentrations. This can be a fixed ratio based on the IC50 values or a checkerboard titration.
-
Treat the resistant cells with LY294002 alone, the second inhibitor alone, and the combination of both at various concentrations.
-
-
Cell Viability Assessment: After the desired incubation period (e.g., 72 hours), perform a cell viability assay.
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each treatment condition.
-
Use software like CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Visualizations
Caption: PI3K/Akt signaling pathway and mechanisms of resistance to LY294002.
Caption: Experimental workflow for studying and overcoming LY294002 resistance.
Caption: Troubleshooting logic for addressing LY294002 resistance.
References
- 1. Overcoming acquired resistance to anticancer therapy: focus on the PI3K/AKT/mTOR pathway - ProQuest [proquest.com]
- 2. The PI3K/Akt inhibitor LY294002 reverses BCRP-mediated drug resistance without affecting BCRP translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Modulating effect of the PI3-kinase inhibitor LY294002 on cisplatin in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LY294,002, a specific inhibitor of PI3K/Akt kinase pathway, antagonizes P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversal effect of PI3-K inhibitor LY294002 on P-glycoprotein-mediated multidrug resistance of human leukemia cell line K562/DNR and gastric cancer cell line SGC7901/ADR - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PI3K Inhibitors: LY294002 Hydrochloride vs. Wortmannin
For researchers investigating the ubiquitous Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, the choice of a suitable inhibitor is a critical experimental decision. Among the classical options, LY294002 hydrochloride and wortmannin have been widely used tools for decades. This guide provides a detailed, data-driven comparison of these two seminal inhibitors to inform experimental design and interpretation for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Binders
Both LY294002 and wortmannin function by inhibiting the catalytic activity of PI3K, a family of lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides. This action blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a crucial second messenger that recruits and activates downstream effectors like Akt (also known as Protein Kinase B).
The primary distinction in their mechanism lies in their interaction with the ATP-binding pocket of the PI3K catalytic subunit:
-
LY294002 is a synthetic, morpholine-derived molecule that acts as a reversible and competitive inhibitor with respect to ATP.[1][2] Its effects can be washed out from cells, although this process may be slow.
-
Wortmannin , a fungal steroid metabolite, is an irreversible and covalent inhibitor .[3][4] It forms a covalent bond with a conserved lysine residue (Lys-802 in p110α) within the ATP-binding site, leading to permanent inactivation of the enzyme.[4] The cellular effects of wortmannin can only be reversed through the synthesis of new PI3K enzyme.[2]
Figure 1. PI3K/Akt signaling pathway with points of inhibition by LY294002 and Wortmannin.
Quantitative Comparison: Potency and Specificity
While both compounds effectively inhibit PI3K, they differ significantly in potency and their off-target profiles. Wortmannin is substantially more potent than LY294002, with IC50 values typically in the low nanomolar range, compared to the micromolar range for LY294002.[3] However, this high potency is coupled with a shorter half-life in cell culture (around 10 minutes) due to its reactive nature.[3] LY294002 is more stable in solution.[5][6]
The following tables summarize the inhibitory concentrations (IC50) for both compounds against Class I PI3K isoforms and common off-target kinases.
Table 1: Comparative Properties of LY294002 and Wortmannin
| Feature | This compound | Wortmannin |
| Mechanism | Reversible, ATP-competitive | Irreversible, covalent binding |
| Origin | Synthetic | Fungal Metabolite |
| Potency (PI3K) | Micromolar (µM) range | Nanomolar (nM) range |
| Stability in Culture | Relatively stable | Unstable, short half-life (~10 min)[3] |
| Key Advantages | More stable, reversible action | High potency |
| Key Disadvantages | Lower potency, significant off-targets | Instability, irreversible action, off-targets |
Table 2: IC50 Values Against PI3K Isoforms and Off-Target Kinases
| Target | LY294002 IC50 | Wortmannin IC50 |
| PI3Kα (p110α) | ~0.5 µM[7][8] | ~1-5 nM[3] |
| PI3Kβ (p110β) | ~0.97 µM[7][8] | ~1-5 nM[3] |
| PI3Kδ (p110δ) | ~0.57 µM[7][8] | ~1-5 nM[3] |
| PI3Kγ (p110γ) | ~1.4 µM[9] | ~1-5 nM[3] |
| mTOR | ~2.5 µM[5] | High nM to low µM range[3][10] |
| DNA-PK | ~1.4 µM[5][7] | ~16-120 nM[11] |
| Casein Kinase 2 (CK2) | ~98 nM[5][7] | Not a primary target |
| Polo-like Kinases (PLK1/3) | Not a primary target | ~5.8 nM (PLK1), ~48 nM (PLK3)[12] |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration) and enzyme source.
The data clearly indicates that while wortmannin is a more potent pan-PI3K inhibitor, both compounds exhibit activity against other members of the PI3K-related kinase (PIKK) family, such as mTOR and DNA-dependent protein kinase (DNA-PK).[3][5][10] Notably, LY294002 is a potent inhibitor of Casein Kinase 2 (CK2), an off-target effect that must be considered when interpreting experimental results.[5][7][13]
Experimental Protocols: Assessing PI3K Inhibition
A standard method to confirm the efficacy of LY294002 or wortmannin is to measure the phosphorylation status of Akt at Serine 473 (p-Akt Ser473) via Western blotting. Inhibition of PI3K prevents the generation of PIP3, which is required for the recruitment and subsequent phosphorylation of Akt.
Figure 2. Standard workflow for analyzing PI3K inhibition via Western blot.
Detailed Protocol: Western Blot for p-Akt (Ser473) Inhibition
This protocol provides a general framework. Optimal conditions (e.g., cell density, inhibitor concentration, and incubation times) should be determined empirically for each cell line and experimental setup.
1. Cell Culture and Treatment: a. Seed cells (e.g., HeLa, MCF-7) in 6-well plates and grow to 70-80% confluency. b. Optional: Serum-starve cells for 4-16 hours to reduce basal PI3K/Akt activity. c. Pre-treat cells with the desired concentration of inhibitor for 30-60 minutes.
- LY294002: A typical starting concentration is 10-25 µM.[1]
- Wortmannin: A typical starting concentration is 100 nM.[1] d. Stimulate the PI3K pathway by adding a growth factor (e.g., 100 nM insulin or 50 ng/mL EGF) for 10-20 minutes. Include an unstimulated control and an inhibitor-free, stimulated control.
2. Cell Lysis and Protein Quantification: a. Place the culture plate on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[3] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[3] d. Incubate on ice for 30 minutes, vortexing occasionally.[3] e. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[3] f. Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a standard method like the BCA assay.
3. SDS-PAGE and Western Blotting: a. Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer. Boil at 95-100°C for 5 minutes. b. Load 20-30 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel. c. Perform electrophoresis until the dye front reaches the bottom of the gel. d. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
4. Immunodetection: a. Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin in Tris-Buffered Saline with 0.1% Tween-20 [TBST]) for 1 hour at room temperature.[3] b. Incubate the membrane with a primary antibody against p-Akt (Ser473) diluted in blocking buffer overnight at 4°C.[3] c. Wash the membrane three times for 10 minutes each with TBST.[3] d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3] e. Wash the membrane again three times for 10 minutes each with TBST.[3] f. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system. g. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt or a loading control like GAPDH.[3]
5. Data Analysis: a. Quantify band intensities using densitometry software. b. Normalize the p-Akt signal to the total Akt signal for each sample to determine the relative level of Akt phosphorylation.
Conclusion and Recommendations
The choice between LY294002 and wortmannin depends heavily on the specific experimental goals.
-
Wortmannin is ideal for experiments requiring high potency and rapid, irreversible inhibition of PI3K. Its instability, however, makes it less suitable for long-term studies (>1-2 hours) unless it is replenished.
-
LY294002 is a better choice for longer-term experiments due to its greater stability. Its reversibility can also be an advantage if washout experiments are planned. However, researchers must be cautious of its lower potency and its significant off-target inhibition of kinases like CK2, which could confound results.[13]
Ultimately, both compounds are powerful but imperfect tools. For new studies, researchers may also consider more modern, isoform-specific PI3K inhibitors that offer greater selectivity and improved pharmacological properties. When using either LY294002 or wortmannin, it is crucial to use the lowest effective concentration, include appropriate controls, and be mindful of their respective off-target profiles to ensure the valid interpretation of experimental data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 9. LY294002 | Cell Signaling Technology [cellsignal.com]
- 10. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PI3-kinase inhibitors LY294002 and wortmannin have different effects on proliferation of murine embryonic stem cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
Comparison Guide: LY294002 Hydrochloride vs. More Selective PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the first-generation, broad-spectrum phosphoinositide 3-kinase (PI3K) inhibitor, LY294002 hydrochloride, and modern, more selective PI3K inhibitors. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their specific needs.
The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in various diseases, particularly cancer, has made it a prime target for therapeutic intervention.[3][4] LY294002 was one of the first synthetic, cell-permeable small molecules developed to study this pathway.[4][5] However, its broad activity and significant off-target effects have led to the development of a new generation of inhibitors with greater isoform selectivity, improved efficacy, and better safety profiles.[3][6]
This compound: The Pan-Inhibitor
LY294002 is a morpholine-derived compound that acts as a reversible, ATP-competitive inhibitor of PI3K.[7] It was instrumental in early studies elucidating the function of the PI3K pathway.[1][2] While effective at blocking PI3K activity, LY294002 is now widely recognized as a non-selective research tool due to its broad inhibitory profile across all four Class I PI3K isoforms (α, β, γ, δ) and its significant off-target effects.[1][7]
Off-Target Profile: Beyond the PI3K family, LY294002 has been shown to inhibit other structurally related and unrelated proteins, which can confound experimental results.[1][8] Notable off-targets include:
This lack of specificity means that cellular effects observed after treatment with LY294002 cannot be exclusively attributed to PI3K inhibition.[1][10]
Selective PI3K Inhibitors: A New Era of Precision
The limitations of broad-spectrum inhibitors like LY294002 prompted the development of isoform-selective inhibitors. These next-generation compounds are designed to target specific PI3K catalytic subunits, which play distinct roles in normal physiology and disease.[11][12] This approach aims to maximize therapeutic efficacy in targeted patient populations while minimizing off-target toxicities.[3][12]
Classes of Selective Inhibitors:
-
Isoform-Specific Inhibitors: These are the most targeted agents. For example, Alpelisib (BYL719) is highly selective for the p110α isoform and is approved for treating breast cancers with PIK3CA mutations.[3][13][14] Idelalisib (CAL-101), a PI3Kδ-selective inhibitor, is used for hematologic malignancies like chronic lymphocytic leukemia, where the δ isoform is crucial.[6][12]
-
Next-Generation Pan-PI3K Inhibitors: While still targeting all Class I isoforms, compounds like Buparlisib (BKM120) and Copanlisib have different chemical scaffolds and potency profiles compared to LY294002.[3][13] Copanlisib, for instance, shows predominant activity against the p110α and p110δ isoforms.[3]
-
Dual PI3K/mTOR Inhibitors: This class, including drugs like Gedatolisib, simultaneously targets both PI3K and mTOR, providing a more comprehensive blockade of the pathway.[4][12][13]
The primary advantage of selective inhibitors is their improved therapeutic window, allowing for more precise biological investigation and better clinical outcomes with manageable side effects.[3]
Data Presentation
Table 1: Comparative Inhibitory Profile (IC50 Values)
The following table summarizes the half-maximal inhibitory concentrations (IC50) of LY294002 against various kinases compared to representative selective inhibitors. Lower values indicate higher potency.
| Inhibitor | Target | IC50 Value | Selectivity Profile |
| LY294002 | PI3Kα | 0.5 µM[8][9] | Pan-PI3K |
| PI3Kβ | 0.97 µM[8][9] | ||
| PI3Kδ | 0.57 µM[8][9] | ||
| DNA-PK | 1.4 µM[8][9] | Off-Target | |
| mTOR | 2.5 µM[8] | Off-Target | |
| CK2 | 98 nM[8][9] | Off-Target | |
| Alpelisib (BYL719) | PI3Kα | ~5 nM[13] | >50-fold selective for PI3Kα over other isoforms[3] |
| PI3Kβ | ~1,200 nM | ||
| PI3Kδ | ~290 nM | ||
| PI3Kγ | ~250 nM | ||
| Idelalisib (CAL-101) | PI3Kδ | ~15 nM[6] | 453-fold selective vs PI3Kα, 210-fold vs PI3Kβ[6] |
| PI3Kα | ~8,600 nM | ||
| PI3Kβ | ~4,000 nM | ||
| PI3Kγ | ~2,100 nM |
Note: IC50 values can vary depending on the assay conditions.
Table 2: Summary of Characteristics
| Feature | This compound | Selective PI3K Inhibitors |
| Target Specificity | Low (Pan-Class I PI3K inhibitor) | High (Targets specific isoforms like α, β, or δ) |
| Off-Target Effects | Numerous (mTOR, DNA-PK, CK2, BETs, etc.)[1][7][8] | Minimal, significantly reduced compared to LY294002[3] |
| Primary Application | Historical research tool for general PI3K pathway blockade[7][15] | Precision research, clinical development, and targeted therapy[6] |
| Clinical Relevance | None (Not used clinically due to poor specificity and toxicity) | High (Several inhibitors approved for cancer treatment)[12][14] |
| Risk of Misinterpretation | High (Observed effects may not be due to PI3K inhibition)[1] | Low (Effects can be confidently linked to the targeted isoform) |
Mandatory Visualizations
Caption: The PI3K/Akt/mTOR signaling cascade and points of inhibition.
Caption: General workflow for comparing PI3K inhibitor performance.
Experimental Protocols
Protocol 1: In Vitro PI3K Kinase Activity Assay (HTRF)
This protocol outlines a general method for determining the IC50 value of an inhibitor using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Recombinant human PI3K enzyme (e.g., p110α/p85α).
-
Kinase reaction buffer.
-
ATP solution.
-
PIP2 substrate.
-
PI3K inhibitors (LY294002, selective inhibitor).
-
Biotinylated-PIP3 tracer.
-
Europium cryptate-labeled anti-GST antibody (or other tag-specific antibody).
-
Streptavidin-XL665.
-
HTRF detection buffer.
-
Low-volume 384-well plates.
-
HTRF-compatible plate reader.
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitors (e.g., LY294002, Alpelisib) in the kinase reaction buffer with a constant, low percentage of DMSO.
-
Kinase Reaction:
-
Detection:
-
Stop the reaction by adding HTRF detection buffer containing EDTA.
-
Add the detection reagents: biotinylated-PIP3 tracer, Europium-labeled antibody, and Streptavidin-XL665. The tracer will compete with the enzyme-generated PIP3 for binding to the detection complex.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). The signal is inversely proportional to PI3K activity. Plot the signal against the inhibitor concentration and use a sigmoidal dose-response curve to determine the IC50 value.[8]
Protocol 2: Western Blotting for Downstream PI3K Signaling (p-Akt)
This protocol assesses the ability of an inhibitor to block PI3K signaling in a cellular context by measuring the phosphorylation of Akt at Ser473.
Materials:
-
Cancer cell line with an active PI3K pathway (e.g., MCF7, T47D).[17]
-
Complete cell culture medium.
-
PI3K inhibitors.
-
Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors.[18]
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment and reagents.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).[18]
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt.[18]
-
HRP-conjugated anti-rabbit secondary antibody.[18]
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.[18]
-
Starve cells in serum-free medium for 4-6 hours if assessing ligand-stimulated activity.
-
Pre-treat cells with various concentrations of the PI3K inhibitor or vehicle control (DMSO) for 1-2 hours.[18]
-
Stimulate cells with a growth factor (e.g., IGF-1, EGF) for 15-30 minutes, if applicable.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and collect the lysate.[18]
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[18]
-
Incubate the membrane with the primary antibody against p-Akt (e.g., 1:1000 dilution) overnight at 4°C.[18]
-
-
Detection:
-
Analysis: Strip the membrane and re-probe with an antibody for total Akt as a loading control. Quantify band intensities to determine the ratio of p-Akt to total Akt, demonstrating the dose-dependent inhibition of PI3K signaling.
Conclusion
This compound was a foundational tool in PI3K research, but its utility in the modern research landscape is limited. Its broad specificity and numerous off-target effects can lead to ambiguous and potentially misleading results.[1][7] For studies aiming to dissect the specific roles of PI3K isoforms or to develop targeted therapeutics, the use of highly selective inhibitors is imperative. These next-generation agents provide greater confidence in experimental outcomes, exhibit superior therapeutic potential, and represent the current standard for investigating the PI3K signaling pathway. Researchers should carefully consider the goals of their study and choose an inhibitor with a well-defined selectivity profile to ensure the generation of precise and reproducible data.
References
- 1. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. LY294002 | Cell Signaling Technology [cellsignal.com]
- 6. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LY294002 - Wikipedia [en.wikipedia.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K Inhibitor Pipeline Insight | PI3K Inhibitor pipeline landscape [delveinsight.com]
- 13. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Validating PI3K Inhibition by LY294002 Hydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorously validating the activity of a kinase inhibitor is fundamental to ensuring the integrity of experimental results. LY294002 hydrochloride is a widely-used, first-generation inhibitor of phosphoinositide 3-kinases (PI3Ks). While it is a powerful tool, it is also known to have off-target effects.[1][2][3][4] This guide provides a comprehensive overview of methods to validate the inhibition of the PI3K/Akt signaling pathway by LY294002, compares its performance with alternative inhibitors, and offers detailed experimental protocols.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[5][6][7][8] Dysregulation of this pathway is a common feature in various diseases, particularly cancer.[7][8] The pathway is initiated by the activation of receptor tyrosine kinases, which recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[9] PIP3 acts as a second messenger, recruiting proteins with pleckstrin-homology (PH) domains, such as Akt (also known as Protein Kinase B) and its upstream activator PDK1, to the plasma membrane.[7] This co-localization facilitates the phosphorylation and full activation of Akt by PDK1 and mTORC2.[6][7] Activated Akt then phosphorylates a host of downstream substrates to mediate its cellular effects.
Comparative Analysis of PI3K Inhibitors
LY294002 is a reversible, broad-spectrum inhibitor of Class I PI3Ks.[10][11] However, its utility can be limited by its inhibition of other kinases, such as mTOR, DNA-PK, and CK2.[1][2][3] Therefore, comparing its effects with other inhibitors is crucial for validating PI3K-specific actions.
| Inhibitor | Target(s) | IC50 Values (in vitro) | Reversibility | Key Characteristics |
| LY294002 | Pan-Class I PI3K, mTOR, DNA-PK, CK2, BETs | PI3Kα: ~0.5-0.73 µM[1][3]PI3Kβ: ~0.31-0.97 µM[1][3]PI3Kδ: ~0.57 µM[1]PI3Kγ: ~6.60 µM[3]CK2: ~98 nM[1]DNA-PK: ~1.4 µM[1] | Reversible[10] | First-generation synthetic inhibitor; widely used but has known off-targets.[1][2][12] |
| Wortmannin | Pan-PI3K, mTOR, DNA-PK | PI3K: Low nM range | Irreversible | A fungal metabolite; more potent than LY294002 but less stable in solution and irreversible.[10] |
| Pictilisib (GDC-0941) | Pan-Class I PI3K | PI3Kα/δ: ~3 nMPI3Kβ/γ: ~33 nM | Reversible | Potent, next-generation pan-PI3K inhibitor with higher selectivity than older compounds.[1] |
| Taselisib (GDC-0032) | PI3Kα, δ, γ > β | PI3Kα: ~1.1 nMPI3Kδ: ~0.17 nMPI3Kγ: ~1.0 nMPI3Kβ: ~29 nM | Reversible | Isoform-selective inhibitor with strong activity against PI3Kα mutant cancers.[1] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Validation of PI3K Inhibition
A multi-pronged approach is necessary to confidently attribute cellular effects to the PI3K-inhibitory action of LY294002.
Western Blotting for Downstream Target Phosphorylation
The most direct method to confirm PI3K inhibition in cells is to measure the phosphorylation status of its immediate downstream target, Akt. A reduction in phosphorylated Akt (p-Akt) at Serine 473 and/or Threonine 308, without a significant change in total Akt levels, is a strong indicator of pathway inhibition.[13][14]
Experimental Protocol: Western Blotting
-
Cell Culture and Treatment: Seed cells (e.g., 1-2 x 10^6 cells) in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of LY294002 (e.g., 1, 5, 10, 20 µM) and a vehicle control (DMSO) for a specified time (e.g., 2, 6, 24 hours).[13]
-
Cell Lysis: Wash cells twice with ice-cold Phosphate Buffered Saline (PBS). Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[13][15] Scrape the cells and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[15]
-
Sample Preparation: Normalize protein samples to the same concentration (e.g., 20-30 µg). Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[16]
-
SDS-PAGE: Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and perform electrophoresis to separate proteins by size.[16][17]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[13][16]
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), p-Akt (Thr308), and total Akt, diluted in blocking buffer.[13][15]
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13] Wash again and apply an ECL chemiluminescent substrate to visualize the protein bands using an imaging system.[13][14]
-
Analysis: Quantify band intensities to determine the ratio of phosphorylated protein to total protein. A dose-dependent decrease in this ratio validates inhibition.
In Vitro Kinase Assay
To determine the direct inhibitory effect of LY294002 on PI3K enzymatic activity and to calculate its IC50 value, an in vitro kinase assay is performed using purified recombinant PI3K enzyme.
Experimental Protocol: PI3K Kinase Assay (ELISA-based)
-
Plate Coating: Use a microplate pre-coated with a PIP3-binding protein (like GRP1).[18]
-
Kinase Reaction: In separate tubes, prepare a reaction mix containing purified PI3K enzyme, PIP2 substrate, and ATP.[2][18] Add serial dilutions of LY294002 or a vehicle control.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours to allow the enzymatic reaction to proceed.[2][18]
-
Stopping the Reaction: Terminate the reaction by adding EDTA.[18]
-
Detection: Transfer the reaction mixture to the coated plate. The newly synthesized PIP3 will compete with a biotinylated-PIP3 detector for binding to the plate.
-
Signal Measurement: Add a streptavidin-HRP conjugate, followed by a colorimetric substrate (e.g., TMB). Measure the absorbance at 450 nm.[18] The signal will be inversely proportional to the PI3K activity.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1][2]
Cell Viability and Proliferation Assays
Validating the functional consequence of PI3K inhibition involves assessing its impact on cell viability and proliferation, as the pathway is crucial for these processes.
Experimental Protocol: MTT/WST-1 Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow them to adhere overnight.[19]
-
Drug Treatment: Treat cells with a range of LY294002 concentrations in triplicate for 24, 48, or 72 hours.[1][20]
-
Reagent Addition:
-
For MTT: Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[19][21] Then, add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[19][22]
-
For WST-1: Add 10 µL of Premix WST-1 to each well and incubate for 1-4 hours at 37°C.[1]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.[1][19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 for cell growth inhibition.[19]
Apoptosis Assay
Inhibition of the pro-survival PI3K/Akt pathway is expected to induce apoptosis in cancer cells.[12][20] This can be validated using flow cytometry to detect apoptotic markers.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with LY294002 as described for the viability assay.
-
Cell Harvesting: Collect both adherent and floating cells. Wash them twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add PE-conjugated Annexin V and 7-AAD or Propidium Iodide (PI).[15]
-
Incubation: Incubate the cells for 15 minutes in the dark at room temperature.[15]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[15][23]
-
Analysis: Quantify the percentage of apoptotic cells in the treated versus control groups.
Conclusion
Validating the inhibitory effect of this compound requires a systematic and multi-faceted experimental approach. While Western blotting provides a direct readout of pathway inhibition in a cellular context, it should be complemented with in vitro kinase assays to confirm direct enzyme inhibition and cellular assays to measure the functional outcomes of this inhibition, such as reduced proliferation and induced apoptosis. Given the known off-target effects of LY294002, comparing its performance with a negative control (like LY303511)[4] and newer, more selective PI3K inhibitors is essential for attributing observed phenomena specifically to the inhibition of the PI3K/Akt pathway. This rigorous validation is paramount for the accurate interpretation of research findings and for the advancement of drug development programs targeting this critical signaling cascade.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LY 294002 hydrochloride | PI 3-kinase | Tocris Bioscience [tocris.com]
- 4. LY294002 Inhibits Glucocorticoid Induced COX-2 Gene Expression in Cardiomyocytes through a Phosphatidylinositol 3 Kinase Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. cusabio.com [cusabio.com]
- 9. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LY294002 - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. luteinizing-hormone-releasing-hormone-human-acetate-salt.com [luteinizing-hormone-releasing-hormone-human-acetate-salt.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | Cetrorelix promotes cell apoptosis via the PI3K–AKT–FOXO1 pathway in epithelial ovarian cancer [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. benchchem.com [benchchem.com]
- 20. Phosphatidylinositol 3-kinase inhibitor(LY294002) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Frontiers | LY294002 Is a Promising Inhibitor to Overcome Sorafenib Resistance in FLT3-ITD Mutant AML Cells by Interfering With PI3K/Akt Signaling Pathway [frontiersin.org]
Cross-reactivity of LY294002 hydrochloride with other kinases like mTOR and CK2
For Researchers, Scientists, and Drug Development Professionals
LY294002 hydrochloride is a well-established and widely utilized inhibitor of phosphoinositide 3-kinases (PI3Ks). However, its utility as a specific research tool is nuanced by its cross-reactivity with other protein kinases, notably the mammalian target of rapamycin (mTOR) and casein kinase 2 (CK2). This guide provides a comparative analysis of LY294002's inhibitory activity against these key off-target kinases, supported by experimental data and detailed protocols to aid in the interpretation of research findings and the design of future experiments.
Data Presentation: Inhibitory Potency Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various PI3K isoforms, mTOR, and CK2. This quantitative data highlights the compound's varying potency across these kinases.
| Kinase Target | IC50 Value (μM) | Reference |
| PI3Kα | 0.5 | [1][2] |
| PI3Kβ | 0.97 | [1][2] |
| PI3Kδ | 0.57 | [1][2] |
| PI3Kγ | - | |
| mTOR | 2.5 | [2] |
| CK2 | 0.098 | [1][2] |
| CK2α2 | 3.869 | [1][3] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.
Experimental Protocols
The determination of a kinase inhibitor's IC50 value is crucial for understanding its potency and selectivity. A common method employed is the in vitro kinase inhibition assay.
Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol outlines a general procedure for determining the IC50 of an inhibitor like LY294002 against a specific kinase.
1. Reagents and Materials:
-
Purified recombinant kinase (e.g., PI3K, mTOR, CK2)
-
Kinase-specific substrate (e.g., phosphatidylinositol for PI3K)
-
This compound (or other test inhibitor)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
96-well filter plates
-
Scintillation counter and scintillation fluid
2. Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of LY294002 in the kinase reaction buffer.
-
Kinase Reaction Setup: In a 96-well plate, combine the purified kinase, its specific substrate, and the various concentrations of LY294002. Include a control well with no inhibitor.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA or a high concentration of non-radiolabeled ATP).
-
Capture Phosphorylated Substrate: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%.
Mandatory Visualizations
Signaling Pathway Diagram
The PI3K/Akt/mTOR pathway is a critical signaling cascade that LY294002 perturbs. Understanding the points of inhibition is essential for interpreting experimental results.
Caption: PI3K/Akt/mTOR pathway with LY294002 inhibition points.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing the specificity of a kinase inhibitor.
Caption: Workflow for kinase inhibitor specificity profiling.
References
A Researcher's Guide to Selecting the Appropriate Negative Control for LY294002 Hydrochloride Experiments
An Objective Comparison of LY294002 and its Inactive Analog, LY303511, for Validating PI3K-Dependent Cellular Processes.
The PI3K/Akt signaling cascade is a critical pathway in cellular physiology and is often dysregulated in diseases such as cancer. LY294002 is a potent, cell-permeable, and reversible inhibitor of all class I PI3K isoforms.[1] It acts as an ATP-competitive inhibitor, effectively blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a crucial step in the activation of downstream effectors like the serine/threonine kinase Akt. However, LY294002 is not entirely specific and has been shown to inhibit other kinases, including mTOR, DNA-dependent protein kinase (DNA-PK), and casein kinase 2 (CK2).[2] This lack of absolute specificity necessitates the use of a proper negative control to distinguish PI3K-dependent effects from off-target activities.
LY303511 serves as an ideal negative control for LY294002. It is a close structural analog of LY294002, with a single substitution of the morpholine oxygen with an amine group. This seemingly minor modification renders LY303511 inactive against PI3K.[2] While it does not inhibit PI3K, it may share some of the off-target effects of LY294002, such as the inhibition of CK2.[2] By comparing the cellular effects of LY294002 with those of LY303511, researchers can effectively dissect the specific contributions of PI3K inhibition. For instance, both LY294002 and LY303511 have been reported to induce the production of intracellular hydrogen peroxide, suggesting a PI3K-independent mechanism for this particular effect.[3][4]
Comparative Analysis of Inhibitor Activity
The following table summarizes the inhibitory activity of LY294002 and LY303511 against key kinases, providing a clear quantitative comparison of their selectivity profiles.
| Target Kinase | LY294002 IC50 (µM) | LY303511 IC50 (µM) | Reference(s) |
| PI3Kα | ~1.4 | >100 | [1] |
| PI3Kβ | ~1.7 | Not Reported | |
| PI3Kγ | ~1.1 | Not Reported | |
| PI3Kδ | ~0.5 | Not Reported | |
| mTOR | ~0.1 | Not Reported | |
| DNA-PK | ~2.5 | Not Reported | [5] |
| CK2 | ~0.1 | Reported to inhibit, but specific IC50 not consistently available. | [2] |
Experimental Protocols
To differentiate the effects of LY294002 on PI3K signaling from its off-target effects, a common and effective method is to assess the phosphorylation status of Akt at Serine 473 (p-Akt Ser473), a key downstream target of the PI3K pathway, using Western blotting.
Protocol: Western Blot Analysis of Phosphorylated Akt (Ser473)
This protocol provides a step-by-step guide for treating cells with LY294002 and LY303511 and subsequently analyzing the phosphorylation of Akt via Western blot.
1. Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Prepare stock solutions of LY294002 hydrochloride and LY303511 in DMSO. c. Treat cells with the desired concentrations of LY294002, LY303511, or a vehicle control (DMSO) for the specified duration (e.g., 1-24 hours). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
2. Cell Lysis: a. After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel. d. Run the gel according to the manufacturer's instructions.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting: a. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against p-Akt (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[6][7] c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.[6] e. Wash the membrane three times for 10 minutes each with TBST.
7. Signal Detection: a. Prepare an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using an imaging system.
8. Stripping and Re-probing for Total Akt (Loading Control): a. To ensure equal protein loading, the membrane can be stripped of the p-Akt antibody and re-probed with an antibody against total Akt. b. Incubate the membrane in a stripping buffer, wash thoroughly, and then re-block before incubating with the total Akt primary antibody. c. Repeat the secondary antibody incubation and signal detection steps.
Visualizing Pathways and Workflows
To further clarify the experimental logic and the signaling pathway , the following diagrams are provided.
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of LY294002.
Caption: Experimental workflow for validating PI3K-dependent effects of LY294002.
References
- 1. stemcell.com [stemcell.com]
- 2. LY294002 Inhibits Glucocorticoid Induced COX-2 Gene Expression in Cardiomyocytes through a Phosphatidylinositol 3 Kinase Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. LY294002 and LY303511 sensitize tumor cells to drug-induced apoptosis via intracellular hydrogen peroxide production independent of the phosphoinositide 3-kinase-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
A Comparative Guide to LY294002 Hydrochloride: In Vitro vs. In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo experimental results of LY294002 hydrochloride, a potent inhibitor of phosphoinositide 3-kinases (PI3Ks). By presenting supporting experimental data, detailed protocols, and visual aids, this document aims to facilitate a comprehensive understanding of LY294002's performance and its applications in biomedical research.
Mechanism of Action
This compound is a synthetic, reversible, and cell-permeable morpholino-based inhibitor of PI3K.[1] It acts by competing with ATP for binding to the catalytic subunit of PI3K, thereby blocking the phosphorylation of phosphatidylinositol and subsequent activation of the PI3K/Akt signaling pathway.[2] This pathway is crucial for regulating cell proliferation, survival, and apoptosis.[3][4] Consequently, inhibition of this pathway by LY294002 can lead to cell cycle arrest and induction of apoptosis in various cancer cell lines.[3][5] It is important to note that while LY294002 is a powerful tool for studying the PI3K pathway, it is not entirely specific and has been shown to inhibit other kinases such as mTOR, DNA-PK, and CK2.[5][6]
In Vitro Efficacy of this compound
LY294002 has demonstrated significant growth-inhibitory and apoptosis-inducing effects across a variety of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Key Effects | Reference |
| LoVo, Colo205 | Colon Cancer | Not specified | Remarkable growth inhibition and apoptosis induction.[3] | [3] |
| DLD-1, HCT15 | Colon Cancer | Not specified | Less sensitive, did not show rapid induction of apoptosis.[3] | [3] |
| OVCAR-3 | Ovarian Cancer | Not specified | Marked inhibition of cell proliferation.[5] | [5] |
| MG-63 | Osteosarcoma | Not specified | Partial inhibition of proliferation.[5] | [5] |
| Melanoma cells | Melanoma | Not specified | Almost complete inhibition of proliferation.[5] | [5] |
| CNE-2Z | Nasopharyngeal Carcinoma | 10-75 (dose-dependent) | Inhibition of proliferation and induction of apoptosis.[7] | [7] |
| Retinal Endothelial Cells | Not applicable | 40 | Inhibition of proliferation and induction of apoptosis.[8] | [8] |
| SCC-25 | Squamous Cell Carcinoma | 5 | Decreased cell viability.[9] | [9] |
In Vivo Efficacy of this compound
In vivo studies using animal models have corroborated the anti-tumor effects of LY294002 observed in vitro.
| Animal Model | Cancer Type | Dosage | Key Effects | Reference |
| Athymic nude mice | Ovarian Carcinoma (OVCAR-3 cells) | 100 mg/kg (i.p.) | Significant inhibition of growth and ascites formation.[5] | [5] |
| Mouse xenografts | Colon Cancer (LoVo cells) | Not specified | Suppression of tumor growth and induction of apoptosis.[3] | [3] |
| Orthotopic xenograft | Nasopharyngeal Carcinoma (CNE-2Z cells) | 50 mg/kg, 75 mg/kg | Significantly reduced mean tumor burden.[7] | [7] |
| C57BL/6J mice | Retinal Neovascularization | P6 to P9 | Anti-neovascularization effects.[10] | [10] |
| BALB/C nu/nu mice | Pancreatic Cancer (AsPC-1 cells) | 25 mg/kg (twice weekly) | 70% reduction in tumor volume.[11] | [11] |
Comparison with an Alternative: Wortmannin
Wortmannin is another widely used PI3K inhibitor. While both compounds target the same pathway, they have distinct characteristics.
| Feature | This compound | Wortmannin |
| Mechanism | Reversible, ATP-competitive inhibitor.[1] | Irreversible, covalent inhibitor.[12] |
| Potency | IC50 of ~1.4 µM.[1] | More potent, with an IC50 in the nanomolar range.[12] |
| Stability | More stable in solution.[13] | Less stable. |
| Specificity | Also inhibits mTOR, DNA-PK, CK2.[5][6] | Also inhibits mTOR and DNA-PK.[12] |
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.[7]
-
Treatment: Replace the medium with fresh medium containing various concentrations of LY294002 (e.g., 0, 10, 25, 50, 75 µmol/L) dissolved in DMSO.[7] Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%).[7]
-
Incubation: Incubate the cells for an additional 24 to 48 hours.[7]
-
MTT Addition: Add MTT dye (5 mg/mL) to each well and incubate for 4 hours.[9]
-
Solubilization: Add a solubilizing agent (e.g., isopropanol with HCl) to dissolve the formazan crystals.[9]
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[9]
In Vivo Xenograft Tumor Model
-
Animal Model: Use athymic nude mice (6-8 weeks old).[7]
-
Cell Implantation: Subcutaneously inoculate the mice with cancer cells (e.g., 1 x 10^6 CNE-2Z cells).[7]
-
Treatment: Once tumors are established, randomly divide the mice into control and treatment groups.[7] Administer LY294002 intraperitoneally at a specified dosage (e.g., 50 mg/kg or 75 mg/kg) or a vehicle control.[7]
-
Monitoring: Measure tumor volume at regular intervals for a specified period (e.g., 4 weeks).[7]
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis, such as immunohistochemistry for markers of proliferation and apoptosis.[7]
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI3K/Akt signaling pathway inhibited by LY294002.
References
- 1. LY294002 - Wikipedia [en.wikipedia.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. The in vitro and in vivo effects of 2-(4-morpholinyl)-8-phenyl-chromone (LY294002), a specific inhibitor of phosphatidylinositol 3'-kinase, in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | LY294002 Is a Promising Inhibitor to Overcome Sorafenib Resistance in FLT3-ITD Mutant AML Cells by Interfering With PI3K/Akt Signaling Pathway [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphatidylinositol 3-kinase inhibitor(LY294002) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of LY294002 on the function of retinal endothelial cell in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of the LY294002 - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of LY294002 in retinal neovascularization via down-regulation the PI3K/AKT-VEGF pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 12. LY294002 Inhibits Glucocorticoid Induced COX-2 Gene Expression in Cardiomyocytes through a Phosphatidylinositol 3 Kinase Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
A Researcher's Guide: LY294002 Hydrochloride vs. LY303511 in PI3K Pathway Research
When investigating the intricacies of the Phosphoinositide 3-kinase (PI3K) signaling pathway, the choice of chemical inhibitors is a critical step that can significantly influence experimental outcomes. Among the earliest and most widely used PI3K inhibitors is LY294002 hydrochloride. Its structural analog, LY303511, has historically been employed as a negative control due to its lack of PI3K inhibitory activity. However, emerging research has unveiled a more complex pharmacological profile for LY303511, revealing that it is not merely an inert control but an active compound with its own set of biological effects. This guide provides a comprehensive comparison of LY294002 and LY303511, supported by experimental data and protocols, to aid researchers in making an informed decision for their studies.
Mechanism of Action and Target Specificity
LY294002 is a potent and reversible inhibitor of all Class I PI3K isoforms, acting as an ATP-competitive inhibitor at the kinase domain.[1] Its morpholine ring is crucial for its inhibitory activity against PI3K. In contrast, LY303511, which differs by a single atom substitution in this ring, is largely inactive as a PI3K inhibitor.[2]
While LY294002 is a powerful tool to probe PI3K signaling, it is not entirely specific. It has been shown to inhibit other PI3K-related kinases such as mTOR and DNA-dependent protein kinase (DNA-PK), as well as unrelated kinases like Casein Kinase 2 (CK2) and Pim-1.[3][4] This lack of absolute specificity is a crucial consideration, as the observed cellular effects of LY294002 may not be solely attributable to PI3K inhibition.
Interestingly, LY303511 also exhibits off-target effects. Despite its inactivity towards PI3K, it has been reported to inhibit mTOR and CK2.[5][6] Furthermore, both LY294002 and LY303511 have been identified as inhibitors of the BET bromodomain proteins BRD2, BRD3, and BRD4.[7] This highlights that cellular responses to LY303511 can be independent of the PI3K pathway.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and reported inhibitory activities of LY294002 and LY303511.
Table 1: General Properties and Primary Target Activity
| Feature | This compound | LY303511 |
| Primary Target | Pan-Class I PI3K inhibitor | Inactive against PI3K |
| Mechanism | ATP-competitive inhibitor of PI3K | Used as a negative control for PI3K inhibition |
| Common Use | Inhibition of the PI3K/Akt signaling pathway | Negative control in PI3K inhibition studies |
Table 2: Comparative Inhibitory Activity (IC50 Values)
| Target | LY294002 IC50 | LY303511 IC50 |
| PI3Kα | 0.5 µM[2][4] | Inactive |
| PI3Kβ | 0.97 µM[2][4] | Inactive |
| PI3Kδ | 0.57 µM[2][4] | Inactive |
| DNA-PK | 1.4 µM[4] | Not widely reported |
| mTOR | ~2.5 µM (in vitro)[2] | Inhibitory activity reported[5][6] |
| CK2 | 98 nM[2][4] | Inhibitory activity reported[5] |
| BRD2, BRD3, BRD4 | Inhibitory activity reported[7] | Inhibitory activity reported[7] |
| Voltage-gated K+ channels | Inhibitory activity reported | 64.6 µM[8] |
PI3K-Independent Effects: A Cautionary Note
A significant finding in the comparative analysis of these two compounds is their ability to induce cellular effects independently of PI3K inhibition. Studies have shown that both LY294002 and its analogue LY303511 can sensitize tumor cells to apoptosis through the production of intracellular hydrogen peroxide (H₂O₂).[2][9][10] This effect was not replicated by another potent PI3K inhibitor, wortmannin, suggesting a mechanism distinct from PI3K pathway blockade.[9][10]
These findings underscore the importance of careful experimental design and interpretation. When using LY294002, it is advisable to include LY303511 as a control to delineate PI3K-dependent and -independent effects.
Mandatory Visualizations
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition by LY294002 and LY303511.
Caption: A generalized workflow for comparing the effects of LY294002 and LY303511.
Experimental Protocols
To ensure reproducibility and standardization, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the comparison of LY294002 and LY303511.
Western Blot for Akt Phosphorylation
This protocol allows for the assessment of the inhibitory effect of the compounds on the PI3K pathway by measuring the phosphorylation of a key downstream effector, Akt.
1. Cell Culture and Treatment:
-
Seed cells (e.g., a cancer cell line with a constitutively active PI3K pathway) in 6-well plates and allow them to adhere overnight.
-
The following day, treat the cells with the desired concentrations of LY294002, LY303511, or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with the inhibitors.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
2. Compound Treatment:
-
Prepare serial dilutions of LY294002 and LY303511 in culture medium.
-
Replace the existing medium with medium containing the compounds or a vehicle control.
3. Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
4. MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
5. Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
6. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
7. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion and Recommendations
The choice between LY294002 and LY303511 is not as straightforward as selecting an inhibitor and a negative control. While LY294002 remains a valuable tool for inhibiting the PI3K pathway, researchers must be cognizant of its off-target effects. The inclusion of LY303511 in experimental designs is highly recommended, not as a simple negative control, but as a crucial tool to dissect the PI3K-independent effects of the chemical scaffold shared by both molecules.
When to use LY294002:
-
To inhibit the PI3K/Akt signaling pathway for proof-of-concept studies.
-
When the research question specifically involves the consequences of pan-Class I PI3K inhibition.
-
In conjunction with LY303511 to differentiate between PI3K-dependent and -independent effects.
When to use LY303511:
-
As a control to identify cellular responses that are independent of PI3K inhibition when using LY294002.
-
To investigate the biological roles of its known off-targets, such as mTOR, CK2, and BET bromodomains.
References
- 1. A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. youtube.com [youtube.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LY294002 and LY303511 sensitize tumor cells to drug-induced apoptosis via intracellular hydrogen peroxide production independent of the phosphoinositide 3-kinase-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Apoptosis Induction by LY294002 Hydrochloride: A Comparative Guide to Caspase Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods for validating apoptosis induced by the phosphatidylinositol 3-kinase (PI3K) inhibitor, LY294002 hydrochloride, with a focus on caspase assays. We present supporting experimental data, detailed protocols, and visualizations to aid in the robust characterization of this widely used research compound.
Mechanism of Action: How LY294002 Induces Apoptosis
This compound is a potent and cell-permeant inhibitor of PI3K, a family of enzymes crucial for regulating cell survival, proliferation, and metabolism.[1][2] The PI3K/Akt signaling pathway is constitutively active in many types of cancer, promoting cell survival and conferring resistance to apoptotic stimuli.[1][3]
LY294002 acts by competitively binding to the ATP-binding site of PI3K, thereby inhibiting its kinase activity.[3] This leads to a reduction in the phosphorylation and activation of the downstream serine/threonine kinase Akt (also known as Protein Kinase B).[4][5] In its active, phosphorylated state, Akt suppresses apoptosis by phosphorylating and inactivating pro-apoptotic proteins such as Bad.[2][4]
By inhibiting PI3K and subsequently reducing Akt activity, LY294002 promotes the pro-apoptotic functions of these proteins.[4] This typically triggers the intrinsic apoptosis pathway, characterized by the release of cytochrome c from the mitochondria and the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3.[4] Some studies also suggest that LY294002 can induce apoptosis through PI3K-independent mechanisms, such as the production of intracellular hydrogen peroxide.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Role of the LY294002 - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PI3K/AKT inhibition induces caspase-dependent apoptosis in HTLV-1 transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatidylinositol 3-kinase inhibitor(LY294002) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Genetic Knockdown of PI3K vs. Chemical Inhibition with LY294002 Hydrochloride
This guide provides a comprehensive comparison between two common laboratory methods for inhibiting the Phosphoinositide 3-kinase (PI3K) signaling pathway: genetic knockdown using techniques like RNA interference (RNAi), and chemical inhibition with the small molecule inhibitor LY294002 hydrochloride. This objective analysis is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate method for their experimental needs.
Introduction to the PI3K Signaling Pathway
The Phosphoinositide 3-kinase (PI3K) pathway is a critical intracellular signaling cascade that regulates a wide array of fundamental cellular functions, including cell growth, proliferation, survival, metabolism, and migration.[1][2] Dysregulation of this pathway is a common event in many human diseases, particularly cancer, where it is frequently hyperactivated through mutations in genes like PIK3CA or the loss of the tumor suppressor PTEN.[3][4][5] The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), which recruit and activate PI3K.[3] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6] PIP3 acts as a second messenger, recruiting proteins with pleckstrin-homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B), to the plasma membrane.[3][6] This leads to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream substrates to exert its cellular effects.[4][6]
Method 1: Genetic Knockdown of PI3K
Genetic knockdown refers to the use of molecular biology techniques, primarily RNA interference (RNAi), to reduce the expression of a target gene at the mRNA level. For PI3K, this typically involves introducing small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) that are complementary to the mRNA sequence of a specific PI3K catalytic subunit, such as p110α (encoded by the PIK3CA gene).[7]
Mechanism of Action: The siRNA or shRNA is incorporated into the RNA-induced silencing complex (RISC). This complex then uses the small RNA strand as a guide to find and bind to the complementary target PI3K mRNA. Upon binding, the RISC cleaves the target mRNA, leading to its degradation and preventing its translation into protein.[8] The result is a specific and potent reduction in the total amount of the targeted PI3K protein.
Advantages:
-
High Specificity: Genetic knockdown can be designed to target a single, specific isoform of PI3K (e.g., p110α, p110β, p110δ, or p110γ), which is crucial for dissecting the distinct roles of each isoform.[9]
-
Reduced Off-Target Effects: Compared to broad-spectrum chemical inhibitors, a well-designed siRNA has fewer off-target effects, providing a cleaner experimental system.[7]
-
Long-Lasting Suppression: The effect of knockdown persists for as long as the siRNA/shRNA is present and active, typically several days, allowing for the study of longer-term cellular consequences.
Disadvantages:
-
Incomplete Knockdown: It is often difficult to achieve 100% knockdown, and residual protein expression can sometimes be sufficient to maintain partial pathway activity.
-
Transient Effects (siRNA): The effect of siRNA is transient and requires repeated transfections for long-term studies, which can induce cellular stress. shRNA delivered via viral vectors can provide more stable, long-term expression but involves a more complex workflow.
-
Transfection Variability: The efficiency of delivering siRNA into cells can vary significantly depending on the cell type and transfection reagent used.[8]
-
Potential for Off-Target Gene Silencing: While more specific than LY294002, siRNAs can still have unintended off-target effects by binding to and silencing other mRNAs with partial sequence homology.
Method 2: Chemical Inhibition with this compound
LY294002 is a synthetic, cell-permeable small molecule that was one of the first widely used inhibitors of PI3K.[10][11] It acts as a reversible, ATP-competitive inhibitor, binding to the ATP-binding pocket of the PI3K catalytic subunit.[12]
Mechanism of Action: By occupying the ATP-binding site, LY294002 prevents PI3K from phosphorylating its substrate, PIP2, thereby blocking the production of PIP3 and inhibiting all downstream signaling events.[12]
Advantages:
-
Ease of Use: As a chemical compound, it is simple to add to cell culture media at a desired concentration.
-
Rapid and Reversible Action: The inhibitory effect is rapid upon addition and can be washed out, allowing for precise temporal control of pathway inhibition.[11]
-
Potent Pan-PI3K Inhibition: LY294002 effectively inhibits multiple Class I PI3K isoforms (α, β, δ), making it useful for studying the overall consequences of blocking the entire pathway.[13]
Disadvantages:
-
Lack of Specificity: This is the most significant drawback. LY294002 is a non-selective inhibitor.[11] It not only inhibits all Class I PI3K isoforms but also has numerous well-documented off-target effects.[14]
-
Significant Off-Target Effects: LY294002 has been shown to inhibit other kinases, including mTOR, DNA-dependent protein kinase (DNA-PK), casein kinase 2 (CK2), and Pim-1, among others.[10][12][14] These off-target activities can confound data interpretation, as observed cellular effects may not be solely due to PI3K inhibition.[14][15]
-
PI3K-Independent Effects: Some studies report that LY294002 can induce cellular responses, such as the production of hydrogen peroxide, through mechanisms independent of the PI3K/Akt pathway.[16]
Quantitative Data Comparison
The following tables summarize key quantitative parameters for both methods, highlighting the critical differences in specificity and efficacy.
Table 1: Specificity Profile of this compound
| Target Kinase | IC50 Value | Citation(s) |
| PI3Kα (p110α) | 0.50 µM | [13] |
| PI3Kδ (p110δ) | 0.57 µM | [13] |
| PI3Kβ (p110β) | 0.97 µM | [13] |
| DNA-PK | 1.4 µM | [13] |
| mTOR | 2.5 µM | [10] |
| CK2 (Casein Kinase 2) | 98 nM (0.098 µM) | [10][13] |
IC50 values represent the concentration of inhibitor required to reduce the activity of the target enzyme by 50%. Lower values indicate higher potency.
Table 2: Performance Comparison of Genetic Knockdown vs. LY294002
| Parameter | Genetic Knockdown (siRNA/shRNA) | Chemical Inhibition (LY294002) | Citation(s) |
| Target Specificity | High (Isoform-specific) | Low (Pan-PI3K, plus off-targets) | [9][11][15] |
| Mechanism | mRNA degradation, loss of protein | Reversible, ATP-competitive inhibition | [7][11] |
| Onset of Effect | Slow (24-72 hours for protein depletion) | Rapid (minutes to hours) | [17][18] |
| Duration of Effect | Long-lasting (days) | Transient (reversible upon washout) | [11] |
| Typical Working Conc. | 25-100 nM (for siRNA) | 5-50 µM | [8][17][19] |
| Key Cellular Effects | Reduced Akt phosphorylation, decreased cell proliferation and invasion, increased apoptosis. | Reduced Akt phosphorylation, G1 cell cycle arrest, decreased proliferation, increased apoptosis. | [7][17][19] |
Experimental Protocols
Protocol 1: PI3K Knockdown using siRNA Transfection
This protocol is a general guideline for siRNA transfection in a 6-well plate format. Optimization is required for different cell lines and targets.
Materials:
-
Cells to be transfected
-
Complete culture medium
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
PI3K-specific siRNA and non-targeting control (NTC) siRNA (e.g., 20 µM stock)
-
Sterile microcentrifuge tubes
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate in 2 mL of complete growth medium so that they reach 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Preparation:
-
For each well, prepare two microcentrifuge tubes.
-
In Tube A, dilute 75 pmol of siRNA (e.g., 3.75 µL of a 20 µM stock) into 125 µL of Opti-MEM™. Mix gently.
-
In Tube B, dilute 5 µL of Lipofectamine™ RNAiMAX into 125 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA (Tube A) with the diluted Lipofectamine™ (Tube B). Mix gently and incubate for 15-20 minutes at room temperature to allow the complexes to form.
-
-
Transfection:
-
Add the 250 µL of siRNA-lipid complex dropwise to the corresponding well of the 6-well plate.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal time for analysis depends on the stability of the target protein and the desired endpoint.
-
Analysis: After incubation, harvest the cells to analyze knockdown efficiency by Western blot (for protein levels) or qRT-PCR (for mRNA levels) and assess the phenotypic consequences (e.g., via cell viability or apoptosis assays).
Protocol 2: PI3K Inhibition using this compound
Materials:
-
Cells cultured in appropriate plates/flasks
-
Complete culture medium
-
This compound (stock solution, e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed cells in the desired plate format (e.g., 96-well for viability, 6-well for Western blot) and allow them to adhere and grow to approximately 70-80% confluency.
-
Preparation of Working Solution: Dilute the LY294002 stock solution in complete culture medium to the desired final concentrations (e.g., 5, 10, 20, 50 µM). Prepare a vehicle control medium containing the same final concentration of DMSO.
-
Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the appropriate concentration of LY294002 or the vehicle control.
-
-
Incubation: Incubate the cells for the desired period (e.g., 1, 6, 24, or 48 hours). The incubation time will depend on the experiment; inhibition of Akt phosphorylation can be observed in under an hour, while effects on cell proliferation or apoptosis require longer incubations.[19]
-
Analysis: Following incubation, proceed with the desired downstream analysis, such as cell lysis for Western blotting, MTT assay for cell viability, or flow cytometry for apoptosis and cell cycle analysis.[19]
Visualizations
Diagram 1: The PI3K/Akt Signaling Pathway.
Diagram 2: Workflow for comparing PI3K inhibition methods.
Diagram 3: Logical comparison of inhibition characteristics.
Conclusion and Recommendations
The choice between genetic knockdown and chemical inhibition with LY294002 depends entirely on the experimental question.
-
For dissecting the specific role of a single PI3K isoform , genetic knockdown is unequivocally the superior method due to its high specificity. It provides clearer, more easily interpretable data by minimizing the confounding variables of off-target effects.
For modern research, it is highly recommended to use newer, more specific PI3K inhibitors (e.g., isoform-selective inhibitors like Alpelisib for p110α or Idelalisib for p110δ) in conjunction with genetic knockdown to build a robust and reliable body of evidence.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 6. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 7. RNAi knockdown of PIK3CA preferentially inhibits invasion of mutant PIK3CA cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. Heterogeneity of Phosphatidylinositol-3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin Activation in Cancer: Is PI3K Isoform Specificity Important? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. LY294002 - Wikipedia [en.wikipedia.org]
- 12. LY294002 Inhibits Glucocorticoid Induced COX-2 Gene Expression in Cardiomyocytes through a Phosphatidylinositol 3 Kinase Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Targeted Molecular Therapy of the PI3K Pathway: Therapeutic Significance of PI3K Subunit Targeting in Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Phosphatidylinositol 3-kinase inhibitor(LY294002) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Reproducibility of PI3K Inhibition: A Comparative Guide to LY294002 Hydrochloride
For researchers, scientists, and drug development professionals, ensuring the reproducibility of experimental data is paramount. This guide provides a comprehensive comparison of the widely-used, first-generation PI3K inhibitor, LY294002 hydrochloride, with other alternatives, supported by experimental data and detailed protocols. We delve into the critical aspects of its specificity, off-target effects, and how these factors can influence the reproducibility and interpretation of your results.
This compound has been a staple in cell biology research for decades, primarily used to investigate the role of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway in a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] However, a growing body of evidence highlights its limitations, particularly its lack of specificity, which can lead to off-target effects and complicate data interpretation.[1][3] This guide aims to provide an objective overview to help researchers make informed decisions when designing experiments involving PI3K inhibition.
Data Presentation: A Comparative Look at Inhibitor Specificity
A key factor influencing the reproducibility of data is the specificity of the inhibitor used. LY294002, while effective at inhibiting PI3K, is known to interact with other kinases, some of which are structurally unrelated to the PI3K family.[1] This can lead to unintended biological consequences, making it difficult to attribute observed effects solely to PI3K inhibition.
| Target | LY294002 IC50 (µM) | Notes |
| PI3Kα | 0.5 - 1.4 | Potent inhibition of the target pathway.[4][5] |
| PI3Kβ | 0.31 - 0.97 | Potent inhibition of the target pathway.[4] |
| PI3Kδ | 0.57 | Potent inhibition of the target pathway.[4] |
| PI3Kγ | 6.60 | Lower potency against this isoform. |
| Off-Targets | ||
| mTOR | Inhibits | A member of the PI3K-related kinase (PIKK) family, also inhibited by LY294002.[1][6] |
| DNA-PK | 1.4 - 6.0 | Another PIKK family member, involved in DNA repair.[1][4] |
| Casein Kinase 2 (CK2) | 0.098 | A serine/threonine kinase with diverse cellular functions, potently inhibited by LY294002.[1][4] |
| Pim-1 | Inhibits | A serine/threonine kinase involved in cell survival and proliferation.[1][7] |
| Bromodomain-containing protein 4 (Brd4) | Binds | A protein involved in transcriptional regulation, identified as a novel target.[1] |
Table 1: IC50 Values of this compound Against PI3K Isoforms and Key Off-Targets. This table summarizes the inhibitory concentrations of LY294002 against its intended targets (PI3K isoforms) and several well-documented off-target kinases. The lack of selectivity can contribute to variability in experimental outcomes.
When considering alternatives, it is crucial to evaluate their specificity profiles. While newer generations of PI3K inhibitors offer improved selectivity, some of the classical alternatives also present their own challenges.
| Inhibitor | Target(s) | Advantages | Disadvantages |
| LY294002 | Pan-Class I PI3K, mTOR, DNA-PK, CK2, etc.[1] | Well-characterized, extensive literature base. | Poor selectivity, off-target effects, poor solubility and bioavailability.[1][3] |
| Wortmannin | Pan-PI3K, PIKKs | Potent, irreversible inhibitor. | Also lacks selectivity, unstable in aqueous solution, toxic at higher concentrations.[3][8] |
| PI-103 | Pan-Class I PI3K, mTOR | More potent and selective for Class I PI3Ks than LY294002.[8] | Still inhibits mTOR, limited aqueous solubility.[8] |
| Alpelisib (BYL719) | PI3Kα-specific | High selectivity for a specific isoform, clinically approved.[3] | Narrower range of application, potential for feedback loop activation.[3] |
| GDC-0941 | Pan-Class I PI3K | Improved pharmaceutical properties over older inhibitors, in clinical trials.[8] | Still a pan-inhibitor, which may not be suitable for studying isoform-specific functions.[8] |
Table 2: Comparison of LY294002 with Alternative PI3K Inhibitors. This table provides a high-level comparison of LY294002 with other commonly used PI3K inhibitors, highlighting their respective advantages and disadvantages which can impact the reproducibility and interpretation of experimental findings.
Experimental Protocols
To ensure the reproducibility of your own experiments using LY294002, it is critical to follow standardized and detailed protocols. Below are methodologies for two key experiments commonly used to assess the effects of PI3K inhibition.
Western Blot for Phospho-Akt (Ser473) Inhibition
This protocol outlines the steps to determine the effect of LY294002 on the phosphorylation of Akt, a key downstream effector of PI3K. A reduction in phosphorylated Akt (p-Akt) is a primary indicator of PI3K inhibition.[9][10]
-
Cell Culture and Treatment:
-
Seed cells (e.g., SCC-25, HL-60, or other relevant cell lines) in 6-well plates and allow them to adhere overnight.[9][11]
-
Starve the cells in serum-free media for 18-24 hours to reduce basal Akt phosphorylation.[12]
-
Treat the cells with varying concentrations of this compound (e.g., 5 µM, 10 µM, 20 µM) or a vehicle control (e.g., DMSO) for the desired time period (e.g., 24-48 hours).[9][11]
-
-
Protein Lysate Preparation:
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[12]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11][12]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 13,000 x g for 20 minutes at 4°C to pellet cell debris.[11]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[12]
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[2]
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.[2][12]
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.[2][13]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane again three times with TBST.
-
To confirm equal protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody for total Akt.[9]
-
-
Signal Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.
-
Cell Viability (MTT) Assay
This protocol is used to assess the effect of LY294002 on cell proliferation and viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to attach overnight.[14]
-
-
Compound Treatment:
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[15]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Mandatory Visualization
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of LY294002.
Caption: A typical experimental workflow for evaluating PI3K inhibitors.
References
- 1. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. stemcell.com [stemcell.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Drugging the PI3 Kinome: From Chemical Tools to Drugs in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of the LY294002 - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphatidylinositol 3-kinase inhibitor(LY294002) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic effects of phenylhexyl isothiocyanate and LY294002 on the PI3K/Akt signaling pathway in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Cetrorelix promotes cell apoptosis via the PI3K–AKT–FOXO1 pathway in epithelial ovarian cancer [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of LY294002 Hydrochloride: A Safety and Operations Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of LY294002 hydrochloride, a commonly used PI3-kinase inhibitor. Given the varying information in safety data sheets (SDS), a conservative approach is recommended, treating this compound as hazardous chemical waste.
Hazard Classification and Safety Precautions
This compound may pose health risks, including potential harm if swallowed or inhaled, and can cause skin and eye irritation[1][2]. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times when handling this compound[2].
| Parameter | Recommendation | Source(s) |
| Primary Disposal Route | Dispose of contents and container at an approved waste disposal plant. | [3] |
| Spill Cleanup (Solid) | Sweep up, shovel into a suitable container for disposal. Avoid dust formation. | [1] |
| Spill Cleanup (Solution) | Absorb with inert, non-combustible material (e.g., diatomite, sand). | [2][4] |
| Contaminated Labware | Dispose of in a designated hazardous waste container. | [4] |
| Environmental Precautions | Avoid release into the environment. Do not allow to enter sewers or waterways. | [3][4] |
Step-by-Step Disposal Procedures
1. Disposal of Unused Solid this compound:
-
Collection: Place the unused or expired solid compound in a clearly labeled, sealed container designated for hazardous solid chemical waste.
-
Labeling: The label should include the chemical name ("this compound"), CAS number (934389-88-5), and appropriate hazard symbols.
-
Storage: Store the container in a designated and secure satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department.
2. Disposal of this compound Solutions:
-
Collection: Pour solutions containing this compound into a designated, leak-proof container for hazardous liquid waste. Ensure the container is compatible with the solvent used.
-
Segregation: Do not mix with other waste streams unless compatibility has been confirmed to avoid potentially hazardous reactions.
-
Labeling and Storage: Clearly label the container with the full chemical name of all contents and store it in the designated satellite accumulation area for hazardous waste.
3. Disposal of Contaminated Labware:
-
Collection: All disposable items that have come into contact with this compound, such as pipette tips, tubes, gloves, and paper towels, must be collected in a designated hazardous waste container.
-
Decontamination: For non-disposable labware, decontaminate surfaces by scrubbing with alcohol or another suitable solvent[2]. The cleaning materials used for decontamination should also be disposed of as hazardous waste.
4. Spill Management:
-
Solid Spills: In the event of a solid spill, carefully sweep the material to avoid creating dust and place it into a sealed container for disposal as hazardous waste[1].
-
Liquid Spills: For liquid spills, absorb the substance with an inert, non-combustible material like vermiculite or sand[4]. Once absorbed, collect the material into a suitable container for hazardous waste. Decontaminate the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
5. Final Disposal:
-
Contact EHS: Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department. They will ensure that the waste is managed in accordance with local, state, and federal regulations[3]. Never dispose of chemical waste down the drain or in the regular trash[4].
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling LY294002 hydrochloride
Essential Safety and Handling of LY294002 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of the Potent Kinase Inhibitor, this compound.
This compound is a potent and widely used multi-kinase inhibitor, notably targeting phosphoinositide 3-kinases (PI3Ks).[1][2] While a Safety Data Sheet (SDS) may classify the substance as not hazardous under the Globally Harmonized System (GHS), its significant biological activity necessitates careful handling to prevent unintended exposure and ensure laboratory safety.[3] This guide provides essential procedural information for the safe use and disposal of this compound in a research setting.
Hazard Assessment and Key Biological Data
This compound is a cell-permeable compound that acts as a competitive inhibitor at the ATP-binding site of various kinases.[4] Its primary targets are the class I PI3K isoforms, but it also inhibits other kinases such as casein kinase 2 (CK2), mTOR, and DNA-dependent protein kinase (DNA-PK).[2][5] The compound is known to induce apoptosis and autophagy in various cell lines.[5] Given its potent biological effects, it should be handled with the appropriate precautions for a bioactive small molecule.
Quantitative Data Summary:
| Property | Value | Source |
| Molecular Weight | 343.81 g/mol | [1][5] |
| CAS Number | 934389-88-5 | [1][3] |
| Purity | ≥98-99% (HPLC) | [1][4] |
| Solubility | Soluble in DMSO (up to 25 mM), slightly soluble in acetonitrile and water | [1][5] |
| Storage Temperature | Store at room temperature or -20°C as per manufacturer's instructions | [1][4] |
IC₅₀ Values for Key Targets:
| Target | IC₅₀ | Source |
| PI3Kα | 0.5 - 0.73 µM | [1][2] |
| PI3Kβ | 0.31 - 0.97 µM | [1][2] |
| PI3Kδ | 0.57 - 1.06 µM | [1][2] |
| PI3Kγ | 6.60 µM | [1] |
| CK2 | 98 nM | [2] |
| DNA-PK | 1.4 - 6 µM | [2][5] |
Operational and Disposal Plans
The following procedural guidance outlines the necessary steps for handling this compound from receipt to disposal, ensuring minimal exposure and maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling potent compounds, regardless of their formal hazard classification. The following PPE should be worn at all times when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double nitrile gloves (chemotherapy-rated recommended) | Prevents skin contact and absorption. The outer glove should be removed immediately after handling the compound. |
| Eye Protection | Chemical splash goggles | Protects eyes from potential splashes of the compound in solid or solution form. |
| Body Protection | Fully buttoned laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
Experimental Workflow and Handling Protocols
The handling of this compound should follow a structured workflow to ensure safety and experimental integrity.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Guidance:
-
Receiving and Inspection: Upon receipt, visually inspect the external packaging for any signs of damage. Before opening, put on a lab coat, single pair of nitrile gloves, and safety glasses. Open the shipping container in a designated area, such as on a disposable bench liner or within a chemical fume hood. Verify that the compound name and CAS number on the vial match your order.
-
Donning Full PPE: Before handling the solid compound or concentrated stock solutions, don the full recommended PPE, including a lab coat, double nitrile gloves, and chemical splash goggles. An N95 respirator is recommended if weighing the powder outside of a certified chemical fume hood.
-
Weighing and Reconstitution:
-
Preparation of Stock Solutions: The following is a general guide for preparing stock solutions. Always refer to the batch-specific molecular weight on the Certificate of Analysis.
-
To prepare a 10 mM stock solution, dissolve 3.44 mg of this compound in 1 mL of DMSO.
-
Slight warming may be necessary for complete solubilization.[4]
-
-
Procedure: Conduct all weighing and initial reconstitution of the powdered compound within a certified chemical fume hood to minimize the risk of inhalation. Use dedicated spatulas and weighing boats.
-
-
Secure Storage: Store the solid compound and stock solutions as recommended by the manufacturer, typically at room temperature or -20°C.[1][4] Ensure the container is clearly labeled with the compound name, concentration, solvent, date, and appropriate hazard warnings. Stock solutions in DMSO are generally stable for up to 6 months when stored at -20°C.[4]
-
Preparation of Working Solutions: Prepare all dilutions from the concentrated stock solution in a chemical fume hood.
-
Experimental Use: When adding the compound to your experimental system (e.g., cell culture plates), continue to wear appropriate PPE.
-
Decontamination: After handling, decontaminate all surfaces and equipment. Wipe down the work area in the fume hood and any non-disposable equipment with an appropriate cleaning agent.
-
Waste Segregation: Collect all disposable materials that have come into contact with this compound, including gloves, pipette tips, and tubes, in a designated hazardous waste container.
-
Chemical Waste Disposal:
-
Solid Waste: Dispose of contaminated solid waste (e.g., gloves, tubes, paper towels) in a clearly labeled hazardous chemical waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, including unused stock solutions and experimental media, in a sealed and clearly labeled hazardous liquid waste container.
-
Disposal Protocol: Follow all institutional and local regulations for the disposal of chemical waste. Do not pour solutions containing this compound down the drain. For unused medicine, if a take-back program is not available, the FDA recommends mixing the compound with an unappealing substance like coffee grounds or cat litter, sealing it in a plastic bag, and disposing of it in the trash.[6] However, for a research laboratory setting, disposal as hazardous chemical waste is the more appropriate and recommended procedure.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
